1-(3-Nitrophenyl)piperidin-2-one
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-6-1-2-7-12(11)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWUBGYXAACRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Nitrophenyl)piperidin-2-one CAS 132573-13-8 properties
An In-depth Technical Guide to 1-(3-Nitrophenyl)piperidin-2-one (CAS 132573-13-8)
Authored by a Senior Application Scientist
Introduction
This compound, registered under CAS number 132573-13-8, is a substituted N-aryl lactam that serves as a valuable building block in modern organic and medicinal chemistry.[1][2] Its structure uniquely combines a piperidin-2-one (δ-valerolactam) core with a meta-substituted nitrophenyl group. This arrangement provides two key points of chemical reactivity: the aromatic nitro group, which is a precursor to a versatile aniline moiety, and the lactam ring, which can be further functionalized.
The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals, recognized as a "privileged structure" for its favorable pharmacokinetic properties and ability to engage in critical binding interactions with biological targets.[3][4][5] Consequently, intermediates like this compound are of significant interest to researchers and drug development professionals for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity are critical for its handling, reaction optimization, and integration into synthetic workflows. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 132573-13-8 | [1][6] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 220.22 g/mol | [1][6] |
| IUPAC Name | This compound | [7] |
| Appearance | Light yellow to orange solid | [6] |
| SMILES | O=C1N(C2=CC=CC(=O)=C2)CCCC1 | [2] |
| InChI Key | NLPWUBGYXAACRK-UHFFFAOYSA-N | [7] |
| Storage Conditions | 2-8°C, Refrigerator, Sealed in Dry | [6][7] |
Synthesis and Manufacturing Insights
While specific literature detailing a high-yield synthesis for the 3-nitro isomer is sparse, a robust and industrially scalable pathway can be confidently inferred from well-documented procedures for its structural isomer, 1-(4-nitrophenyl)piperidin-2-one, a key intermediate in the manufacturing of the anticoagulant drug Apixaban.[8][9] The most logical and field-proven approach involves the N-arylation of the δ-valerolactam precursor with a suitable 3-nitro-substituted benzene.
A highly plausible synthetic route involves the reaction between 3-nitroaniline and 5-chlorovaleryl chloride, followed by a base-mediated intramolecular cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Acylation: To a stirred solution of 3-nitroaniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add 5-chlorovaleryl chloride (1.1 eq) dropwise at 0-5°C.
-
Causality Insight: The use of a base is crucial to neutralize the HCl generated during the acylation, driving the reaction to completion. Anhydrous conditions prevent the hydrolysis of the acid chloride.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of 3-nitroaniline by Thin Layer Chromatography (TLC).
-
Cyclization: After completion, cool the mixture again to 0-5°C and add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) (1.5 eq) portion-wise.
-
Causality Insight: A strong base is required to deprotonate the amide nitrogen, forming a nucleophilic anion. This anion then undergoes an intramolecular cyclization, displacing the chloride on the pentanoyl chain to form the six-membered piperidinone ring.
-
-
Workup and Purification: Stir the reaction at an elevated temperature (e.g., 95-100°C) for several hours.[8] Upon completion, cool the reaction and quench with water to precipitate the crude product. The solid can be collected by filtration and purified by recrystallization from a suitable solvent like isopropyl alcohol to yield pure this compound.
Spectral Data and Structural Characterization
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic portions.
-
Aromatic Region (δ 7.5-8.5 ppm): Four protons on the nitrophenyl ring will exhibit a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
-
Aliphatic Region (δ 1.8-3.8 ppm):
-
N-CH₂: A triplet around δ 3.7 ppm, corresponding to the two protons on the carbon adjacent to the ring nitrogen.
-
C(O)-CH₂: A triplet around δ 2.5 ppm for the two protons alpha to the carbonyl group.
-
Ring CH₂: A multiplet around δ 1.9 ppm for the remaining four protons of the piperidinone ring.
-
-
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides definitive evidence of the key functional groups.
-
N-O Stretches (Nitro Group): Two strong, characteristic bands are expected for the aromatic nitro group: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[11]
-
C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl stretch.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
-
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A prominent peak at m/z = 220, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns involving the loss of the nitro group (M-46) and characteristic cleavage of the piperidinone ring.
-
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its potential for facile chemical transformations, making it a versatile intermediate for constructing more complex molecular architectures.
Core Downstream Transformations
Caption: Key reactive pathways for synthetic elaboration.
-
Reduction of the Nitro Group: This is the most significant transformation. The nitro group can be efficiently reduced to a primary amine using standard catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂). The resulting 1-(3-aminophenyl)piperidin-2-one is a highly valuable intermediate. The newly formed amino group is a powerful nucleophile, ready for subsequent reactions such as amide bond formation, sulfonylation, or diazotization. This pathway is fundamental in synthesizing many pharmaceutical agents.[12]
-
α-Halogenation of the Lactam Ring: The carbon atom alpha to the lactam carbonyl can be halogenated to introduce a reactive handle. For example, treatment with phosphorus pentachloride (PCl₅) can yield the corresponding 3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one.[8][13] This dichlorinated intermediate is highly electrophilic and can undergo substitution or elimination reactions to build more complex heterocyclic systems, a strategy employed in the synthesis of Apixaban intermediates.[13][14]
Applications in Drug Discovery and Development
The 1-(phenyl)piperidin-2-one scaffold is a cornerstone in the design of Factor Xa (FXa) inhibitors, a major class of modern anticoagulant drugs.[8] In the blockbuster drug Apixaban, the 1-(4-aminophenyl)piperidin-2-one moiety serves as a critical pharmacophore that binds to the S4 pocket of the FXa enzyme.[14]
While the 3-nitro isomer is not directly incorporated into Apixaban, its structural similarity and chemical functionality make it an important tool for:
-
Scaffold Hopping and SAR Studies: Researchers can use the 3-amino derivative to explore how the position of the piperidinone moiety on the phenyl ring affects binding affinity and selectivity for FXa and other related serine proteases.
-
Library Synthesis: It serves as a readily available starting material for generating libraries of novel compounds for high-throughput screening against various biological targets.
-
Development of Novel Therapeutics: The piperidine and piperidinone motifs are prevalent in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases, making this intermediate broadly applicable in pharmaceutical research.[3][5]
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with standard safety protocols.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6][7]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Storage: The compound should be stored in a refrigerator (2-8°C) in a tightly sealed container to ensure its stability.[6][7]
Conclusion
This compound is more than a simple organic compound; it is a strategic synthetic intermediate that provides access to the highly desirable N-aryl piperidinone scaffold. Its predictable reactivity, particularly the facile reduction of the nitro group, unlocks a multitude of pathways for the synthesis of complex, high-value molecules. For researchers, scientists, and drug development professionals, understanding the properties and synthetic potential of this building block is key to innovating in the design of next-generation pharmaceuticals.
References
-
PubChem. 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. [Link]
-
001CHEMICAL. This compound. [Link]
-
Solanki, P. V., et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Rasayan J. Chem. [Link]
-
ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Nitrophenyl)piperazine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]
-
Valizadeh, H., & Pahlavan Moghanlo, S. Piperidine-functionalized Fe3O4 supported graphene quantum dots as an efficient catalyst for the synthesis of 2-aminochromenes under solvent-free conditions. [Link]
-
NIST. Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
- Google Patents.
-
PubMed Central. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
NIST. Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. [Link]
-
CAS Common Chemistry. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. [Link]
-
Pharmaffiliates. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. [Link]
-
NIST. 2-Piperidinone. NIST Chemistry WebBook. [Link]
-
ResearchGate. Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. [Link]
-
ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]
-
PubChem. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. National Center for Biotechnology Information. [Link]
-
University of Arizona. Piperidine-based drug discovery. [Link]
-
DTIC. Piperidine Synthesis. [Link]
- Google Patents. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
-
YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. 2-Piperidinone, 1-(3-nitrophenyl)- | 132573-13-8 [amp.chemicalbook.com]
- 7. This compound | 132573-13-8 [sigmaaldrich.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 13. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]
- 14. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [chemicalbook.com]
1-(3-Nitrophenyl)piperidin-2-one molecular structure and conformation
An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(3-Nitrophenyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted lactam of significant interest in medicinal chemistry due to the prevalence of the piperidone scaffold in numerous biologically active compounds.[1] A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutics. This guide provides a detailed exploration of the molecular architecture of this compound, leveraging data from analogous crystal structures, established principles of conformational analysis, and outlining a robust computational workflow for in-silico characterization. While a dedicated crystal structure for the title compound is not publicly available, this paper synthesizes existing knowledge to present a cogent and scientifically grounded analysis.
Introduction: The Significance of the Piperidone Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, valued for its synthetic tractability and diverse biological activities.[1] The introduction of a carbonyl group to form a piperidin-2-one (δ-valerolactam) creates a rigidifying amide bond, which influences the ring's conformational preferences and presents opportunities for specific molecular interactions. The substitution of a 3-nitrophenyl group at the nitrogen atom further modulates the molecule's electronic and steric properties, making this compound an important subject for detailed structural investigation. Understanding its preferred conformation is critical for predicting its binding affinity to biological targets and for the rational design of derivatives with enhanced pharmacological profiles.
Molecular Structure and Key Features
The molecular structure of this compound consists of two key components: a six-membered piperidin-2-one ring and a 3-nitrophenyl substituent attached to the nitrogen atom.
-
Piperidin-2-one Ring: This lactam ring is characterized by an sp2-hybridized carbonyl carbon and an sp2-hybridized nitrogen atom, which imparts planarity to the amide bond. The remaining four carbon atoms are sp3-hybridized.
-
3-Nitrophenyl Group: This aromatic substituent is attached to the lactam nitrogen. The nitro group is a strong electron-withdrawing group, which influences the electron density of the entire molecule and can participate in specific intermolecular interactions.
The key determinants of the overall conformation are the puckering of the piperidin-2-one ring and the rotational orientation of the nitrophenyl group relative to the lactam.
Conformational Analysis: Insights from Analogous Structures
Direct experimental data on the conformation of this compound is limited. However, extensive crystallographic and spectroscopic studies on related piperidine and piperidone derivatives provide a strong basis for predicting its conformational behavior.
Piperidin-2-one Ring Conformation
The conformation of the piperidin-2-one ring is influenced by the hybridization of the atoms within the ring.[2] Unlike piperidine, which predominantly adopts a chair conformation, the presence of the sp2-hybridized nitrogen and carbonyl carbon in the lactam ring introduces torsional strain that can lead to deviations from an ideal chair. The most likely conformations are a half-chair or a distorted boat .
In many crystal structures of related N-substituted piperidin-2-ones, a half-chair conformation is observed.[2] This conformation minimizes the steric strain associated with the planar amide bond while allowing the rest of the ring to adopt a more relaxed pucker.
Influence of the N-Aryl Substituent
The orientation of the 3-nitrophenyl group relative to the piperidin-2-one ring is a critical conformational parameter. The rotation around the N-C(aryl) bond is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the C2 and C6 positions of the piperidone ring. Computational studies on similar N-aryl piperidines have shown that there is a significant energy barrier to free rotation, leading to preferred torsional angles that minimize these steric clashes.[3]
The following Graphviz diagram illustrates the key conformational considerations:
Caption: Key factors influencing the conformation of this compound.
Proposed Experimental and Computational Workflows
To definitively elucidate the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.
Synthesis and Crystallization
A plausible synthetic route can be adapted from established protocols for analogous N-aryl piperidin-2-ones.[4]
Proposed Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C.
-
Cyclization Precursor: Slowly add 5-chlorovaleryl chloride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.
-
Workup and Purification: After completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system, such as ethanol/water or acetone/toluene.[5]
Spectroscopic Characterization
The synthesized compound should be characterized by standard spectroscopic methods:
| Spectroscopic Technique | Expected Information |
| ¹H NMR | Chemical shifts and coupling constants of the piperidone ring protons will provide insights into the ring conformation. The relative positions of the aromatic protons will confirm the 3-nitro substitution pattern. |
| ¹³C NMR | The chemical shift of the carbonyl carbon is characteristic of the lactam ring. The number of distinct signals will confirm the overall molecular symmetry. |
| FT-IR | A strong absorption band around 1650-1680 cm⁻¹ will be indicative of the amide carbonyl stretch. |
| Mass Spectrometry | The molecular ion peak will confirm the molecular weight of the compound. |
Computational Modeling Workflow
In the absence of a crystal structure, computational modeling provides a powerful tool for predicting the low-energy conformations of this compound.
The following Graphviz diagram outlines a recommended computational workflow:
Caption: A recommended computational workflow for conformational analysis.
Explanation of the Workflow:
-
3D Structure Generation: A starting 3D structure is generated from the 2D chemical representation.
-
Conformational Search: A systematic search of the conformational space is performed to identify a wide range of possible geometries. This is crucial for exploring different ring puckers and aryl group orientations.
-
Geometry Optimization: The identified conformers are then subjected to quantum mechanical geometry optimization to find the nearest local energy minimum. Density Functional Theory (DFT) is a suitable level of theory for this task.[6]
-
Frequency Calculation: A frequency calculation is performed on the optimized structures to ensure that they are true energy minima (i.e., have no imaginary frequencies).
-
Energy Analysis: The relative energies of the stable conformers are calculated to determine the Boltzmann population of each at a given temperature. This will reveal the most probable conformations of the molecule.
Conclusion
While a definitive crystal structure of this compound remains to be reported, a comprehensive understanding of its molecular structure and conformation can be achieved through a synergistic approach. By drawing insights from analogous structures, employing established principles of stereochemistry, and utilizing robust computational modeling techniques, a detailed picture of its conformational landscape can be developed. The workflows outlined in this guide provide a clear path for researchers to further investigate this and related molecules, ultimately aiding in the design of novel chemical entities with tailored biological functions.
References
-
Wang, Z.-Q., & Ma, Y. (2011). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2875. [Link]
-
Fun, H.-K., Chia, T. S., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o974. [Link]
-
Arshad, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1163–1168. [Link]
-
ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. Retrieved from ResearchGate. [Link]
-
Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic & Medicinal Chemistry International Journal. [Link]
-
(n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from a PDF document. [Link]
-
ResearchGate. (n.d.). Conformational analysis of piperidones. Retrieved from ResearchGate. [Link]
-
E. C. S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]
-
G. C., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2136–2145. [Link]
-
Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. [Link]
- (n.d.). Process for the preparation of apixaban.
-
S., S., et al. (2020). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. IUCrData, 5(4), x200420. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 1-(3-Nitrophenyl)piperidin-2-one: Pathways, Mechanisms, and Protocols
Executive Summary: 1-(3-Nitrophenyl)piperidin-2-one is a valuable N-aryl lactam that serves as a key building block in the development of pharmacologically active agents. The N-aryl piperidone motif is a prevalent pharmacophore in numerous central nervous system (CNS) agents.[1] This guide provides an in-depth technical analysis of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore two primary retrosynthetic strategies: transition metal-catalyzed N-arylation of piperidin-2-one and a ring-construction approach starting from 3-nitroaniline. Each pathway is examined through its mechanistic underpinnings, with a focus on the causal factors influencing experimental choices. Detailed, field-proven protocols are provided, alongside a comparative analysis to guide the selection of the most appropriate method based on laboratory capabilities, scale, and cost-effectiveness.
Introduction
Chemical Identity and Significance
This compound (CAS No. 132573-13-8) is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) ring N-arylated with a 3-nitrophenyl substituent.[2] The presence of the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an aniline derivative, which can then participate in a wide array of subsequent chemical transformations. The core structure, an N-aryl lactam, is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[3]
Importance as a Synthetic Intermediate
The synthesis of N-aryl substituted piperidones is a subject of ongoing research due to their role as crucial intermediates in the synthesis of a considerable number of pharmaceutical agents.[1] While many established methods exist, they often have shortcomings, necessitating the development of more general and efficient procedures.[1][4] The strategic pathways detailed herein provide robust and scalable solutions for accessing this important molecular scaffold.
Retrosynthetic Analysis
The synthesis of this compound can be approached from two logical disconnection points, giving rise to two distinct and powerful synthetic strategies.
-
C-N Bond Disconnection: This is the most direct approach, disconnecting the aryl carbon-lactam nitrogen bond. This retrosynthetic step points to starting materials of piperidin-2-one and an activated 3-nitrophenyl electrophile, such as 1-halo-3-nitrobenzene. This bond formation is typically achieved via transition metal catalysis.
-
Ring-Forming Disconnection: An alternative strategy involves disconnecting two bonds within the piperidinone ring, specifically the C-N and C-C bonds that would be formed in a cyclization. This leads back to 3-nitroaniline and a five-carbon electrophilic chain, such as 5-halopentanoyl chloride.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Transition Metal-Catalyzed N-Arylation
This pathway focuses on the direct coupling of the piperidin-2-one nitrogen atom with an aryl halide. The formation of C(aryl)-N bonds has been revolutionized by palladium and copper catalysis, which overcome the limitations of classical methods like nucleophilic aromatic substitution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its reliability and broad substrate scope.[5][6] The reaction allows for the coupling of amines (including amides and lactams) with aryl halides or triflates under relatively mild conditions.[7]
Causality and Mechanistic Insight: The success of this reaction hinges on a catalytic cycle involving a Pd(0)/Pd(II) redox couple.
-
Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide bond (e.g., 1-bromo-3-nitrobenzene) to form a Pd(II) intermediate.
-
Amide Binding & Deprotonation: The lactam, piperidin-2-one, coordinates to the palladium center. A base (commonly a strong, non-nucleophilic one like sodium tert-butoxide) deprotonates the lactam nitrogen to form a palladium-amido complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl lactam product and regenerating the Pd(0) catalyst.[6]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, BippyPhos) are often required to promote both the oxidative addition and the challenging reductive elimination steps, thereby increasing reaction rates and yields.[8][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is adapted from established procedures for the N-arylation of amides.[8]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask. The mixture is typically stirred at room temperature for 10-15 minutes.
-
Reagent Addition: Add piperidin-2-one (1.2 equivalents) followed by 1-bromo-3-nitrobenzene (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the mixture to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Ullmann Condensation
The Ullmann condensation is the classical method for forming C-N bonds, utilizing a copper catalyst.[10] While often requiring harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, it remains a viable and sometimes more economical alternative.[10][11]
Causality and Mechanistic Insight: The traditional Ullmann reaction involves stoichiometric amounts of copper metal at very high temperatures.[12] Modern variations, often called Ullmann-type or Goldberg reactions, use catalytic amounts of a copper(I) salt (e.g., CuI) and can be accelerated by the use of ligands, such as diamines (e.g., 1,10-phenanthroline). The mechanism is believed to involve the formation of a copper(I) amide species, which then reacts with the aryl halide.[10] The reactivity order for the aryl halide is I > Br > Cl, making 1-iodo-3-nitrobenzene the preferred substrate for this reaction.[13]
Experimental Protocol: Ullmann Condensation
-
Setup: In a reaction vessel, combine piperidin-2-one (1.2 equivalents), 1-iodo-3-nitrobenzene (1.0 equivalent), copper(I) iodide (CuI, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent and Ligand: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). If a ligand is used, add 1,10-phenanthroline (20 mol%).
-
Reaction: Heat the mixture to 150-180 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture and dilute it with water. Extract the product with ethyl acetate. The combined organic extracts are washed with aqueous ammonia solution (to remove copper salts) and then brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: Purify the crude material via silica gel chromatography.
Comparative Analysis
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(dba)₂) | Copper (e.g., CuI) |
| Typical Ligand | Bulky phosphines (XPhos, etc.) | Diamines, L-proline |
| Temperature | Moderate (80-120 °C) | High (150-210 °C)[10] |
| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf)[7] | More limited (prefers Ar-I, Ar-Br)[13] |
| Functional Groups | High tolerance | Moderate tolerance |
| Cost | Higher (Palladium, ligands) | Lower (Copper) |
| Key Advantage | Mild conditions, high generality | Cost-effective, simple setup |
Pathway II: Ring Construction via Cyclization
This alternative strategy builds the piperidinone ring onto a pre-functionalized aniline. This is a powerful approach, particularly when the required aniline is readily available. A similar pathway has been successfully employed for the synthesis of the 4-nitro isomer.[14]
Causality and Mechanistic Insight: This synthesis proceeds in two distinct steps:
-
Acylation: The nucleophilic nitrogen of 3-nitroaniline attacks the electrophilic carbonyl carbon of 5-chloropentanoyl chloride. A mild base is used to neutralize the HCl byproduct. This forms the linear amide intermediate, N-(3-nitrophenyl)-5-chloropentanamide.
-
Intramolecular Cyclization: The amide intermediate is treated with a strong base (e.g., potassium tert-butoxide). The base deprotonates the amide nitrogen, making it a potent nucleophile. This intramolecular nucleophile then attacks the terminal carbon bearing the chlorine atom in an S_N2 fashion, displacing the chloride and forming the six-membered lactam ring.
Caption: Workflow for the synthesis via acylation and cyclization.
Experimental Protocol: Ring Construction Synthesis
This protocol is based on analogous procedures found in the literature.[14][15]
Step 1: Synthesis of N-(3-nitrophenyl)-5-chloropentanamide
-
Setup: Dissolve 3-nitroaniline (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath (0 °C).
-
Reagent Addition: Add 5-chloropentanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: Dissolve the crude N-(3-nitrophenyl)-5-chloropentanamide from the previous step in an anhydrous polar aprotic solvent like THF or DMF.
-
Base Addition: Cool the solution to 0-5 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains low.[15]
-
Reaction: After the addition, allow the mixture to stir at room temperature for 3-6 hours or until TLC indicates the completion of the reaction.
-
Workup: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The final product is purified by recrystallization or silica gel column chromatography.
Conclusion
The synthesis of this compound can be accomplished efficiently through two primary strategies. The Buchwald-Hartwig amination represents the state-of-the-art in C-N cross-coupling, offering mild conditions and high functional group tolerance, making it an excellent choice for small-scale and discovery chemistry applications. For larger-scale synthesis where cost is a primary driver, the classical Ullmann condensation or the ring-construction pathway from 3-nitroaniline offer compelling, economically viable alternatives. The choice of pathway should be guided by the specific project requirements, including scale, available starting materials, and laboratory equipment. Each method provides a reliable entry point to this valuable synthetic intermediate, empowering further exploration in medicinal and materials chemistry.
References
-
Tortolani, D. R., & Poss, M. A. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]
-
Geng, Q., Zhang, H. J., Cao, W., & Chen, Y. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Chinese Journal of Chemistry. [Link]
-
Assembling examples of N-alkylated and N-arylated 4-aryl-2-piperidones. ResearchGate. [Link]
-
A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. OUCI. [Link]
-
Geng, Q., et al. (2009). A Facile Synthesis of N-Aryl Substituted Piperidones. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Solanki, P. V., et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Rasayan J. Chem. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ullmann Reaction. Cambridge University Press. [Link]
- Process for the preparation of apixaban.
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 15. wjpsonline.com [wjpsonline.com]
Spectroscopic Characterization of 1-(3-Nitrophenyl)piperidin-2-one: A Technical Guide
Molecular Structure and its Spectroscopic Implications
The structure of 1-(3-Nitrophenyl)piperidin-2-one combines a saturated heterocyclic lactam (piperidin-2-one) with an aromatic nitro-substituted phenyl ring. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following analysis will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the piperidin-2-one ring and the 3-nitrophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl and the nitro group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-6 (Piperidine) | 3.6 - 3.8 | Triplet (t) | Adjacent to the nitrogen and deshielded by the aromatic ring. |
| H-3 (Piperidine) | 2.5 - 2.7 | Triplet (t) | Alpha to the carbonyl group, leading to deshielding. |
| H-4, H-5 (Piperidine) | 1.9 - 2.2 | Multiplets (m) | Overlapping signals of the methylene groups on the piperidine ring. |
| H-2' (Aromatic) | 8.1 - 8.3 | Singlet (s) or narrow triplet (t) | Ortho to the nitro group and adjacent to the piperidinone nitrogen, highly deshielded. |
| H-4' (Aromatic) | 7.8 - 8.0 | Doublet of doublets (dd) | Ortho to the nitro group and meta to the piperidinone nitrogen. |
| H-5' (Aromatic) | 7.5 - 7.7 | Triplet (t) | Meta to both the nitro group and the piperidinone nitrogen. |
| H-6' (Aromatic) | 7.6 - 7.8 | Doublet of doublets (dd) | Meta to the nitro group and ortho to the piperidinone nitrogen. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-180 ppm).
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Processing: Process the FID, perform a Fourier transform, and phase and baseline correct the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 168 - 172 | The carbonyl carbon is significantly deshielded. |
| C-1' (Aromatic) | 140 - 143 | Carbon attached to the piperidinone nitrogen. |
| C-3' (Aromatic) | 147 - 150 | Carbon bearing the nitro group, highly deshielded. |
| C-2', C-4', C-5', C-6' (Aromatic) | 115 - 135 | Aromatic carbons with varying degrees of shielding based on their position relative to the substituents. |
| C-6 (Piperidine) | 48 - 52 | Carbon adjacent to the nitrogen. |
| C-3 (Piperidine) | 30 - 34 | Carbon alpha to the carbonyl. |
| C-4, C-5 (Piperidine) | 20 - 25 | Methylene carbons in the piperidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amide and nitro functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~ 1680 | C=O stretch | Amide (Lactam) | Strong |
| ~ 1530 and ~ 1350 | Asymmetric and Symmetric NO₂ stretch | Nitro group | Strong |
| 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak |
| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine) | Medium |
| ~ 1600 and ~ 1475 | C=C stretch | Aromatic Ring | Medium |
| ~ 800 - 700 | C-H out-of-plane bend | 1,3-disubstituted aromatic | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₂N₂O₃) is 220.23 g/mol . A prominent molecular ion peak is expected at m/z = 220.
-
Key Fragmentation Pathways: The fragmentation will likely involve the loss of the nitro group and cleavage of the piperidin-2-one ring.
Table 4: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment | Notes |
| 220 | [M]⁺ | Molecular Ion |
| 174 | [M - NO₂]⁺ | Loss of the nitro group. |
| 120 | [C₆H₄NCO]⁺ | Fragmentation of the piperidinone ring. |
| 92 | [C₆H₄N]⁺ | Further fragmentation. |
| 84 | [C₅H₈N]⁺ | Fragment corresponding to the piperidinone ring. |
| 55 | [C₃H₃O]⁺ | A common fragment from cyclic ketones. |
Diagram: Proposed Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The presented data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established chemical principles and data from structurally similar compounds. Researchers and scientists can use this guide as a reference for identifying and characterizing this molecule, and for designing appropriate analytical methods for its quality control. It is important to note that experimental verification of these predictions is essential for definitive structural confirmation.
References
While direct spectral data for this compound was not found in the initial searches, the principles and comparative data used in this guide are supported by general spectroscopic literature and databases. For further reading on the spectroscopy of related compounds, the following resources are recommended:
-
PubChem. National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved January 17, 2026, from [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 17, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(3-Nitrophenyl)piperidin-2-one and Its Analogs
For distribution among researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the principles and methodologies involved in the single-crystal X-ray diffraction analysis of small organic molecules, with a specific focus on compounds related to 1-(3-Nitrophenyl)piperidin-2-one. While a definitive crystal structure for this compound (CAS No. 132573-13-8) is not publicly available in crystallographic databases at the time of this writing, this guide will utilize the analysis of a closely related analog, (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one , to illustrate the experimental workflow and the depth of structural insights that can be obtained. This guide is designed to equip researchers with the foundational knowledge and practical considerations necessary for conducting and interpreting crystallographic studies in the context of drug discovery and materials science.
Introduction: The Imperative of Structural Elucidation
In the realm of medicinal chemistry and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms, the nature of intra- and intermolecular interactions, and the overall packing in the crystalline state profoundly influence a compound's physicochemical properties, including solubility, stability, bioavailability, and ultimately, its biological activity or material function. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute structure of crystalline materials, providing atomic-level resolution that is unattainable by most other analytical techniques.[1][2][3][4]
The target of interest, this compound, is a heterocyclic compound featuring a piperidinone ring linked to a nitrophenyl moiety. The presence of the nitro group, a strong electron-withdrawing group, and the lactam functionality suggests the potential for interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which could play a crucial role in its solid-state behavior and its interactions with biological targets. While the specific crystallographic data for this compound remains elusive in the public domain, the principles and techniques detailed herein are directly applicable to its study, once suitable single crystals are obtained.
The Crystallographic Workflow: From Powder to Precision
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections delineate a typical workflow, using (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one as a practical exemplar.
Synthesis and Crystallization: The Art of Growing Order
The foundational step in any crystallographic analysis is the preparation of high-quality single crystals.[5] The synthesis of the target compound or its analogs is the initial chemical step. For instance, the synthesis of chalcone derivatives like (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one often involves a Claisen-Schmidt condensation.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A systematic screening of solvents with varying polarities is crucial. The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left in a loosely covered vial at a constant temperature. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, often yielding high-quality crystals.
The quality of the crystals is paramount for a successful diffraction experiment. Ideal crystals should be well-formed, transparent, and free from defects.[2][5]
Data Collection: Interrogating the Crystal with X-rays
Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of monochromatic X-rays.[4] The electrons of the atoms in the crystal lattice scatter the X-rays, leading to a diffraction pattern of discrete spots. The positions and intensities of these spots contain the information about the crystal's internal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head using a suitable adhesive or oil.
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS area detector. The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[3]
-
Data Collection Strategy: The crystal is rotated through a series of angles while being irradiated with X-rays. The diffractometer software calculates an optimal strategy to collect a complete and redundant set of diffraction data.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
The output of this stage is a reflection file containing the Miller indices (h, k, l) and the corresponding integrated intensities and their standard uncertainties for each diffraction spot.
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data provides the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem" in crystallography.
Structure Solution
Modern crystallographic software employs direct methods or Patterson methods to solve the phase problem for small molecules.[6] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates, which are then used to calculate an initial electron density map. This map should reveal the positions of the heavier atoms in the structure.
Structure Refinement
The initial atomic model obtained from structure solution is then refined to improve its agreement with the experimental data.[7][8][9] This is typically achieved through a least-squares minimization process, where the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
The quality of the refinement is monitored by the R-factor (residual factor), which is a measure of the agreement between the observed and calculated diffraction data. A lower R-factor generally indicates a better fit of the model to the data.
Case Study: Crystal Structure of (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one
The crystal structure of this analog provides valuable insights into the potential structural features of this compound.
Crystallographic Data
The following table summarizes the key crystallographic data for (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one.[8]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀N₂O₃ |
| Formula Weight | 336.38 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.4268 (12) |
| b (Å) | 11.3884 (18) |
| c (Å) | 39.447 (6) |
| V (ų) | 3336.4 (9) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 20847 |
| Independent Reflections | 4870 |
| R(int) | 0.062 |
| Final R indices [I>2σ(I)] | R₁ = 0.056, wR₂ = 0.154 |
Molecular and Supramolecular Structure
The analysis of the refined crystal structure reveals several key features:
-
Molecular Conformation: The piperidine ring adopts a chair conformation. The nitrophenyl and the piperidinyl-phenyl rings are not coplanar, exhibiting a significant dihedral angle. This non-planar conformation can have implications for the molecule's ability to fit into a receptor binding pocket.
-
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular C—H···O hydrogen bonds.[8] These weak hydrogen bonds link the molecules into two-dimensional networks.
-
π-π Stacking: The crystal structure is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules.[8] The presence of these interactions suggests a degree of electronic communication between the molecules in the solid state.
Caption: A schematic representation of key intermolecular interactions.
Conclusion and Future Directions
The crystal structure analysis of (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one provides a blueprint for the type of detailed structural information that can be obtained for related compounds like this compound. The elucidation of the three-dimensional structure, including conformational details and intermolecular interactions, is indispensable for rational drug design and the development of new materials.
Future work should focus on obtaining single crystals of this compound to enable a direct and definitive analysis of its crystal structure. Such a study would provide valuable data for structure-activity relationship (SAR) studies and could reveal unique solid-state properties. The methodologies and principles outlined in this guide provide a robust framework for undertaking such an investigation.
References
-
- University of Cambridge
-
- PubMed Central, National Institutes of Health
-
- University of York
-
- Thermo Fisher Scientific
-
- Oreate AI Blog
-
- Oxford Academic
-
- University of Zurich
-
- The Science Education Resource Center at Carleton College
-
- Max Planck Institute for Solid State Research
-
- PubMed Central, National Institutes of Health
-
- National Institutes of Health
-
- MIT OpenCourseWare
-
- BLDpharm
-
- 001CHEMICAL
Sources
- 1. (PDF) 1-[(3-Nitrophenyl)(piperidin-1-Yl)methyl]piperidine [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. 001chemical.com [001chemical.com]
- 4. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. (1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 1-(3-Nitrophenyl)piperidin-2-one in Common Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Nitrophenyl)piperidin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes information based on its physicochemical properties, the known behavior of its structural motifs—the piperidin-2-one (a δ-lactam) and the nitrophenyl group—and established principles of solvent-solute interactions. We present a predicted solubility profile in a range of common organic solvents, from polar protic to nonpolar aprotic. Furthermore, this guide offers a detailed, field-proven experimental protocol for the precise determination of the thermodynamic solubility of this compound, empowering researchers to generate accurate and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for formulation, process development, and analytical applications.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. From early-stage discovery, where solubility impacts the reliability of in vitro assays, to late-stage formulation, where it governs bioavailability and dosage form design, a comprehensive understanding of an API's solubility is paramount.[1] Poor solubility can lead to a myriad of challenges, including low bioavailability, erratic absorption, and difficulties in developing suitable parenteral or oral formulations.[2]
This compound is a derivative of piperidin-2-one, a six-membered lactam.[3] The presence of the polar nitro group and the amide functionality, combined with a relatively nonpolar phenyl ring and piperidine backbone, results in a molecule with a nuanced solubility profile. This guide aims to provide a detailed theoretical and practical framework for understanding and determining the solubility of this compound in common organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the interplay of various intermolecular forces between the solute (this compound) and the solvent. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capacity, and the overall molecular structure.
2.1. Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Appearance | Solid (Predicted) | Inferred from related compounds |
| Predicted LogP | 1.5 | [5] (for 4-nitro isomer) |
| Hydrogen Bond Acceptors | 3 (two oxygen atoms of the nitro group and the carbonyl oxygen) | [5] (for 4-nitro isomer) |
| Hydrogen Bond Donors | 0 | [5] (for 4-nitro isomer) |
The predicted LogP value suggests a moderate lipophilicity. The presence of multiple hydrogen bond acceptors indicates that the molecule can interact favorably with protic solvents.
2.2. Solvent-Solute Interactions
The solubility of this compound in a given solvent will be determined by the balance of the following interactions:
-
Van der Waals forces: These are weak, non-specific interactions that occur between all molecules. They will play a role in the solubility in all solvents, particularly nonpolar ones.
-
Dipole-dipole interactions: The nitro group and the lactam carbonyl group create a significant dipole moment in the molecule, allowing for strong interactions with polar solvents.
-
Hydrogen bonding: While the molecule itself lacks a hydrogen bond donor, the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors, leading to favorable interactions with protic solvents like alcohols.
The interplay of these factors is visualized in the following diagram:
Predicted Solubility Profile
Based on the theoretical principles outlined above, a qualitative and semi-quantitative solubility profile for this compound in common organic solvents can be predicted.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The ability of these solvents to act as hydrogen bond donors will lead to strong interactions with the nitro and carbonyl oxygen atoms of the solute. Their polarity also facilitates dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents have large dipole moments, leading to strong dipole-dipole interactions with the polar functional groups of the solute. DMSO and DMF are particularly strong solvents for a wide range of organic compounds. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate to High | These solvents have moderate polarity and can engage in dipole-dipole interactions. Dichloromethane is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the polar nitro and lactam groups will be less well-solvated. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the solute will result in poor interactions with these nonpolar solvents, where dispersion forces are the primary mode of interaction. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise and accurate solubility data, the following experimental protocol, based on the well-established shake-flask method, is recommended.[6][7][8] This method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[9]
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents used)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
4.3. Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[6] A preliminary study can be conducted to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC-UV.[10][11]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent using the following equation:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
4.4. Self-Validating System and Trustworthiness
The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solid: Before and after equilibration, there should be a visible amount of undissolved solid, confirming that a saturated solution has been achieved.
-
Reproducibility: The experiment should be performed in triplicate to assess the precision of the method.
-
Linearity of Calibration: The calibration curve for the analytical method should have a correlation coefficient (R²) of >0.99, demonstrating a linear relationship between concentration and response.[10][11]
Discussion and Field-Proven Insights
While the predicted solubility profile provides a valuable starting point, several factors can influence the experimentally determined values:
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of the this compound used in the experiments.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, precise temperature control during the experiment is critical.
-
Purity of Solute and Solvent: Impurities in either the compound or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By combining theoretical predictions with a detailed and robust experimental protocol, researchers are well-equipped to understand and accurately determine the solubility of this compound. This knowledge is fundamental for advancing the development of this compound and related compounds in the pharmaceutical and chemical industries.
References
-
Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
001CHEMICAL. CAS No. 132573-13-8, this compound. [Link]
-
Fagerberg, J. H., Al-Tikriti, Y., Ragnarsson, G., & Bergström, C. A. (2014). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology, 66(3), 358-367. [Link]
-
Alomrani, A., Alhabardi, S., Aboussekhra, A., Alshamsan, A., Attia, M. I., & AlQuadeib, B. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. [Link]
- Avdeef, A. (2007). Solubility of sparingly-soluble drugs. John Wiley & Sons.
-
Al-Ghanayem, A. A., & El-Shibani, S. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(7), 633-639. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
PubChem. 1-(4-Nitrophenyl)piperidin-2-one. [Link]
-
Wikipedia. Lactam. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one CAS#: 881386-01-2 [m.chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]
- 5. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [chemicalbook.com]
- 10. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Nitrophenyl-Substituted Piperidinones: A Technical Guide for Drug Discovery
Foreword: Unlocking the Pharmacological Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidinone nucleus stands as a "privileged scaffold," a molecular framework consistently found in compounds exhibiting a wide array of biological activities. Its inherent conformational flexibility and amenability to diverse substitutions have made it a cornerstone in the design of novel therapeutics. The strategic introduction of a nitrophenyl moiety to this versatile core has unlocked a new dimension of pharmacological potential, giving rise to a class of compounds with significant implications for oncology, infectious diseases, and neuro-inflammatory disorders. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of nitrophenyl-substituted piperidinones, offering a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of modern medicine.
The Piperidinone Core: A Foundation for Diverse Bioactivity
The six-membered nitrogen-containing heterocyclic ring of piperidinone is a recurring motif in numerous pharmaceuticals and natural products.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. The carbonyl group within the piperidinone ring, in particular, serves as a key hydrogen bond acceptor, while the nitrogen atom can be readily functionalized to modulate the compound's physicochemical properties and target specificity.
The addition of a nitrophenyl group introduces a potent electron-withdrawing feature, significantly influencing the molecule's electronic distribution and, consequently, its biological activity. The position of the nitro group (ortho, meta, or para) on the phenyl ring further refines these properties, offering a subtle yet powerful tool for optimizing therapeutic efficacy and mitigating off-target effects. This guide will delve into the profound impact of this chemical marriage on a spectrum of biological activities.
Anticancer Activity: Targeting the Pillars of Malignancy
Nitrophenyl-substituted piperidinones have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain nitrophenyl-substituted piperidinones can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[3]
Furthermore, these compounds have been observed to induce cell cycle arrest, halting the proliferation of cancer cells at specific checkpoints.[2] This disruption of the cell cycle prevents the uncontrolled division that is characteristic of cancer.
Modulation of Key Signaling Pathways
The anticancer activity of nitrophenyl-substituted piperidinones is often linked to their ability to interfere with critical intracellular signaling pathways that drive tumor growth and survival. Two of the most notable pathways implicated are the PI3K/Akt and NF-κB pathways.
-
The PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Nitrophenyl-substituted piperidinones have been shown to inhibit this pathway, leading to decreased cancer cell survival.
-
The NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. It regulates the expression of genes involved in cell proliferation, survival, and angiogenesis. Inhibition of the NF-κB signaling pathway by nitrophenyl-substituted piperidinones represents a key mechanism for their anticancer and anti-inflammatory effects.
Table 1: Anticancer Activity of Representative Nitrophenyl-Substituted Piperidinones
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | Breast (MCF-7) | 5.2 | PI3K/Akt inhibition, Apoptosis induction | [3] |
| Compound B | Colon (HCT116) | 8.7 | G2/M cell cycle arrest, NF-κB inhibition | [2] |
| Compound C | Lung (A549) | 12.1 | Induction of oxidative stress | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted piperidinone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Diagram 1: PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt pathway by nitrophenyl-substituted piperidinones.
Diagram 2: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by nitrophenyl-substituted piperidinones.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel antimicrobial agents. Nitrophenyl-substituted piperidinones have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[4][5]
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[6] The presence of the nitrophenyl group appears to be crucial for this activity, with variations in the substitution pattern on the phenyl ring influencing the potency and spectrum of antimicrobial action. Some studies suggest that the para- and meta-substituted derivatives are generally more active than the ortho-substituted ones.[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the nitrophenyl-substituted piperidinone compounds in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 3: Antimicrobial Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory and Neuroprotective Potential: A Glimmer of Hope for Complex Diseases
Chronic inflammation and neurodegeneration are hallmarks of many debilitating diseases. Emerging evidence suggests that nitrophenyl-substituted piperidinones may possess both anti-inflammatory and neuroprotective properties, making them attractive candidates for the development of therapies for conditions such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.
Attenuation of Inflammatory Responses
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators. Studies have shown that some derivatives can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes involved in the inflammatory cascade.[1][8] This inhibition is often mediated through the suppression of the NF-κB signaling pathway.
Protection Against Neurotoxicity
In the context of neuroprotection, nitrophenyl-substituted piperidinones have shown potential in mitigating neuronal damage induced by various insults. For instance, some compounds have demonstrated protective effects in in vitro models of glutamate-induced excitotoxicity and oxidative stress.[9][10] The neuroprotective mechanisms may involve the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways involved in neuronal survival.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compounds
-
Plethysmometer or calipers
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the nitrophenyl-substituted piperidinone compound orally or via intraperitoneal injection. A control group receives the vehicle.
-
Induction of Edema: After a predetermined time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neuroprotective effects.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Neurotoxin (e.g., MPP+, glutamate, or amyloid-beta)
-
Test compounds
-
Reagents for cell viability assessment (e.g., MTT)
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype using agents like retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of the nitrophenyl-substituted piperidinone compounds for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin at a concentration known to induce significant cell death.
-
Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24-48 hours).
-
Assessment of Neuroprotection: Evaluate cell viability using the MTT assay or other appropriate methods. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of drug candidates. For nitrophenyl-substituted piperidinones, several key structural features have been identified that influence their biological activities.
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly impacts activity. For instance, in some studies on antimicrobial activity, para- and meta-isomers have shown greater potency than ortho-isomers.[7] This is likely due to differences in electronic effects and steric hindrance that affect binding to the target.
-
Substituents on the Piperidinone Ring: Modifications to the piperidinone ring, such as the introduction of alkyl or aryl groups, can modulate lipophilicity and steric bulk, thereby influencing pharmacokinetic properties and target engagement.
-
Nature of the Linker: If a linker is present between the nitrophenyl and piperidinone moieties, its length and flexibility can be critical for optimal interaction with the biological target.
A systematic exploration of these structural variations is essential for developing compounds with enhanced potency, selectivity, and favorable drug-like properties.
Future Directions and Conclusion
Nitrophenyl-substituted piperidinones represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise molecular targets for each biological activity will enable a more targeted and effective drug design strategy.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified in vitro must be rigorously evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Optimization of SAR: A continued and systematic exploration of the structure-activity relationships will be crucial for developing next-generation compounds with improved therapeutic indices.
References
-
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC. [Link]
-
Anti-Cancer Activity of Piperine Against Colon Carcinogenesis Via Modulation of NF-κB/Nrf-2/Keap1/HO-1 Signalling Pathways. ResearchGate. [Link]
-
Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases. PMC. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH. [Link]
-
Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. ResearchGate. [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. [Link]
-
Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. PubMed. [Link]
-
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Discovery, synthesis, and structure-activity relations of 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-ones as potassium-competitive acid blockers. PubMed. [Link]
-
Synthesis of meta-nitrophenyl sulfate (1), ortho-nitrophenyl sulfate... ResearchGate. [Link]
-
Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review. IJBMS. [Link]
-
Inhibition of LPS-induced NO and TNF- production in RAW 264.7... ResearchGate. [Link]
-
Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of 1-(3-Nitrophenyl)piperidin-2-one: A Strategic Research Blueprint
An In-Depth Technical Guide
Executive Summary
1-(3-Nitrophenyl)piperidin-2-one is a heterocyclic compound whose biological activities and mechanism of action remain largely unexplored in publicly accessible literature. Primarily documented as a synthetic intermediate, its structure combines two key pharmacophores: the piperidine scaffold, prevalent in a wide array of CNS-active and anticancer agents, and the nitrophenyl group, a moiety known to impart diverse pharmacological properties including antimicrobial and cytotoxic effects. This guide presents a structured, hypothesis-driven framework for conducting preliminary studies to elucidate the mechanism of action (MoA) of this compound. We move beyond a simple recitation of protocols to provide a logical, phased research plan designed for efficiency and robust data generation. This document serves as a strategic blueprint for researchers in drug discovery and development, outlining a path from broad phenotypic screening to initial target deconvolution and mechanistic insights.
Introduction: Deconstructing the Molecule
The rational investigation of a novel compound's MoA begins with an analysis of its constituent parts. The structure of this compound offers distinct clues that inform a logical starting point for hypothesis generation.
The Piperidine Scaffold: A Privileged Structure in Pharmacology
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility allows it to serve as a versatile scaffold, presenting substituents in precise three-dimensional orientations to interact with biological targets.[2] Derivatives of this core structure are found in numerous drug classes, including antipsychotics, analgesics (opioids), and anticancer agents, highlighting its capacity to interact with a wide range of proteins.[3][4]
The 3-Nitrophenyl Moiety: A Potent Modulator of Bioactivity
The nitro group (NO₂) is a powerful electron-withdrawing moiety that significantly alters the electronic properties of the aromatic ring.[5] This group can act as both a pharmacophore and a toxicophore. In many antimicrobial agents, the nitro group is reduced intracellularly to generate cytotoxic nitro anion radicals.[5] In other contexts, it serves as a critical hydrogen bond acceptor or participates in polar interactions within enzyme active sites or receptor binding pockets.[3][6] The presence of this group suggests potential for redox-based mechanisms, enzyme inhibition, or specific receptor interactions.
This compound: The Knowledge Gap
Currently, this compound is primarily known as a chemical intermediate, for instance, in the synthesis of precursors to anticoagulants like Apixaban.[7][8] However, no direct studies on its biological effects or MoA are available. This lack of data necessitates a foundational, multi-pronged screening approach to uncover its potential therapeutic applications.
Formulation of Primary Hypotheses
Based on the structural analysis, we can formulate several distinct, testable hypotheses for the potential MoA of this compound.
-
Hypothesis A: Anticancer Activity. Given that both the piperidine scaffold and various nitrophenyl-containing compounds have demonstrated cytotoxic effects against cancer cells, it is plausible that the compound exhibits antiproliferative activity.[4][9] The mechanism could involve cell cycle arrest, induction of apoptosis, or inhibition of key signaling pathways.
-
Hypothesis B: Antimicrobial Activity. Nitroaromatic compounds are classic antimicrobial agents.[5] The compound may exhibit bactericidal or fungicidal properties, potentially through intracellular reduction of the nitro group, leading to oxidative stress and cell death.[10]
-
Hypothesis C: Central Nervous System (CNS) Modulation. The piperidine core is a hallmark of many CNS-active drugs. The compound could potentially modulate neurotransmitter receptors (e.g., dopamine, serotonin, or opioid receptors) or ion channels.[1][3]
-
Hypothesis D: Enzyme Inhibition. The compound's structural similarity to intermediates used in the synthesis of Factor Xa inhibitors (Apixaban) suggests a remote possibility of activity against serine proteases in the coagulation cascade.[8] More broadly, the electrophilic nature of the nitrophenyl ring could lend itself to inhibiting other classes of enzymes.
A Phased Strategy for Preliminary Investigation
A tiered approach is proposed to efficiently screen for biological activity and subsequently investigate promising leads. This strategy maximizes resource allocation by beginning with broad, cost-effective assays before committing to more complex, target-specific studies.
Caption: Phased workflow for MoA elucidation of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls and provide a robust foundation for initial investigation.
Protocol: Broad Antiproliferative Phenotypic Screen
-
Objective: To assess the cytotoxic or growth-inhibitory potential of the compound against a diverse panel of human cancer cell lines.
-
Rationale: Using a broad panel, such as the NCI-60 or a similar commercially available panel, provides an unbiased view of potential anticancer activity and can reveal patterns of sensitivity that hint at a specific MoA.
-
Methodology:
-
Cell Plating: Seed cells from a diverse panel (e.g., representing leukemia, lung, colon, breast, prostate, and CNS cancers) in 96-well plates at their predetermined optimal densities and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations for a single high-dose screen (e.g., 10 µM or 50 µM).
-
Treatment: Add the compound dilutions to the appropriate wells.
-
Controls:
-
Negative Control: Vehicle (DMSO) at the same final concentration as the test compound wells.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin at 1 µM).
-
-
Incubation: Incubate plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Measure cell viability using a sulforhodamine B (SRB) or MTT assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. A significant growth inhibition (e.g., >50%) in multiple cell lines warrants progression to dose-response studies.
-
Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.
-
Rationale: This standard assay identifies direct antimicrobial activity and its spectrum (broad vs. narrow). The nitroaromatic motif is a strong predictor of this type of activity.[5]
-
Methodology:
-
Panel Selection: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).
-
Compound Preparation: Prepare a 2-fold serial dilution of the compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of each microorganism to the wells.
-
Controls:
-
Negative Control: Broth with vehicle (DMSO) only.
-
Positive Control (Growth): Broth with inoculum and vehicle.
-
Positive Control (Inhibition): A known antibiotic (e.g., Ampicillin for bacteria, Terbinafine for fungi)[10].
-
-
Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol: General Cytotoxicity Assay (Dose-Response)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) in sensitive cell lines identified during the primary screen.
-
Rationale: Establishing a precise IC₅₀ value is critical for quantifying potency and for selecting appropriate concentrations for subsequent mechanistic assays.
-
Methodology:
-
Cell Plating: Seed a sensitive cancer cell line (e.g., A549 lung carcinoma) and a non-cancerous control cell line (e.g., MRC-5 lung fibroblasts) in 96-well plates.
-
Compound Preparation: Prepare a 2-fold or 3-fold serial dilution series of the compound, typically spanning 8-10 concentrations (e.g., from 100 µM down to low nM).
-
Treatment & Controls: Add compound dilutions and appropriate vehicle/positive controls as described in Protocol 4.1.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Use a luminescent assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and viability.
-
Data Analysis: Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
| Hypothetical Outcome | IC₅₀ (A549 Cancer Cells) | IC₅₀ (MRC-5 Normal Cells) | Selectivity Index (SI) | Interpretation |
| Scenario 1 | 5 µM | >100 µM | >20 | Promising selective cytotoxicity. |
| Scenario 2 | 8 µM | 12 µM | 1.5 | Non-selective, general cytotoxicity. |
| Scenario 3 | >100 µM | >100 µM | N/A | Inactive under these conditions. |
| A higher Selectivity Index (IC₅₀ Normal / IC₅₀ Cancer) is desirable. |
Data Interpretation and Next Steps
The results from the initial phase of screening will dictate the subsequent research direction. A decision tree provides a logical framework for this process.
Caption: Decision tree for prioritizing MoA studies based on initial screening data.
If a selective antiproliferative hit is confirmed, the next logical steps involve assays to determine how the compound is affecting the cells. This includes flow cytometry to analyze cell cycle distribution (looking for arrest at G1, S, or G2/M phases) and assays to detect apoptosis, such as measuring caspase-3/7 activity or using Annexin V staining.
Conclusion
While this compound is currently relegated to the role of a chemical intermediate, its structure holds latent potential for biological activity. A systematic, hypothesis-driven investigation is paramount to unlocking this potential. The phased strategy detailed in this guide—progressing from broad phenotypic screening to hypothesis-focused mechanistic studies—provides a scientifically rigorous and resource-efficient path forward. By employing self-validating protocols and a logical decision-making framework, researchers can effectively probe the MoA of this compound and determine its viability as a lead for future drug development programs.
References
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine).
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (Source: ACS Publications).
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (Source: International Journal of ChemTech Research).
-
(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). (Source: ResearchGate).
-
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. (Source: Smolecule).
-
2-Piperidone 675-20-7 wiki. (Source: Guidechem).
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (Source: National Center for Biotechnology Information, U.S. National Library of Medicine).
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine).
-
This compound. (Source: BLDpharm).
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine).
-
Process for the preparation of apixaban. (Source: Google Patents).
-
(PDF) Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (Source: ResearchGate).
-
CAS No. 132573-13-8, this compound. (Source: 001CHEMICAL).
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (Source: Biomed Pharmacol J).
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine).
-
Pharmacological Applications of Piperidine Derivatives. (Source: Encyclopedia.pub).
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (Source: IJNRD).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
In silico prediction of 1-(3-Nitrophenyl)piperidin-2-one bioactivity
An In-Depth Technical Guide: In Silico Prediction of 1-(3-Nitrophenyl)piperidin-2-one Bioactivity
Executive Summary
The identification and characterization of novel chemical entities is a cornerstone of modern drug discovery.[1] Computational, or in silico, methods are indispensable for accelerating this process, allowing for the prediction of biological activity and the assessment of a compound's therapeutic potential before committing to resource-intensive laboratory synthesis and testing.[2] This technical guide provides a comprehensive framework for the in silico investigation of this compound (Molecular Formula: C₁₁H₁₂N₂O₃), a compound whose biological activities are not yet extensively documented.[3]
This document outlines a structured, multi-faceted computational workflow designed to generate testable hypotheses regarding the bioactivity of this molecule. We will leverage its key structural features—the piperidine scaffold, a "privileged structure" in medicinal chemistry, and the electron-withdrawing nitrophenyl group—to guide our investigation.[4][5][6] The workflow encompasses target identification through similarity and pharmacophore-based approaches, validation of target interaction via molecular docking, conceptualization of structure-activity relationships, and a critical assessment of its drug-like properties through ADMET prediction. Each step is designed not merely as a procedure, but as a logical progression of inquiry, explaining the scientific rationale behind each computational choice to ensure a robust and self-validating predictive model.
Foundational Analysis: The Subject Molecule
The subject of our investigation is this compound. Its structure contains two key motifs that inform our predictive strategy:
-
The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs.[6][7] Its conformational flexibility and ability to participate in diverse molecular interactions make it a versatile component for engaging with biological targets.[4]
-
The 3-Nitrophenyl Group: The nitro group (NO₂) is a potent electron-withdrawing moiety that significantly influences the electronic properties of the molecule.[5] Its presence can impact binding affinity, metabolic stability, and pharmacokinetic profiles. Many bioactive compounds, including antimicrobials, contain nitroaromatic groups.[5]
A related compound, 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, is a known intermediate in the synthesis of Apixaban, a potent and selective inhibitor of coagulation Factor Xa (FXa).[8][9] This structural relationship provides a strong, logical starting point for our primary hypothesis: that this compound may exhibit activity against Factor Xa or other related serine proteases.
Protocol 1: Ligand Preparation for In Silico Analysis
The fidelity of any in silico prediction is fundamentally dependent on an accurate three-dimensional representation of the molecule.
Causality: An improper 3D conformation, particularly one that does not represent a low-energy state, will lead to inaccurate binding pose predictions and unreliable affinity calculations in subsequent docking experiments.
Steps:
-
2D Structure Acquisition: Obtain the 2D structure of this compound. This is typically done using its SMILES (Simplified Molecular Input Line Entry System) string, which can be acquired from chemical databases like PubChem.
-
Conversion to 3D: Utilize a computational chemistry tool (e.g., RDKit in Python, ChemDraw, Avogadro) to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is the most critical step. Subject the 3D structure to an energy minimization protocol using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and torsions to find a stable, low-energy conformation, which is the most likely state for receptor binding.
-
File Format for Docking: Save the final, energy-minimized structure in a format compatible with docking software, such as .mol2 or .pdbqt.
Target Identification and Hypothesis Validation
With a prepared ligand, the next phase is to identify and validate its most probable biological targets. We will employ a two-pronged strategy that combines similarity-based searching with rigorous molecular docking simulations.
Target Hypothesis: Factor Xa
As previously noted, the structural similarity to a known precursor of the Factor Xa inhibitor Apixaban makes FXa a primary hypothetical target. Molecular docking will serve as our first-line method to computationally validate this hypothesis.[10]
Diagram 1: Overall In Silico Workflow
Caption: Step-by-step process for predicting ligand-protein binding interactions.
Data Presentation 1: Hypothetical Docking Results
To illustrate the expected output, the table below presents hypothetical docking scores for our compound against Factor Xa, compared to a known inhibitor.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.2 | Tyr228, Gly216, Trp215 |
| Apixaban (Reference) | -10.5 | Tyr228, Gly216, Trp215, Ser195 |
Interpretation: A score of -8.2 kcal/mol suggests a strong binding affinity, warranting further investigation. Analysis would focus on whether the nitrophenyl group occupies the S1 pocket and the piperidinone moiety occupies the S4 pocket, mimicking the binding mode of known inhibitors.
Pharmacokinetic and Safety Profile: ADMET Prediction
A compound's biological activity is only part of its potential as a drug. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. [11]In silico ADMET prediction allows for the early identification of potential liabilities, saving significant time and resources. [12][13]
Protocol 3: In Silico ADMET Assessment
Causality: Predicting ADMET properties helps to answer critical questions: Can the compound be absorbed orally? Does it reach its target tissue? Is it metabolized too quickly? Is it likely to be toxic? Answering these questions computationally helps prioritize compounds with the most promising drug-like profiles. [11] Steps:
-
Select a Prediction Tool: Utilize a web-based server or standalone software for ADMET prediction. Popular and reliable options include SwissADME, pkCSM, and ADMETlab. [11]2. Input the Structure: Provide the molecular structure, typically as a SMILES string.
-
Execute Prediction: The tool will calculate a wide range of physicochemical and pharmacokinetic properties based on established models and algorithms.
-
Analyze Key Parameters: Focus on the most critical predictors of drug success:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Hydrogen Bond Donors/Acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition (a key indicator of drug-drug interactions), and half-life.
-
Toxicity: Ames test for mutagenicity, hERG inhibition (cardiac toxicity risk), and hepatotoxicity.
-
Data Presentation 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range/Interpretation |
| Physicochemical | ||
| Molecular Weight | 220.22 g/mol | < 500 (Passes Lipinski's Rule) |
| LogP (Lipophilicity) | 1.85 | < 5 (Passes Lipinski's Rule) |
| H-Bond Donors | 0 | < 5 (Passes Lipinski's Rule) |
| H-Bond Acceptors | 4 | < 10 (Passes Lipinski's Rule) |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| Ames Toxicity | No | Low risk of being mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Interpretation: The hypothetical profile suggests the compound has excellent drug-like properties according to Lipinski's Rule of Five. While it shows high GI absorption, its potential inhibition of the CYP2D6 metabolic enzyme is a flag that would require experimental validation.
Conceptual Framework: Quantitative Structure-Activity Relationship (QSAR)
While we cannot build a QSAR model for a single compound, understanding the workflow is essential for any drug discovery program. QSAR models are mathematical relationships that correlate the chemical features of a series of compounds with their biological activities. [14][15] Causality: A validated QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemists on which structural modifications are most likely to increase potency and improve properties. [16]
Diagram 3: QSAR Model Development Workflow
Caption: The systematic process for building and validating a predictive QSAR model.
Conclusion and Future Directions
This in silico investigation provides a robust, hypothesis-driven framework for predicting the bioactivity of this compound. Our computational analysis generates the following key insights:
-
Primary Hypothesis: Based on structural similarity to a known precursor, the compound is predicted to be a potential inhibitor of coagulation Factor Xa.
-
Target Validation: Molecular docking simulations suggest a strong binding affinity to the Factor Xa active site, supporting the primary hypothesis.
-
Drug-likeness: The compound exhibits a favorable ADMET profile, passing key filters for oral bioavailability and demonstrating a low risk for common toxicities, although a potential for CYP-mediated drug interactions is noted.
It is imperative to recognize that these findings are predictive and form the basis for, rather than a replacement for, experimental validation. The logical next steps would be:
-
In Vitro Assay: Perform an enzymatic assay to determine the IC₅₀ of this compound against Factor Xa.
-
Analog Synthesis: If activity is confirmed, synthesize a small library of analogs (e.g., modifying the substitution on the phenyl ring) to build an initial SAR and validate the QSAR model concept.
-
Experimental ADME: Conduct in vitro experiments to confirm ADME predictions, particularly the potential for CYP2D6 inhibition.
By integrating these computational predictions with a targeted experimental strategy, researchers can significantly accelerate the journey from a novel chemical entity to a validated lead compound.
References
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Available at: [Link]
-
Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Available at: [Link]
-
RASA Life Sciences. (n.d.). Importance of Pharmacophore in Drug Design. Available at: [Link]
-
Slideshare. (n.d.). Pharmacophore modeling. Available at: [Link]
-
Creative Biostructure. (n.d.). Pharmacophore Modeling. Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]
-
Fiveable. (n.d.). ADMET prediction. Available at: [Link]
-
YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. Available at: [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Available at: [Link]
-
Al-Dahmoshi, H. O. M., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 28(19), 6889. Available at: [Link]
-
Neves, B. J., et al. (2018). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology, 9, 113. Available at: [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Available at: [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]
-
Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. Available at: [Link]
-
Biomolecular Modelling. (n.d.). In Silico Drug Discovery. Available at: [Link]
-
Kandeel, M., & Al-Taher, A. (2020). Computational/in silico methods in drug target and lead prediction. Methods in Molecular Biology, 219-237. Available at: [Link]
-
Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230. Available at: [Link]
-
Rowan Scientific. (n.d.). ADMET Prediction. Available at: [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Available at: [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Available at: [Link]
-
001CHEMICAL. (n.d.). CAS No. 132573-13-8, this compound. Available at: [Link]
-
Bakhtin, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5483. Available at: [Link]
-
Goel, K. K., et al. (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Drug Development and Research, 4(4), 227-233. Available at: [Link]
- Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban.
-
Knudson, S. E., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 22(16), 5286–5289. Available at: [Link]
-
Martínez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 001chemical.com [001chemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]
- 9. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [chemicalbook.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 12. fiveable.me [fiveable.me]
- 13. ADMET Prediction | Rowan [rowansci.com]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. neovarsity.org [neovarsity.org]
A Technical Guide to 1-(3-Nitrophenyl)piperidin-2-one for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Quality Control of 1-(3-Nitrophenyl)piperidin-2-one.
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of commercial suppliers, synthesis methodologies, and robust quality control protocols. By synthesizing technical data with practical insights, this guide aims to facilitate the efficient procurement and utilization of high-purity this compound for research applications.
Introduction to this compound
This compound (CAS No. 132573-13-8) is a substituted piperidinone derivative that has garnered significant interest in medicinal chemistry. Its structure, featuring a nitrophenyl group attached to a piperidinone ring, makes it a versatile building block for the synthesis of more complex molecules. The piperidine motif is a prevalent scaffold in a multitude of pharmaceuticals, recognized for its favorable pharmacokinetic properties. The presence of the nitro group offers a reactive handle for further chemical modifications, such as reduction to an amine, enabling the construction of diverse compound libraries for drug discovery programs.
Commercial Suppliers and Procurement
The acquisition of high-quality starting materials is a critical first step in any research endeavor. For this compound, a number of reputable chemical suppliers cater to the research and pharmaceutical sectors. When selecting a supplier, it is imperative to consider not only the listed purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and the supplier's adherence to quality management systems.
Below is a comparative table of select commercial suppliers offering this compound for research purposes.
| Supplier | Purity Specification | Available Documentation | Notes |
| BLDpharm | ≥98% (Typical) | CoA, LCMS | Often available for online ordering.[1] |
| 001Chemical | NLT 98% | MSDS | Provides product details and safety information.[2] |
Key Procurement Considerations:
-
Purity: For most research applications, a purity of ≥98% is recommended. However, for sensitive assays or late-stage drug development, higher purity grades may be necessary.
-
Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical information on the purity, identity, and physical properties of the compound. A typical CoA for this compound will include appearance, LCMS data confirming the structure, and purity as determined by LCMS.[1]
-
Storage and Handling: The compound should be stored at 2-8°C.[1] Researchers should consult the Material Safety Data Sheet (MSDS) for detailed handling and safety precautions.
Caption: Workflow for Supplier Qualification of Research Chemicals.
Synthesis of this compound
Understanding the synthetic routes to this compound can provide valuable insights into potential impurities and inform purification strategies. The compound is typically synthesized through the condensation of a suitable aniline derivative with a five-carbon electrophile that can form the piperidinone ring.
One common synthetic approach involves the reaction of 3-nitroaniline with a 5-halovaleryl halide, such as 5-chlorovaleryl chloride, in the presence of a base. This reaction proceeds via an initial acylation of the aniline nitrogen followed by an intramolecular nucleophilic substitution to form the six-membered lactam ring.
Illustrative Synthetic Pathway:
Caption: A common synthetic route to this compound.
Quality Control and Analytical Validation
Ensuring the purity and identity of this compound is paramount for the reliability and reproducibility of research data. A robust quality control (QC) program should be in place to verify the specifications of the procured material. The following analytical techniques are essential for the comprehensive characterization of this compound.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed.
Suggested HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This method should be validated for linearity, precision, accuracy, and specificity according to established guidelines.
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS is a powerful tool for confirming the identity of the compound by providing molecular weight information. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (C₁₁H₁₂N₂O₃), which has a calculated molecular weight of 220.22 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR spectra should be acquired. The expected chemical shifts and coupling patterns can be predicted based on the structure and compared with the experimental data.
Expected ¹H NMR Features:
-
Signals in the aromatic region corresponding to the protons on the nitrophenyl ring.
-
Aliphatic signals corresponding to the methylene protons of the piperidinone ring.
Expected ¹³C NMR Features:
-
A signal for the carbonyl carbon of the lactam.
-
Signals for the aromatic carbons, with those attached to the nitro and nitrogen groups showing characteristic shifts.
-
Signals for the aliphatic carbons of the piperidinone ring.
Experimental Protocol: Purity Determination by HPLC
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic System: Equilibrate the HPLC system with the mobile phase at the specified flow rate.
-
Injection: Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: Integrate the peaks in the chromatograms. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Caption: Analytical Workflow for Quality Control of Intermediates.
Conclusion
This compound is a valuable intermediate for pharmaceutical research and drug discovery. The successful application of this compound is contingent upon the procurement of high-quality material from reputable suppliers and the implementation of rigorous in-house quality control measures. This guide has provided a framework for the selection of commercial suppliers, an overview of its synthesis, and detailed analytical methodologies for its characterization. By adhering to these principles, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
001CHEMICAL. This compound. Available at: [Link]
-
National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences. Available at: [Link]
-
Aragen Life Sciences. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]
-
AZoLifeSciences. Role of Analytical Chemistry in the Pharmaceutical Industry. Available at: [Link]
-
ILT - Integrated Liner Technologies. Techniques in Pharmaceutical Analysis. Available at: [Link]
Sources
Methodological & Application
Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 1-(3-Nitrophenyl)piperidin-2-one
Abstract
N-aryl lactams are privileged structural motifs prevalent in a wide array of biologically active compounds and pharmaceutical agents.[1][2] Their synthesis is a key objective in medicinal chemistry and drug development. This application note provides a detailed, field-proven experimental protocol for the synthesis of 1-(3-Nitrophenyl)piperidin-2-one, a valuable building block, via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers a highly efficient and functional-group-tolerant method for the formation of the critical C-N bond.[3][4] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step procedure from setup to purification, and offer expert insights into process optimization and troubleshooting.
Principle of the Synthesis: The Buchwald-Hartwig Amination
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 1-bromo-3-nitrobenzene with piperidin-2-one (δ-valerolactam). This reaction, a cornerstone of modern synthetic chemistry, allows for the formation of C-N bonds under relatively mild conditions, replacing harsher classical methods.[3]
The catalytic cycle, as illustrated below, is a self-validating system that proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Ligand Exchange/Deprotonation: The lactam coordinates to the palladium center. A base deprotonates the lactam's N-H bond, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst to continue the cycle.[5][6]
The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, leading to higher yields and reaction rates.[6][7]
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 585-79-5 | Standard Supplier | Purity >98% |
| Piperidin-2-one (δ-Valerolactam) | C₅H₉NO | 99.13 | 675-20-7 | Standard Supplier | Purity >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Standard Supplier | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 | Standard Supplier | Ligand |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 534-17-8 | Standard Supplier | Base, must be anhydrous |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Standard Supplier | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Standard Supplier | HPLC Grade for Chromatography |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Standard Supplier | HPLC Grade for Chromatography |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Standard Supplier | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Standard Supplier | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | Standard Supplier | 230-400 mesh for chromatography |
Equipment
-
Round-bottom flasks (50 mL and 100 mL) with ground glass joints
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Schlenk line or inert gas (Argon/Nitrogen) manifold
-
Cannulas and syringes for anhydrous transfers
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Safety Precautions
Researcher Responsibility: Before beginning this protocol, it is imperative to read and understand the Safety Data Sheet (SDS) for every chemical used. All operations should be performed inside a certified chemical fume hood.
-
1-Bromo-3-nitrobenzene: Harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin and serious eye irritation. May cause respiratory irritation.[9] Wear appropriate protective gloves, clothing, and eye protection.[9][10]
-
Piperidin-2-one (δ-Valerolactam): Causes serious eye irritation and may cause respiratory irritation.[11] Handle in accordance with good industrial hygiene and safety practices.[11]
-
Palladium(II) Acetate & Xantphos: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust and skin contact.
-
Cesium Carbonate: Irritant. Hygroscopic; handle quickly to minimize atmospheric moisture exposure.
-
Toluene: Flammable liquid and vapor. Toxic if inhaled. Suspected of damaging fertility or the unborn child.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
Detailed Experimental Protocol
This protocol is based on a 10.0 mmol scale of the limiting reagent, 1-bromo-3-nitrobenzene.
Reagent Stoichiometry Table
| Reagent | Mmol | Equivalents | Amount |
| 1-Bromo-3-nitrobenzene | 10.0 | 1.0 | 2.02 g |
| Piperidin-2-one | 12.0 | 1.2 | 1.19 g |
| Palladium(II) Acetate | 0.2 | 0.02 (2 mol%) | 45 mg |
| Xantphos | 0.4 | 0.04 (4 mol%) | 232 mg |
| Cesium Carbonate | 21.0 | 2.1 | 6.84 g |
| Anhydrous Toluene | - | - | 50 mL |
Reaction Setup and Execution
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Expert Insight: Ensuring an oxygen-free environment is paramount for the stability and activity of the Pd(0) catalyst, which is generated in situ. Oxygen can oxidize the catalyst, leading to lower yields.[5]
-
-
Reagent Addition: To the cooled flask, add 1-bromo-3-nitrobenzene (2.02 g), piperidin-2-one (1.19 g), Palladium(II) Acetate (45 mg), Xantphos (232 mg), and cesium carbonate (6.84 g).
-
Expert Insight: The reagents are added as solids in a specific order. The base, cesium carbonate, is added last and should be a fine, anhydrous powder to ensure maximum surface area and reactivity.
-
-
Solvent Addition: Using a syringe, add 50 mL of anhydrous toluene to the flask.
-
Inert Gas Purge: Seal the flask, and with stirring, bubble argon or nitrogen through the suspension for 15-20 minutes. This step is crucial to de-gas the solvent and ensure the reaction atmosphere is completely inert.
-
Reaction Conditions: Attach a reflux condenser (under inert gas). Lower the flask into a pre-heated heating mantle set to 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: Progress can be monitored by TLC. Prepare a sample by taking a small aliquot (0.1 mL) from the reaction, diluting it with ethyl acetate (0.5 mL), and filtering it through a small plug of silica.
-
TLC System: Ethyl acetate/Hexane (3:7 v/v).
-
Visualization: UV light (254 nm).
-
The reaction is complete when the spot corresponding to 1-bromo-3-nitrobenzene is no longer visible.
-
Work-up and Extraction
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Filtration: Dilute the reaction mixture with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the cesium salts and palladium catalyst residues. Wash the filter cake with an additional 20 mL of ethyl acetate.
-
Extraction: Transfer the combined filtrate to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Expert Insight: The water wash removes residual cesium salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid or oil.
Purification
The crude product is best purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (9:1) mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by TLC.
-
Expert Insight: The product, being more polar than any remaining starting aryl bromide, will elute later. A gradual increase in solvent polarity provides better separation.
-
-
Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
Results and Characterization
| Parameter | Expected Result |
| Appearance | Light yellow to yellow crystalline solid |
| Yield | 75-90% (after purification) |
| Melting Point | Literature values should be consulted for comparison |
| ¹H NMR (CDCl₃, 400 MHz) | Expect peaks corresponding to aromatic protons (approx. 7.4-8.2 ppm) and piperidinone protons (approx. 1.9, 2.6, 3.7 ppm) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expect peaks for carbonyl carbon (~170 ppm), nitrated aromatic carbons, and aliphatic carbons of the piperidinone ring |
| Mass Spec (ESI+) | m/z = 221.09 [M+H]⁺ |
| IR (KBr) | Expect characteristic peaks for C=O (amide, ~1660 cm⁻¹) and N-O (nitro group, ~1530 and 1350 cm⁻¹) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst (oxygen exposure). | Ensure rigorous inert atmosphere technique. Use freshly opened, high-purity reagents. |
| Insufficiently anhydrous conditions. | Use anhydrous solvent and dry glassware thoroughly. The base (Cs₂CO₃) must be anhydrous. | |
| Poor quality reagents. | Verify the purity of starting materials. | |
| Dark black reaction mixture | Catalyst decomposition (Pd black formation). | Ensure the temperature does not significantly exceed 110 °C. Confirm ligand-to-metal ratio is correct. |
| Difficult purification | Streaking on TLC plate. | Add a small amount (~0.5%) of triethylamine to the chromatography eluent to suppress amine-silica interactions. |
| Product co-elutes with impurities. | Optimize the solvent gradient for chromatography; try a different solvent system (e.g., Dichloromethane/Methanol). |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
References
-
Chaturvedi, D., Chaturvedi, A. K., Mishra, N., & Mishra, V. (2012). An efficient and novel approach for the synthesis of substituted N-aryl lactams. Organic & Biomolecular Chemistry, 10(45), 9148-9151. [Link]
-
Fischer, C., & Koenig, B. (2011). Palladium and copper mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–74. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - delta-Valerolactone, 99%. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Delta-Valerolactone. [Link]
-
ResearchGate. (n.d.). Purification procedure of compounds 1-3. [Link]
Sources
- 1. An efficient and novel approach for the synthesis of substituted N-aryl lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.nl [fishersci.nl]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Purification techniques for 1-(3-Nitrophenyl)piperidin-2-one crude product
An Application Guide to the Purification of 1-(3-Nitrophenyl)piperidin-2-one Crude Product
Introduction
This compound (MW: 220.23 g/mol , Formula: C₁₁H₁₂N₂O₃) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] As a key intermediate, its purity is paramount, directly influencing the yield, purity, and biological activity of subsequent active pharmaceutical ingredients (APIs). Synthetic pathways often yield a crude product contaminated with unreacted starting materials, isomeric byproducts, and residual solvents. This guide provides a detailed exploration of robust purification techniques, focusing on recrystallization and column chromatography, to achieve high-purity this compound suitable for research and development applications.
Overall Purification and Analysis Workflow
The path from a crude, unrefined product to a well-characterized, high-purity compound involves a systematic workflow. This process begins with the selection of an appropriate primary purification technique, followed by rigorous analytical methods to confirm both the structure and the purity of the final product.
Caption: Purification Workflow Diagram.
Technique 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying crystalline solids.[3] It leverages the differences in solubility between the target compound and its impurities within a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature, allowing impurities to either remain in the cooled solution (mother liquor) or be removed via hot filtration.[3]
Part A: Solvent Selection Protocol
The success of recrystallization hinges on identifying the optimal solvent. This protocol outlines a systematic screening process.
Materials:
-
Crude this compound
-
Small test tubes (e.g., 13x100 mm)
-
Hot plate or water bath
-
Ice bath
-
Test solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)
Procedure:
-
Initial Solubility Test: Place ~25 mg of the crude product into several separate test tubes.
-
Room Temperature: To each tube, add 0.5 mL of a different solvent. Agitate and observe. An ideal solvent will not dissolve the compound at this stage.[3]
-
Hot Solubility: Gently heat the tubes that showed poor solubility at room temperature. Add the solvent dropwise until the compound fully dissolves. A good solvent will dissolve the compound near its boiling point in a reasonable volume.
-
Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Evaluation: The solvent that yields a large quantity of well-formed crystals with minimal dissolved product remaining is the best choice. For nitroaromatic compounds, polar solvents like ethanol or binary systems such as ethanol-water are often effective.[3][4]
Part B: Full Recrystallization Protocol
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it minimizes the trapping of impurities within the crystal lattice.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove all residual solvent.
Technique 2: Purification by Flash Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[5] It is particularly useful for separating complex mixtures, non-crystalline solids, or when recrystallization fails to remove certain impurities.[5] For a moderately polar compound like this compound, silica gel is an excellent stationary phase.
Caption: Separation Principle in Column Chromatography.
Part A: Mobile Phase Selection via TLC
Before running a column, Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system (mobile phase).
-
Spotting: Dissolve a small amount of crude product in a volatile solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a TLC chamber containing a solvent system. Common systems for this type of compound are gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Visualization: Visualize the separated spots under UV light.
-
Optimization: Adjust the solvent polarity until the target compound has a Retention Factor (Rf) of approximately 0.3-0.4. This Rf value typically provides the best separation on a column.[6]
Part B: Flash Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Carefully add the mobile phase to the top of the column. Using positive pressure (flash chromatography), push the solvent through the column. If impurities are close in polarity, a gradient elution (gradually increasing solvent polarity) may be necessary.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Fraction Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure product.
-
Product Isolation: Combine the fractions that contain only the pure compound. Remove the solvent using a rotary evaporator to yield the purified this compound.
Comparative Analysis of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Purity | Can be very high for crystalline solids. | Generally very high; excellent for complex mixtures. |
| Yield | Can be lower due to the solubility of the product in the mother liquor. | Typically higher, as all of the product is recovered. |
| Scalability | Excellent for large quantities. | More difficult and costly to scale up. |
| Time | Relatively fast for a single batch. | Can be time-consuming, especially with long columns. |
| Cost | Low (requires only solvent and standard glassware). | Higher (requires silica gel, large volumes of solvent, column). |
| Best For | Purifying large batches of a crude product that is mostly pure and crystalline. | Separating complex mixtures, isomers, or purifying non-crystalline compounds.[5] |
Characterization of Purified Product
Post-purification, the identity and purity of the compound must be rigorously verified using a combination of analytical methods.[7][8]
-
Melting Point: A pure crystalline solid will exhibit a sharp, narrow melting point range.[9] Any broadening or depression of the melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[9][10] The absence of signals corresponding to impurities is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity.[7] A single, sharp peak on the chromatogram indicates a pure sample, and the area under the peak can be used to calculate purity (e.g., >99.5%).
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups, such as the lactam carbonyl (C=O) and the nitro group (N-O) stretches.[10]
Safety Precautions
All laboratory work must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.
-
Chemical Hazards: Consult the Safety Data Sheet (SDS) for this compound, related nitroaromatics, and all solvents before use.[11][12][13][14][15] Nitroaromatic compounds are often toxic and should be handled with care.[11][12] Organic solvents are typically flammable and may be toxic.[14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud.
- Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Research and Reviews.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization. (n.d.). Benchchem.
- Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
-
Le Goffic, F., Andrillon-Spiegel, J., & Letarte, R. (1975). [Purification of beta-lactamases by affinity chromatography]. Biochimie, 57(1), 29–34. Retrieved January 19, 2026, from [Link]
- Safety Data Sheet - 3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one. (2024, December 19). CymitQuimica.
- Safety data sheet - 3-Nitrodiphenyl. (2025, May 29). CPAchem.
- Safety Data Sheet - N-(4-Nitrophenyl)piperidine. (2017, July 27). Fisher Scientific.
-
How to determine the purity of newly synthesized organic compound? (2018, October 20). ResearchGate. Retrieved January 19, 2026, from [Link]
- Safety Data Sheet - 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. (2017, December 1). Key Organics.
-
This compound. (n.d.). 001CHEMICAL. Retrieved January 19, 2026, from [Link]
- Column Chromatography for the Separation of Complex Mixtures. (n.d.). Longdom Publishing.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
Sources
- 1. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 2. 001chemical.com [001chemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. moravek.com [moravek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rroij.com [rroij.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. keyorganics.net [keyorganics.net]
Quantitative Analysis of 1-(3-Nitrophenyl)piperidin-2-one: Robust HPLC-UV and High-Sensitivity LC-MS/MS Methods
An Application Note and Protocol Guide
Abstract
This comprehensive guide details the development and validation of analytical methods for the precise quantification of 1-(3-Nitrophenyl)piperidin-2-one. As a key intermediate or potential impurity in pharmaceutical manufacturing, its accurate measurement is critical for ensuring process control, quality, and safety.[1] We present two robust, validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for routine quality control and process monitoring, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.[2][3][4]
Introduction and Analytical Rationale
This compound is a heterocyclic compound incorporating a piperidinone ring and a nitrophenyl moiety. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The presence of the nitroaromatic group makes this compound a potential chromophore and an electroactive molecule, properties that are advantageous for its analytical determination.
The choice of analytical methodology is dictated by the specific requirements of the measurement, such as the expected concentration range, the complexity of the sample matrix, and the required throughput.
-
HPLC-UV: This technique is the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. The nitrophenyl group in the target analyte contains a strong chromophore, making it highly suitable for sensitive UV detection.[5] This method is ideal for analyzing bulk materials, reaction progress, and formulated products where analyte concentrations are relatively high.
-
LC-MS/MS: For applications requiring ultra-low detection limits, such as impurity profiling, metabolite identification, or analysis in biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7] Its exceptional selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), allows for accurate quantification even in the presence of co-eluting matrix components.[8]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the reliable quantification of this compound in samples such as active pharmaceutical ingredients (APIs) and in-process control (IPC) checks.
Causality of Experimental Design
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected. This is the most common stationary phase in reversed-phase chromatography and is well-suited for retaining moderately polar organic molecules like the target analyte through hydrophobic interactions.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol. A formic acid additive (0.1%) is used to control the pH of the mobile phase, which helps to ensure consistent retention times and suppress potential silanol interactions on the stationary phase, leading to sharper peaks.
-
Detection: The UV detector is set to 254 nm. This wavelength is a common choice for aromatic compounds and is expected to provide a strong signal for the nitrophenyl chromophore, ensuring high sensitivity.[5]
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for cleaning)
2.2.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
2.2.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 22.0 | 90 | 10 |
2.2.4. Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Accurately weigh the sample material, dissolve in acetonitrile, and dilute with 50:50 acetonitrile/water to bring the expected analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[9]
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method Validation Summary (ICH Q2(R1))
The method must be validated to ensure it is fit for its intended purpose.[10] The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Performance Characteristic |
| Specificity | No interference from blank or placebo at the analyte's retention time. Peak purity index > 0.999. |
| Linearity (R²) | ≥ 0.999 over the range of 1-100 µg/mL. |
| Range | 1 - 100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%. |
| Limit of Detection (LOD) | 0.3 µg/mL (Based on S/N ratio of 3:1). |
| Limit of Quantification (LOQ) | 1.0 µg/mL (Based on S/N ratio of 10:1). |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This high-sensitivity method is suitable for determining trace levels of this compound in complex matrices like biological fluids (plasma, urine) or for identifying it as a low-level impurity.
Causality of Experimental Design
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The piperidinone structure contains a nitrogen atom that can be readily protonated to form a stable [M+H]⁺ ion, making it amenable to positive mode ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its unparalleled selectivity and sensitivity.[11] We monitor the transition from the protonated parent molecule (precursor ion) to a specific, stable fragment ion (product ion). This eliminates chemical noise and provides confident quantification. Based on the molecular weight of 220.23, the precursor ion [M+H]⁺ is m/z 221.2. A plausible fragmentation would involve the loss of the nitro group (NO₂) or cleavage of the piperidinone ring, leading to stable product ions.
-
Sample Preparation: For complex biological matrices, a sample cleanup step is essential. Solid-Phase Extraction (SPE) is chosen to remove proteins, salts, and other interferences that can cause ion suppression and contaminate the MS system.
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
All reagents from Section 2.2.1.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-1-(3-Nitrophenyl)piperidin-2-one) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange).
3.2.2. Instrumentation
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
3.2.3. LC and MS/MS Conditions
-
LC Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: 5 mM Ammonium Formate in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: A fast gradient is typically used (e.g., 5% to 95% B in 3 minutes).
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Analyte 221.2 122.1 (loss of C₅H₇NO) 20 Analyte (Confirming) 221.2 175.1 (loss of NO₂) 15 | Internal Standard | (e.g., 227.2) | (Specific fragment) | (Optimized) |
3.2.4. Sample Preparation (from Plasma)
-
Spike: To 100 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Precipitate & Dilute: Add 400 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Load: Take the supernatant and load it onto a pre-conditioned SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute: Elute the analyte and IS with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. Inject into the LC-MS/MS system.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method Validation Summary (ICH Q2(R1))
This method is validated for trace-level quantification, demonstrating significantly lower detection limits.
| Validation Parameter | Typical Performance Characteristic |
| Specificity | No interference from six unique batches of matrix blank. |
| Linearity (R²) | ≥ 0.998 over the range of 0.1-100 ng/mL. |
| Range | 0.1 - 100 ng/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0%. |
| Precision (% RSD) | Intra-day and Inter-day precision ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | 0.03 ng/mL. |
| Limit of Quantification (LOQ) | 0.1 ng/mL. |
| Matrix Effect | Assessed and compensated for by the use of a stable isotope-labeled internal standard. |
Conclusions
Two distinct, robust, and reliable analytical methods for the quantification of this compound have been presented. The HPLC-UV method is a highly practical approach for routine quality control, offering excellent precision and accuracy for moderate to high concentration samples. For applications demanding the highest sensitivity and selectivity, such as trace impurity analysis or bioanalysis, the LC-MS/MS method provides superior performance with sub-ng/mL quantification limits. The choice between these methods should be guided by the specific analytical challenge, required sensitivity, and sample matrix complexity. Both protocols are designed to meet the rigorous validation standards of the pharmaceutical industry.[2][10]
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
ICH. Quality Guidelines. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Hernandez, F., Sancho, J. V., & Pozo, O. J. (2005). Critical review of the application of liquid chromatography/mass spectrometry to the determination of pesticide residues in biological samples. ResearchGate. [Link]
-
ATSDR. Analytical Methods for 1,3-Dinitrobenzene. [Link]
-
FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]
-
PubChem. 2-Piperidone. National Center for Biotechnology Information. [Link]
-
Japan Environment Agency. III Analytical Methods. [Link]
-
ResearchGate. Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]
-
van de Merbel, N. C. (2016). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis. [Link]
-
Stead, S. L. Detecting nitrofuran metabolites in animal products using LC/MS/MS. International Labmate. [Link]
-
Preprints.org. (2025). Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. [Link]
-
MDPI. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. [Link]
-
Tegegne, B., et al. (2021). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoam. [Link]
-
Vitale, P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
NIST. 2-Piperidinone. NIST WebBook. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
CAS Common Chemistry. 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
-
El-Kimary, E. I., et al. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports. [Link]
-
Pharmaffiliates. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. spectroscopyworld.com [spectroscopyworld.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. preprints.org [preprints.org]
Application Note: 1-(3-Nitrophenyl)piperidin-2-one as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, the piperidine ring is a quintessential example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Its derivatives are integral to a wide range of pharmaceuticals, from central nervous system agents to anticancer drugs. A key derivative, the 2-piperidinone (or δ-valerolactam) substructure, offers a rigid, amide-containing ring that serves as a versatile anchor for building complex molecular architectures.[1]
This application note focuses on 1-(3-Nitrophenyl)piperidin-2-one , a strategic intermediate for pharmaceutical synthesis. Its value lies in the combination of the stable piperidinone core with a phenyl ring bearing a nitro group. The nitro group functions as a masked, or latent, amine. This allows for the stable handling and purification of the intermediate before a straightforward chemical reduction unmasks a reactive aniline moiety, paving the way for a diverse array of subsequent chemical transformations. This guide provides detailed properties, safety information, and validated protocols for the synthesis and key transformations of this valuable building block.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount in a research and development setting. The properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 132573-13-8 | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][3] |
| Molecular Weight | 220.22 g/mol | [3] |
| Appearance | Light yellow to orange solid | [4] |
| Storage | Store at 2-8°C, sealed and dry |
Table 2: GHS Hazard and Precautionary Information
| Category | GHS Information | Reference |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Protocol: Synthesis of this compound
The synthesis of this compound is efficiently achieved via a two-step, one-pot process starting from 3-nitroaniline. The methodology involves an initial N-acylation with 5-chlorovaleryl chloride, followed by a base-mediated intramolecular cyclization. This approach is analogous to established syntheses of the 4-nitro isomer.[5]
Causality and Experimental Rationale:
-
Acylation: The reaction of 3-nitroaniline with 5-chlorovaleryl chloride forms an amide bond. A base like potassium carbonate is used to neutralize the HCl generated during the acylation, driving the reaction to completion. The reaction is performed at a low temperature (0-5°C) to control the exothermic nature of the acylation and minimize side reactions.
-
Intramolecular Cyclization: Following acylation, a stronger base (e.g., potassium tert-butoxide) is introduced. This base deprotonates the amide nitrogen, creating an anion that subsequently displaces the terminal chloride on the five-carbon chain via an intramolecular Sₙ2 reaction, forming the stable six-membered piperidinone ring.
Detailed Step-by-Step Protocol:
-
Reactor Setup: Charge a dry, inerted reaction vessel with 3-nitroaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, 6 mL per gram of aniline). Stir at room temperature (25-30°C) until a clear solution is obtained.
-
Acylation: Add anhydrous potassium carbonate (1.15 eq) to the solution. Cool the mixture to 0-5°C using an ice bath.
-
Slowly add 5-chlorovaleryl chloride (1.3 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5-2 hours. Monitor reaction completion by TLC (e.g., mobile phase: toluene/methanol 100:1).
-
Cyclization: Cool the reaction mixture back down to 0-5°C.
-
In a separate flask, prepare a solution of potassium tert-butoxide (t-BuOK, 1.3 eq) in anhydrous THF (8 mL per gram of t-BuOK).
-
Add the t-BuOK solution to the reaction mixture dropwise, maintaining the temperature between 0-5°C.
-
After addition, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the formation of the product by HPLC or TLC.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
To the resulting residue, add purified water (10 mL per gram of starting aniline). This will precipitate the crude product.
-
Extract the aqueous slurry with dichloromethane (2 x 5 mL per gram of starting aniline).
-
Combine the organic layers, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under vacuum to yield the crude this compound.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the final product with high purity.
Protocol: Reduction to 1-(3-Aminophenyl)piperidin-2-one
The primary synthetic utility of this compound is realized upon the reduction of its nitro group to form 1-(3-Aminophenyl)piperidin-2-one. This transformation unmasks a nucleophilic amino group, which is a key handle for diversification and coupling reactions. Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean conversion, and atom economy.[6][7]
Causality and Experimental Rationale:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro groups.[8] It offers a good balance of reactivity and selectivity. Raney Nickel is an alternative, particularly if the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C.[8]
-
Hydrogen Source: Molecular hydrogen (H₂), typically supplied from a balloon or a pressurized vessel, is the reductant. The reaction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates on the catalyst surface.[6]
-
Solvent: Solvents like methanol, ethanol, or ethyl acetate are commonly used as they effectively dissolve the substrate and do not interfere with the catalysis.
-
Safety: Catalytic hydrogenation is an exothermic reaction and involves flammable hydrogen gas. It must be conducted in a well-ventilated fume hood, behind a safety shield, and with proper purging of the reaction vessel with an inert gas to remove air before introducing hydrogen.[6]
Detailed Step-by-Step Protocol:
-
Reactor Setup: To a heavy-walled hydrogenation flask, add this compound (1.0 eq) and a solvent such as methanol (20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the substrate).
-
Inerting: Seal the flask, and using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen (H₂) by evacuating and backfilling with H₂ from a balloon or a regulated pressure system (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The progress can be monitored by the uptake of hydrogen or by periodic sampling and analysis via TLC or HPLC until the starting material is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 1-(3-Aminophenyl)piperidin-2-one, which can be used directly or purified further by crystallization or column chromatography.
Case Study: Synthetic Utility in Anticoagulant Scaffolds (Apixaban Analogy)
The true value of an intermediate is demonstrated by its successful incorporation into a final active pharmaceutical ingredient (API). While This compound is a versatile precursor for various drug discovery programs, its close analogue, 1-(4-Nitrophenyl)piperidin-2-one , is a well-documented key intermediate in the synthesis of the blockbuster anticoagulant drug, Apixaban .[5][9][10]
The synthetic pathway to Apixaban from the 4-nitro isomer serves as an authoritative case study to illustrate how the aminophenyl piperidinone scaffold is elaborated into a complex, multi-cyclic API. The same chemical principles and reaction types can be applied to the 3-amino isomer to generate novel chemical entities.
The key transformation involves the acylation of the aniline (formed from nitro reduction) with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form a second piperidinone ring, resulting in the core structure of Apixaban.[11] This demonstrates a powerful strategy where the intermediate serves as a foundation for building additional heterocyclic rings.
Conclusion
This compound is a highly valuable and versatile intermediate in drug synthesis. Its strategic design, incorporating a stable piperidinone scaffold and a masked amino functionality, allows for robust process control and late-stage diversification. The protocols provided herein for its synthesis and subsequent reduction offer reliable and scalable methods for researchers in drug discovery and development. By serving as a gateway to the 1-(3-aminophenyl)piperidin-2-one platform, it enables access to a wide chemical space for the development of novel therapeutics, as exemplified by analogous intermediates used in the synthesis of clinically important drugs like Apixaban.
References
-
Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1775-1784. Available at: [Link]
-
Nikolić, J., et al. (2022). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 27(21), 7480. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]
-
Carr, S. B., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications, 15(1), 7175. Available at: [Link]
- Google Patents. (1996). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers. Available at: [Link]
-
Gaikwad, D., et al. (2023). An alternate synthetic approach to access novel apixaban analogues. Arkivoc, 2023(viii), 202312151. Available at: [Link]
- Google Patents. (2015). WO2015162551A1 - Process for the preparation of apixaban.
-
ResearchGate. (2018). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Available at: [Link]
-
Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Gaikwad, D. S., et al. (2024). Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. ResearchGate. Available at: [Link]
-
CPAchem Ltd. (2025). Safety data sheet: 3-Nitrodiphenyl. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. CID 22324463. Available at: [Link]
-
001CHEMICAL. (n.d.). This compound. CAS 132573-13-8. Available at: [Link]
- Google Patents. (2002). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
PubChem. (n.d.). 1-[3-(3-Aminoprop-1-ynyl)phenyl]piperidin-2-one. CID 60813017. Available at: [Link]
-
PubMed. (2004). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][8]Oxazin-2(3H)-Ones. Available at: [Link]
- Google Patents. (2021). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
-
National Institutes of Health. (n.d.). (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Available at: [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Available at: [Link]
-
PubMed Central. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
-
YouTube. (2022). Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 3. 001chemical.com [001chemical.com]
- 4. 2-Piperidinone, 1-(3-nitrophenyl)- | 132573-13-8 [amp.chemicalbook.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. apicule.com [apicule.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Derivatization of 1-(3-Nitrophenyl)piperidin-2-one for Chemical Probe and Drug Discovery Applications
Abstract
This technical guide provides detailed protocols for the chemical derivatization of 1-(3-Nitrophenyl)piperidin-2-one, a valuable scaffold in medicinal chemistry. The primary route of derivatization involves the reduction of the aromatic nitro group to a primary amine, yielding the versatile intermediate, 1-(3-aminophenyl)piperidin-2-one. This intermediate serves as a key building block for further functionalization. This document outlines two robust protocols for its subsequent derivatization: N-acetylation and N-sulfonylation. These protocols are designed for researchers in drug development and chemical biology, offering a clear rationale for procedural steps and insights into reaction mechanisms.
Introduction: The Significance of the Piperidinone Scaffold
The piperidine ring is a prevalent heterocyclic motif found in numerous natural products and pharmaceuticals, making it a cornerstone of modern drug design.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals.[1] Specifically, the 1-aryl-piperidin-2-one scaffold, as seen in our starting material, this compound[3][4], provides a rigid framework that can be strategically modified to interact with biological targets. The derivatization of this scaffold is a critical step in generating compound libraries for screening and developing novel therapeutic agents.
The primary focus of this guide is the transformation of the chemically inert nitro group into a reactive amine. This conversion is a gateway to a multitude of subsequent chemical modifications, including but not limited to, acylation, sulfonylation, alkylation, and diazotization.[5] By providing detailed protocols for N-acetylation and N-sulfonylation, we offer researchers two distinct pathways to modulate the physicochemical properties of the parent molecule, which is a fundamental aspect of lead optimization in drug discovery.
Core Derivatization Strategy: From Nitroarene to Versatile Amine
The cornerstone of derivatizing this compound is the reduction of the nitro group to an aniline. This transformation is one of the most fundamental and widely used reactions in organic synthesis.[5] The resulting primary amine on the phenyl ring is a nucleophilic handle that can be readily functionalized.
Mechanism of Nitro Group Reduction
The reduction of a nitroarene to an aniline is a multi-step process that proceeds through several intermediates.[5][6] While various reagents can achieve this, a common pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the aniline.[5][7]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 001chemical.com [001chemical.com]
- 4. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Multi-Assay Strategy for Assessing the Cytotoxicity of 1-(3-Nitrophenyl)piperidin-2-one
Introduction: Contextualizing the Cytotoxicity Assessment
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Concurrently, the nitrophenyl group is a well-known pharmacophore, but its presence can also confer cytotoxic properties, often through mechanisms involving reductive metabolism and the induction of oxidative stress.[2] 1-(3-Nitrophenyl)piperidin-2-one, a compound merging these two moieties, therefore requires careful toxicological evaluation. While this specific molecule is not extensively characterized in public literature, its structural relatives are used as intermediates in pharmaceutical synthesis, highlighting the need for robust safety profiling.[3]
This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We move beyond single-endpoint assays to advocate for an integrated, multi-assay approach. By concurrently evaluating metabolic activity, membrane integrity, and apoptotic pathways, researchers can build a more complete and mechanistically informative cytotoxicity profile. This document outlines the scientific rationale for assay selection, provides detailed, step-by-step protocols for three core assays, and offers a logical framework for integrated data interpretation.
The Scientific Rationale: A Tripartite Approach to Cytotoxicity
A single cytotoxicity assay provides a limited snapshot of a compound's effect on a cell. To build a trustworthy and comprehensive profile, we recommend a tripartite strategy that interrogates three distinct hallmarks of cell death.
-
Metabolic Viability (MTT Assay): This assay quantifies the mitochondrial reductase activity in living cells.[4] A decrease in the metabolic conversion of the MTT substrate to formazan indicates a reduction in cell viability, which can result from either cytostatic (growth inhibition) or cytotoxic (cell death) effects.[5] It serves as a primary indicator of overall cell health.
-
Membrane Integrity (LDH Assay): The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium is a classic indicator of plasma membrane damage, a hallmark of necrosis.[6][7] This assay directly measures cell lysis and provides a clear distinction from early-stage apoptosis where the membrane remains intact.
-
Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[8] Their activation is a definitive marker of programmed cell death. Measuring the activity of these proteases allows for the specific detection of apoptosis, often before significant changes in membrane integrity are observed.[9]
By combining these three assays, we can differentiate between modes of cell death, as illustrated in the workflow below.
Pre-Protocol Essentials: Experimental Design
The quality of cytotoxicity data is critically dependent on rigorous experimental design.
Cell Line Selection
The choice of cell line should be guided by the compound's intended application or potential target organ.[10]
-
Standard Screening: Mouse fibroblasts (e.g., L929, Balb/3T3) are standard lines for baseline cytotoxicity testing as per ISO 10993-5.[11]
-
Hepatotoxicity Screening: Human hepatocellular carcinoma cells (e.g., HepG2) are widely used as they retain some metabolic capabilities relevant to xenobiotic processing.[12]
-
Neurotoxicity Screening: Human neuroblastoma cells (e.g., SH-SY5Y) are a common choice for assessing effects on the nervous system.
-
General Cancer Research: A panel of cancer cell lines (e.g., HeLa, A549, MCF-7) can be used alongside a normal fibroblast line (e.g., MRC-5) to assess for tumor-selective toxicity.[13]
Crucial Consideration: Always obtain cell lines from reputable cell banks like ATCC or DSMZ to ensure authenticity and prevent issues with cross-contamination.[14] Maintain low passage numbers for experiments to avoid genetic drift.[14]
Compound Preparation and Controls
A self-validating protocol relies on the inclusion of proper controls.[7]
-
Compound Stock: Prepare a high-concentration stock solution of this compound in sterile DMSO. Store in aliquots at -20°C or -80°C. The final DMSO concentration in the culture medium should typically be ≤0.5% to avoid solvent-induced toxicity.
-
Dose-Response: Test the compound over a wide range of concentrations (e.g., 0.1 µM to 100 µM) using serial dilutions to determine the IC50 (half-maximal inhibitory concentration).
-
Essential Controls:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions. This control is essential to ensure the solvent is not causing a cytotoxic effect.
-
Positive Control: A compound known to induce the specific type of cell death measured by the assay (e.g., Doxorubicin or Staurosporine for apoptosis/cytotoxicity).
-
| Control Type | Purpose | Assay Relevance |
| Untreated Cells | Establishes baseline for 100% viability/basal LDH release. | All Assays |
| Vehicle Control | Ensures the solvent (e.g., DMSO) is not cytotoxic. | All Assays |
| Lysis Control | Cells treated with a lysis buffer to achieve 100% LDH release. | LDH Assay |
| Positive Control | Validates that the assay system can detect cytotoxicity. | All Assays |
Detailed Protocol: MTT Assay for Metabolic Viability
This protocol is based on standard methods for colorimetric cell viability assessment.[15][16]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[17] The amount of formazan is directly proportional to the number of viable cells.[15]
Materials & Reagents
-
96-well flat-bottom sterile culture plates
-
This compound
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[17]
-
Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[17]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[17]
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound and controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT Solubilization Solution to each well.[17]
-
Reading: Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at 590 nm using a microplate reader.
Data Analysis
-
Corrected Absorbance: Subtract the absorbance of the media-only blank from all other readings.
-
Calculate % Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Detailed Protocol: LDH Release Assay for Necrosis
This protocol measures membrane integrity by quantifying LDH released from damaged cells.[18]
-
Principle: LDH released from cells with compromised membranes catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Materials & Reagents
-
96-well flat-bottom sterile culture plates
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution) or individual reagents.
-
Lysis Buffer (e.g., 10X Triton X-100)
-
Microplate reader (absorbance at 490 nm)
Step-by-Step Protocol
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate plate.
-
Setup Controls: On the same plate, include the following controls:
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to wells containing untreated cells 45 minutes before the end of the incubation period.[19]
-
Culture Medium Background: Wells with culture medium but no cells.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[19]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[19]
Data Analysis
-
Calculate % Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Spontaneous LDH Activity = Vehicle Control; Maximum LDH Activity = Lysis Control
-
Detailed Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol outlines a luminescent assay for detecting the activity of executioner caspases 3 and 7.[20]
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity. When the reagent is added to cells, they are lysed, and active caspases cleave the substrate, releasing aminoluciferin, which is a substrate for luciferase. The resulting "glow-type" luminescent signal is proportional to the amount of caspase-3/7 activity.[20]
Materials & Reagents
-
96-well solid white flat-bottom sterile culture plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Positive control inducer of apoptosis (e.g., Staurosporine)
-
Microplate luminometer
Step-by-Step Protocol
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, using white-walled plates suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[9]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Fold Change in Activity:
-
Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control Cells)
-
Integrated Data Interpretation & Mechanistic Insights
The power of this approach lies in synthesizing the data from all three assays to build a coherent narrative of cytotoxicity. The nitrophenyl moiety suggests a potential for inducing oxidative stress through redox cycling, which can trigger apoptosis or, at higher concentrations, necrosis.[2][21]
Potential Xenobiotic Stress Response
Xenobiotics like this compound can trigger cellular stress response pathways.[22] The reduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress.[23] This stress can activate pathways like Nrf2 for detoxification or, if the damage is severe, trigger the intrinsic apoptotic pathway via mitochondrial damage and caspase activation.[24][25]
Conclusion
Evaluating the cytotoxicity of this compound requires a scientifically rigorous and multi-faceted approach. By integrating assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain a robust and mechanistically informative dataset. This application note provides the foundational protocols and interpretive framework necessary to confidently characterize the cytotoxic potential of this compound, ensuring data integrity and enabling informed decisions in drug discovery and chemical safety programs.
References
-
OPS Diagnostics. "Lactate Dehydrogenase (LDH) Assay Protocol". OPS Diagnostics. [Link]
-
National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf. [Link]
-
Provost, J. & Wallert, M. "MTT Proliferation Assay Protocol". ResearchGate. [Link]
-
Scribd. "MTT Assay Protocol for Lab Use". Scribd. [Link]
-
Riss, T.L., et al. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells". Assay Guidance Manual, NCBI Bookshelf. [Link]
-
ResearchGate. "What cell line should I choose for citotoxicity assays?". ResearchGate. [Link]
-
QIAGEN. "Xenobiotic Metabolism Signaling". QIAGEN GeneGlobe. [Link]
-
Leist, M., et al. "Highlight report: Cell type selection for toxicity testing". PMC, NIH. [Link]
-
Creative Biolabs. "Cytotoxicity Assay Protocol & Troubleshooting". Creative Biolabs. [Link]
-
protocols.io. "LDH cytotoxicity assay". protocols.io. [Link]
-
Cell Biologics Inc. "LDH Assay". Cell Biologics Inc. [Link]
-
Svistunenko, D.A. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity". PMC, PubMed Central. [Link]
-
Simmons, S.O., et al. "Cellular Stress Response Pathway System as a Sentinel Ensemble in Toxicological Screening". Oxford Academic, Toxicological Sciences. [Link]
-
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods". Springer Nature. [Link]
-
Li, Y., et al. "Cellular and molecular mechanisms of xenobiotics-induced premature senescence". PMC, NIH. [Link]
-
Nemeikaitė-Čėnienė, A., et al. "Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells". NIH. [Link]
-
Dinkova-Kostova, A.T., et al. "Selective activation of cellular stress response pathways by fumaric acid esters". PMC, NIH. [Link]
-
MDPI. "Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications". MDPI. [Link]
-
Molecular Devices. "EarlyTox Caspase-3/7 R110 Assay Kit". Molecular Devices. [Link]
-
ResearchGate. "Which cell line to choose for cytotoxicity evaluation of nanomaterials?". ResearchGate. [Link]
-
Adams, G.E., et al. "Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential". Semantic Scholar. [Link]
-
National Center for Biotechnology Information. "Apoptosis Marker Assays for HTS - Assay Guidance Manual". NCBI Bookshelf. [Link]
-
Johner Institute. "Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection". Johner Institute. [Link]
-
faCellitate. "How to choose the right cell line for your experiments". faCellitate. [Link]
-
ResearchGate. "Is it possible to reduce aromatic nitro based compounds to their respective amino groups via Nitroreductase enzymes in vitro?". ResearchGate. [Link]
-
Asadi, M., et al. "Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay". Trends in Pharmaceutical Sciences. [Link]
-
Rodrigues, F.A.R., et al. "Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells". PMC, NIH. [Link]
-
Stankevičiūtė, M., et al. "Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives". MDPI. [Link]
-
Vitaku, E., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". PMC, PubMed Central. [Link]
-
International Journal of Novel Research and Development. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance". IJNRD. [Link]
-
Yurttaş, L., et al. "Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker". PMC, NIH. [Link]
-
Modzelewska-Banachiewicz, B., et al. "Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring". MDPI. [Link]
- Google Patents. "Process for the preparation of apixaban".
-
National Center for Biotechnology Information. "1-(3-Nitrophenyl)piperazine". PubChem. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 [smolecule.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.johner-institute.com [blog.johner-institute.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. cellbiologics.com [cellbiologics.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Selective activation of cellular stress response pathways by fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 1-(3-Nitrophenyl)piperidin-2-one and its Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and unique mechanisms of action. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, present in a multitude of clinically approved drugs.[1] Its conformational flexibility and capacity for diverse molecular interactions make it a fertile ground for designing new therapeutic agents.[1][2] The incorporation of a nitrophenyl moiety introduces a compelling pharmacophore, as nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial effects.[3] The antimicrobial action of such compounds is often mediated by the intracellular reduction of the nitro group, generating toxic radical species that can lead to cellular damage, including DNA disruption, providing a potent bactericidal mechanism.[4]
This technical guide presents a comprehensive framework for the initial antimicrobial screening of a novel compound series: 1-(3-Nitrophenyl)piperidin-2-one and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring that the screening process is robust, reproducible, and grounded in established best practices. We will detail the essential protocols for determining the antimicrobial susceptibility of these compounds, adhering to the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Conceptual Framework for Screening
The initial evaluation of a novel compound's antimicrobial potential hinges on a systematic and tiered approach. The primary objective is to determine the minimum concentration of the compound that inhibits the visible growth of a target microorganism, known as the Minimum Inhibitory Concentration (MIC). This serves as the foundational metric for assessing potency and selectivity.
Caption: High-level workflow for antimicrobial screening.
Synthesis of the Core Scaffold: this compound
While various synthetic routes to piperidine derivatives exist, a plausible and adaptable method for the synthesis of N-aryl piperidin-2-ones can be derived from established chemical literature. A representative synthesis, adapted from a similar procedure for a structural isomer, involves the reaction of 4-nitroaniline with a 5-chloropentanoyl halide.[5] This approach can be modified for the 3-nitro analogue.
Note: This is a representative synthetic scheme and may require optimization.
Caption: Proposed synthesis of the core compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is harmonized with the CLSI M07 and EUCAST guidelines for determining MICs of aerobic bacteria.[6][7][8][9][10][11] The broth microdilution method is a quantitative technique that provides a precise measure of a compound's inhibitory activity.[10]
I. Materials and Reagents
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or densitometer
-
Multichannel pipette
II. Preparation of Compound Stock and Working Solutions
-
Stock Solution (10 mg/mL): Accurately weigh 10 mg of the test compound and dissolve it in 1 mL of sterile DMSO. This creates a 10,000 µg/mL stock solution.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. The concentration is set high to minimize the final DMSO concentration in the assay, which should not exceed 1-2% to avoid affecting bacterial growth.
-
-
Intermediate Dilutions: Prepare serial dilutions of the stock solution in sterile CAMHB to create working solutions for the microtiter plate preparation.
III. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
IV. Microtiter Plate Preparation and Assay Procedure
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial twofold dilutions across the plate, typically from 256 µg/mL to 0.5 µg/mL.
-
The final volume in each well after adding the inoculum will be 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
V. Reading and Interpreting MIC Results
-
After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[10][12]
-
A distinct button of bacterial growth at the bottom of the U-shaped well indicates growth.
-
Record the MIC values for each compound against each bacterial strain.
Data Presentation: Hypothetical MIC Values
For illustrative purposes, the following table presents hypothetical MIC data for the parent compound and several derivatives against a panel of clinically relevant bacteria.
| Compound ID | R-Group Modification | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| NPP-001 (Parent) | H | 16 | 64 | >128 |
| NPP-002 | 4-Chloro | 8 | 32 | 128 |
| NPP-003 | 4-Fluoro | 4 | 16 | 64 |
| NPP-004 | 2,4-Dichloro | 2 | 16 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 0.25 |
This data is hypothetical and for illustrative purposes only.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This protocol is a follow-on from the MIC determination.
I. Materials
-
MIC plates from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline
-
Micropipettes
II. Procedure
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC for each compound. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each selected well and spot-plate it onto a TSA plate.
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion and Future Directions
This guide provides a standardized and robust framework for the initial antimicrobial screening of this compound and its derivatives. By adhering to internationally recognized protocols from CLSI and EUCAST, researchers can generate reliable and comparable data on the antimicrobial potential of these novel compounds. The hypothetical data illustrates how structure-activity relationships can be preliminarily assessed, guiding the next steps in the drug discovery pipeline. Subsequent studies should focus on cytotoxicity assays to determine the therapeutic index, further mechanism of action studies, and in vivo efficacy models for the most promising candidates.
References
- Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI, 2022.
-
Scribd. Broth Microdilution Guide for Labs. [Link]
-
PubMed. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. MIC Determination. [Link]
-
Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
-
Chaudhary, P., et al. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, vol. 14, no. 6, 2006, pp. 1819-26. [Link]
-
Kim, J. S., et al. Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents. Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 3, 2005, pp. 789-93. [Link]
-
Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Regulations.gov. M07-A8. [Link]
-
MDPI. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]
-
ResearchGate. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. [Link]
-
PubMed Central. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. [Link]
-
001CHEMICAL. CAS No. 132573-13-8, this compound. [Link]
-
Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
-
PubMed Central. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
-
MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopen-bmj-com.bibliotheek.ehb.be [bmjopen-bmj-com.bibliotheek.ehb.be]
- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 6. medicallabnotes.com [medicallabnotes.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
In vitro testing of 1-(3-Nitrophenyl)piperidin-2-one as an enzyme inhibitor
An Application Guide for the In Vitro Characterization of 1-(3-Nitrophenyl)piperidin-2-one as a Novel Enzyme Inhibitor
Abstract
The identification and characterization of novel enzyme inhibitors are foundational to drug discovery and chemical biology. This document provides a comprehensive set of protocols for the initial in vitro evaluation of This compound (CAS No. 132573-13-8) as a potential enzyme inhibitor. We present a logical workflow, from initial potency determination (IC₅₀) to detailed mechanism of action (MoA) studies and reversibility assays. The methodologies are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data. This guide emphasizes the rationale behind experimental design, ensuring a deep understanding of the principles underlying each protocol.
Introduction: The Rationale for Inhibition Studies
Enzymes are critical catalysts for a vast array of biological processes, making them prime targets for therapeutic intervention.[1][2] The development of small molecules that can modulate enzyme activity is a cornerstone of modern pharmacology.[3] this compound is a synthetic organic compound whose biological activities are not yet extensively characterized. Its structure, featuring a piperidinone core and a nitrophenyl moiety, presents potential for interactions with enzyme active sites.
This application note outlines a systematic approach to characterize the inhibitory potential of this compound against a selected enzyme target. For illustrative purposes, we will use a generic serine protease as the target enzyme, with its activity monitored via a chromogenic substrate. However, the principles and protocols described herein are broadly applicable to a wide range of enzyme classes with appropriate selection of substrates and assay conditions.
Foundational Concepts and Pre-Experimental Setup
Scientific rigor begins before the first pipette tip touches the liquid. Careful preparation and understanding of the assay components are paramount for success.
Compound Management and Solubility
The physical properties of the test compound dictate its handling. This compound is generally soluble in organic solvents.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is the preferred solvent due to its wide miscibility and low reactivity in most enzymatic assays.
-
Causality: Using a high-concentration stock allows for minimal addition of solvent to the final assay, thereby reducing potential solvent-induced artifacts. The final concentration of DMSO in the assay should be kept constant across all wells and ideally should not exceed 1% (v/v), as higher concentrations can denature enzymes or affect their activity.[4]
Assay Principle and Component Selection
The chosen assay relies on a spectrophotometric readout. The serine protease cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline), which can be quantified by measuring the change in absorbance over time.
-
Enzyme: A purified, recombinant serine protease of known activity.
-
Substrate: A substrate like N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, which releases the chromophore p-nitroaniline (λmax ≈ 405 nm) upon cleavage.
-
Buffer: An appropriate buffer system (e.g., Tris-HCl or HEPES) at the optimal pH for the enzyme's activity is crucial. pH can significantly affect enzyme structure and catalytic efficiency.[5]
// Connections Compound -> IC50; Enzyme -> IC50; Substrate -> IC50; IC50 -> Analysis_IC50 [label="Inhibition Data"]; Analysis_IC50 -> MOA [label="Potent?\nProceed"]; MOA -> Analysis_MOA [label="Kinetic Data"]; Analysis_MOA -> Reversibility [label="Characterized?\nProceed"]; Reversibility -> Analysis_Rev [label="Activity Data"]; } caption [label="Fig 1: Overall workflow for inhibitor characterization.", shape=plaintext, fontcolor="#202124"];
Sources
- 1. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of 1-(3-Nitrophenyl)piperidin-2-one in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) profiling of 1-(3-Nitrophenyl)piperidin-2-one in preclinical animal models. This document outlines the strategic considerations for experimental design, detailed in-life protocols, and robust bioanalytical methodologies. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Pharmacokinetic Profiling
This compound is a novel chemical entity with therapeutic potential. Understanding its journey through a living organism is paramount for its development as a safe and effective drug.[1] Pharmacokinetic studies are the cornerstone of this process, elucidating the absorption, distribution, metabolism, and excretion (ADME) of the compound.[2][3] These studies bridge the gap between in vitro assays and clinical applications, providing critical data to inform dosing regimens, predict potential drug-drug interactions, and assess safety margins.[1][2][4] The nitroaromatic and piperidine moieties of the target compound suggest specific metabolic pathways that warrant careful investigation.[5][6][7]
Strategic Experimental Design
A well-designed preclinical PK study is crucial for generating meaningful and translatable data.[8] The following sections detail the key considerations for designing a robust study for this compound.
Selection of Animal Models
The choice of animal models is a critical decision in preclinical drug development.[4][9] It is recommended to use at least two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), to assess inter-species variability in pharmacokinetics.[1][2]
-
Rodent Model (e.g., Sprague-Dawley Rat): Rats are widely used due to their well-characterized physiology, ease of handling, and cost-effectiveness. Their excretory pathways can often mirror those of humans.[1]
-
Non-Rodent Model (e.g., Beagle Dog): Dogs offer advantages such as a larger blood volume for serial sampling and a metabolic profile that can be more predictive of human metabolism for certain compounds.[1]
The selection should be justified based on similarities in metabolic pathways to humans, if known, for the class of compounds.[4]
Dose Formulation and Administration
The route of administration should align with the intended clinical application.[10] For oral drug candidates, administration via oral gavage is standard. Intravenous (IV) administration is also essential to determine absolute bioavailability.
-
Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability. A simple aqueous vehicle (e.g., saline, water with a small percentage of a solubilizing agent like DMSO or Tween 80) is preferred. The formulation should be tested for stability under the conditions of the study.
-
Dose Selection: Dose levels should be selected based on prior toxicology or efficacy studies. A minimum of three dose levels for oral administration (low, medium, and high) is recommended to assess dose proportionality. A single, low dose is typically used for IV administration.
Blood Sampling Schedule
A well-designed sampling schedule is critical to accurately define the plasma concentration-time profile. The schedule should include:
-
Pre-dose (0 hour): To establish baseline.
-
Absorption Phase: Frequent sampling shortly after administration (e.g., 0.25, 0.5, 1, 2 hours) to capture the peak concentration (Cmax) and time to peak concentration (Tmax).
-
Elimination Phase: Less frequent sampling at later time points (e.g., 4, 8, 12, 24 hours) to accurately determine the elimination half-life (t1/2).
The total blood volume collected should not exceed the recommended limits for the chosen animal species to avoid physiological stress.
In-Life Procedures: A Step-by-Step Protocol
All animal procedures must be conducted in compliance with institutional and national guidelines for animal welfare and under an approved animal care and use protocol. Adherence to Good Laboratory Practices (GLP) is required for studies intended for regulatory submission.[3][11]
Animal Preparation and Dosing
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Fasting: Animals are typically fasted overnight (with free access to water) before dosing to reduce variability in oral absorption.
-
Dosing:
-
Oral (PO): Administer the dose formulation accurately using a gavage needle. Record the exact time of dosing.
-
Intravenous (IV): Administer the dose as a bolus or short infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs). Record the exact time of dosing.
-
Blood Sample Collection
-
Site Selection: Choose an appropriate site for blood collection (e.g., jugular vein, saphenous vein, or via a cannula).
-
Sample Collection: At each time point, collect the specified volume of blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Sample Processing:
-
Gently mix the blood with the anticoagulant.
-
Place the tubes on ice.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to labeled cryovials.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is essential for the accurate quantification of this compound and its potential metabolites in plasma.[12][13][14] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[15]
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[15]
-
Thaw Samples: Thaw the plasma samples, calibration standards, and quality control samples on ice.
-
Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add a small volume of a suitable internal standard (a structurally similar compound not present in the sample) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative conditions and should be optimized for this compound.
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1260 HPLC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) | Offers good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for this column dimension. |
| Mass Spectrometer | Triple quadrupole mass spectrometer | Enables sensitive and selective detection using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar to moderately polar compounds. The nitrogen atoms in the molecule are likely to be protonated. |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard. |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[11][14] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve (Linearity and Range)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (in matrix and solution)
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| t1/2 | Elimination half-life |
| CL | Total body clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100) |
Expected Metabolic Pathways
The chemical structure of this compound suggests several potential metabolic pathways. The nitroaromatic group is susceptible to reduction, a common metabolic route for such compounds.[5][6][16] This reduction can be carried out by gut microflora or hepatic enzymes and can lead to the formation of nitroso, hydroxylamine, and ultimately, amino metabolites.[5][16] The piperidin-2-one ring may also undergo hydroxylation or other Phase I and Phase II metabolic transformations.
Visualizations
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Potential metabolic pathways of the test compound.
Conclusion
These application notes provide a framework for the systematic pharmacokinetic evaluation of this compound in preclinical animal models. By following these protocols and principles, researchers can generate high-quality, reproducible data essential for advancing a new chemical entity through the drug development pipeline. The insights gained from these studies are critical for making informed decisions regarding dose selection, safety assessment, and the design of future clinical trials.
References
- Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents.Bioorganic & Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvBegi-iMGlegSWEL8Y0c0_eSS4BYN5TGGgJ6-hX1iGp3FgqLmnveAo9GPW9pgAcOXhC-Wv8o_KJuPGS3dgR5AbYczHapIauHaUBejJyekvfBoFcGKQYRlh0X2tEzTRRjGsnMm]
- Metabolism of nitroaromatic compounds.Drug Metabolism Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwi5S4SsKlLNq-ZsUeSPLt9f4zM96ysTj4yAWK8CFCpMS6eo14ob-n7XlJLZGNL0dyyta5xN1RVjw_od49_7mK729BXJuF5DYNop9MnbdefpenBMWjhKo9sCbIC3GpeHGlnpc=]
- Animal Pharmacokinetic Studies for Safe Treatments.Biotechfarm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDBe87Yy2wroDcc1Ukmhxg990rQ-H3nbFk-JhafMR0bxcuDESYS465Aox-jVYxfWzeX4L6EfTT17F9oUmwhsEpmsYqw7-sZiYKAMhaLEjhapKBZV2NsKilTx_UJve2pn5R2_zBAPwe1ENONIDBcS4H-U2lPGUJYEU=]
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES.IJRPC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2UWVWnYivuc5BwsB-uxpowMHO5yeqWsEVzJ11pQNAugYX6gjHhacyp91k-37-cUhgKaWMOx6O6eT5RqBkqypVxzMQaunM6T0EmQa4M9xQpmebzvjDUx47epfi94JLCCBICNBZGL4=]
- Role of animal models in biomedical research: a review.Journal of Translational Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyCifmCBt0gfOP3fv30MoiSrYe7nUCoG3CdUr3hpfLOtzyeqBnf5lH8YDEvRmiFwydKTN5k0X0_OQTlD1iqCkFkWWOqDXeQIAu7E7XiMNMYtPJ7IVCbOcFT83e7DnfQiGKltNWGbrzSRzM5kk=]
- Use of in vivo animal models to assess pharmacokinetic drug-drug interactions.Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3yBmpEuZNpx9Xy_Mo1FKK9dFszsZcycL7AGUUifHHLS7CkiN5nGak_uL_PV2yR7PAVzgWRr0r6tU1nXN7iuFHnA7zdxGDXQTgdp1jdic5On_Xy0D8dwhlcK-eHokeJ_4oBIT6]
- Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.Chemical and Pharmaceutical Bulletin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwfef2E_nApeyaQ8aoEJo3rKHHfT-w6brN-GlCNxS5zGZ-eTAyEKVsaaMTC3BInwAACcQN7nnGK4-s94DM5lDFqucS_yYWuE9PbMMUdOmlbqYWBd02hUGp5-qWO5ViXEk7iEIRXM4BPjnBgOqKvR_jym1UcKk_0PBxL2daO8ylX8gpDLRKHEwlRVZbY9230oBRn7Xc9C1HvI6oyLxYEdqIR02rgD5ibMCb_JTX4RblJD3Ya2f1rkl_ig==]
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.Journal of the Brazilian Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETQr9DStxqRrKvr4NuDvdQEHqF_v5efiBvtsn7JVr_N5baNQiFxOSSEIyo0wrVIrUAH_WRuf4CtNqjGNQeLPbh_zL2zYtvaF-sq8F11nGMK2vyr98r6gMe00zwf_IrxWSBvsKMY-4e-ld_av7YcZxSvpVIFoNYiG6jAw0=]
- Preclinical Regulatory Requirements.Social Science Research Institute. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR2-WXcECm8Dku89oD10B9QFQfyqSCpw4se0sx7anZ8aDA0tVNsFee_deWTvfyyW1xvx43j2lo2mFw1SjDEfvl5BqIMOzQlfIYPCmSwM8e8krKhQPuSfxdRD89fXtHsThWUscsBnnGGcNeEkFTOoTjfrq9A_CguTaVA5rmD3AAWLZR8CIRTckQwY9vpAc=]
- Biodegradation of Nitroaromatic Compounds and Explosives.CSWAB.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmItO2zYRL5rXwA24NINa-cVfzCvlNrygMWS7Kn7NwGi9B2R2Xn8WfST3IdVO8VV-kpm2FTSyxsuYHFAxvHF8Jj8GgO22xTO4JtcBmuj91zIszJxr-uJcERSmQL_QX2olssa6hrK3ureOzhmUQp6pWyS4R_ktQ8S0g6hXQCAcKjhQZPtNoY5lucx64_cT8O0LSJ2Gj5z4JUUqGPGdnNLUqr5UMVrMdDA4rI5H84E8yxoWhF6h9A_fEpSjkekV_Vx4=]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkWcO2ewCw7ZZ0aNKKMt-Irp7UDvvxHNRYLdS_iuw-t2jarhUFDUx7f5_BQqo3FJl4sYuO_013g-fnUD7b7NleZ7d6fZ3NFM17XsXtCv2VELfdsh5Oox43tlpJ3FI8MTXd4xc=]
- Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6dqHQzTKUlFRRIW2ChxdGHQq09dpCy7U-DuNNdDUlEAM3qp8x-aWJxe4WBVfb64QUVHzU9NinTulM01HZP8dE_TXH5S_U8hKvzRPv_C4tOAa_u6b4jaWhJvvM5haU-V7L4OWt0N3AKzM9d5V30tU_01E1DpSzXk58UHYNiqxX_xoLBPB440MEYKYkAAlJdVNWoiEtITp2aoqBxrSgD52FbuoetYi5dHEHLWpzFtAkx9WqtXapxqtGKFYxBXG1_PDTq9QzdIuRrCIB780wm6VJyRKwJHkK0TK1okU11le3AU99]
- Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.Chemical and Pharmaceutical Bulletin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGgi5LzO5g41nytrbzHIcViglsdeDUG07TNa-_XEf4UCnSUFHZmXgXnAjMnLLjc6YkBmw4brapH1WLNOziJA57loraPASG15FndDVrq7U2n5uQaOhNOCWuSt7DzU30rHIkFxmgWqo=]
- Step 2: Preclinical Research.FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEdaS5bbiEVlAvApN-ftE4FlF97l2qOtnx9_6fPyHM4rnKbUpyGnetLsVPVspQWvBuWThyZWxjXSzGGRCUeLQ84KMRse6sGqbxr8dOxP-S9RfiY-ZhpnaFi6NgN84j0VFi5RbvOr4wqavXh5sd7umlQnFQIceD6RvxoovX3jQWP9jI8J5uLFmYktMnvQ==]
- FDA Requirements for Preclinical Studies.Frontiers in Neurology and Neuroscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdPtxbIykdG47v7Epc_rziVsMADLbumpZj_Q0mf6S4ZjtvuUJHkozzccBr0JMhQEt2-W5J_hDk4rRN7kByVhnFbyUE60Dj5K4hAnM9_Ud4rEXF2iRaNe2Z57S4PefU3RD0RJU551lgYqdJTPCa-RAVFg6Xk-QXV4CfuQ==]
- Guidance for Industry.FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtEt0-QEFFkd6W2Idp0exQJ1CSROYBx_SMIlGz0WKXZFCCtX4c4acYzPKed_KF0k3MULbyahabAHmvhi8_DIhB-wphmW6YeuCcaDCrHEc8-g7LddcOkLEV51Kx7uCSoa00mTDZ]
- Bioanalysis in drug discovery and development.Journal of Pharmacy & Bioallied Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVDPdXF79Amv1LqL4biouVebV8xOImi2TmuBd2b-CZibTjELuSicMMvmVQTQy1IRbdkfPlZB0fNK1_uZUWxFbCce3FMIGV_j5yFu9uoHuuNe52pwjx_-kGvICDZOsxX6PI9UEgHYuyms5aeqw=]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-VHw3jqOA6y6ZZgU9xr5sazO_9OaFjQt0DipryBEdFAekb0vN1sQF_O6xexh9dAzsJMvvn4WhEjQB3Fr4c6TfkC1PS814e_exvPZFJlHM32kNhAvu6vKL04PMkiSQ3b5VCR0xwTHTDdpNdiI=]
- Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease.Journal of Cardiovascular Pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEToloh-i1T-IM4efEUJucaNVANnsxLv5V52JHwLahgO2p9DKnMPIJcq4WKt1DFaS80g7pVrO6sDdC92s5eS8EkWYhnmJ8ELXxpANrCd3CxMhS749QA6D6ZigOZp3fQRY66dsk=]
- Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist.Pharmacological Reports. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDKu07IL4zfnxX-dagQcQvf-ElkfUW_tNZtW10MVjdGDwNcgmUQg8pRhgletluhkqXABGsbtDtc9TfRuS5TRUcrLALKI98OvsXmMU68PGPDmbse4OR4v00PknQOszz3oGgr295]
- BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEq2JFoh3AF_vw8b4iiu1z44l4xOcx2DL9DyRBEG1IgIWA13unTRKC2th4ew_Pz8gG3leTHF8-TGG9CmnO7MwMGiKv7xyDJvIydMXA3NUw3HLqiuIhgT9xny5V4RzeHII0LM9nJW7SBpQOcPrhSsK9JgRGx_n4B1iogCbyOta0HKtcwD65EMIFwVjWyZUOOWBIzp2gJK_Dq6UDAeFR-FZr566i9prNHYNkvkuDpqzCyU64ajLTLK3lEdAf6ADKnHbl9zcq9bObJcbvFR52IrV48ACQVUrLPfgf-oX2T2zli8pmNg==]
- Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds.Biopharmaceutics & Drug Disposition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBPjF4Pd15Iw5Nz8fmW5DHmCA_lzKW-n84H2A-dMEtdRqE1jMaTTluOHEY8Bx_vSUaCCrBrbR5APAdY12KWX6Sw3z--PWsmOj2aoDkmvGzsuqODvqKBdaIhG4GGr-9B9a4SErU]
- ICH M10 guideline - a harmonized global approach to bioanalysis.Prospects in Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnd72CEUm6iYDUW5hf8ksAO-s-TWFB7_MiDrh1UD7RZ2tB-jFP6w0Sl65w1ZIFrSlmF_Qb3yy9v4mbfxIAhdyVQ6URMpIya5N_Hzc_2tl47SYZ8o3PSaaoJnaCW0HeS6dc7vpLSEP2owo6CVCXjj59E5a7WSN4]
Sources
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. ijrpc.com [ijrpc.com]
- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 4. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Step 2: Preclinical Research | FDA [fda.gov]
- 12. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of 1-(3-Nitrophenyl)piperidin-2-one for In Vivo Studies
Abstract
This technical guide provides a comprehensive framework for the formulation of 1-(3-Nitrophenyl)piperidin-2-one, a novel chemical entity with limited public data on its physicochemical properties. The inherent challenge with new compounds is often poor aqueous solubility, a significant hurdle for achieving adequate in vivo exposure in preclinical studies. This document outlines a systematic, tiered approach to formulation development, beginning with essential pre-formulation characterization and leading to the rational selection and preparation of a suitable vehicle for oral administration in rodent models. Detailed protocols for solubility and stability assessment, along with methods for preparing and characterizing various formulation types—solutions, suspensions, and lipid-based systems—are provided to guide the researcher in developing a robust and reproducible dosing vehicle.
Introduction: The Criticality of Formulation in Preclinical Success
This guide is structured to empower researchers to navigate the formulation development process for this compound. By first understanding the compound's intrinsic properties, a rational, evidence-based decision can be made on the most appropriate formulation strategy to maximize oral bioavailability and ensure the generation of reliable and reproducible in vivo data.
Pre-formulation Studies: The Foundation of Rational Formulation Design
Before any formulation work commences, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies will dictate the entire formulation strategy.
Physicochemical Properties of this compound
While extensive data is not publicly available, some basic properties can be sourced from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| Appearance | Light yellow to orange solid | [3] |
| Storage | 2-8°C, Sealed in dry | [3] |
This table will be populated with experimentally determined data as it becomes available.
Aqueous Solubility Determination: A Critical First Step
The aqueous solubility of this compound will be the primary determinant of the formulation approach. Both kinetic and thermodynamic solubility should be assessed.[4]
-
Kinetic Solubility: This high-throughput screening method provides a rapid assessment of solubility and is useful for initial compound evaluation. It typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[1][5]
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium solubility of the solid compound in an aqueous buffer over an extended period (24-72 hours).[6][7] This value is crucial for later-stage development and for understanding the true solubility limitations.
-
Preparation: Accurately weigh approximately 1-2 mg of this compound into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Sample Processing: After incubation, visually inspect for the presence of undissolved solid. Centrifuge the sample at a high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm filter to separate the saturated solution from the excess solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.[7]
-
Calculation: Determine the solubility in µg/mL or mg/L by comparing the measured concentration to a standard curve.
Stability Assessment: Ensuring Compound Integrity
It is crucial to confirm that this compound is stable in the chosen formulation vehicle for the duration of the in vivo study. A stability-indicating analytical method, typically HPLC, must be developed to separate the parent compound from any potential degradants.[8][9]
Forced degradation, or stress testing, is performed to intentionally degrade the compound and identify potential degradation products. This is essential for developing a stability-indicating HPLC method.[10][11]
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80°C for 48 hours.
-
Photolytic: Solution exposed to light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[10]
-
-
Sample Analysis: Analyze the stressed samples using an HPLC method. The goal is to achieve 5-20% degradation of the parent peak.[10]
-
Method Development: Optimize the HPLC method (e.g., mobile phase composition, gradient, column) to achieve baseline separation between the parent peak and all degradation product peaks.
Formulation Strategy Selection: A Decision-Based Approach
The data from the pre-formulation studies will guide the selection of the most appropriate formulation strategy. The following decision tree illustrates a logical progression.
Caption: Formulation decision workflow for this compound.
Formulation Protocols
Based on the decision tree, the following are detailed protocols for the most common formulation approaches for poorly soluble compounds.
Co-solvent Based Formulation (Solution)
This approach is suitable if this compound demonstrates adequate solubility in a mixture of water-miscible organic solvents.
-
Vehicle Preparation: Prepare the desired co-solvent vehicle. A common example for oral dosing in rats is:
-
10% DMSO
-
40% PEG 400
-
50% Saline
-
-
Compound Solubilization: Accurately weigh the required amount of this compound. Add the DMSO portion of the vehicle first and vortex until the compound is fully dissolved.
-
Vehicle Completion: Add the PEG 400 and vortex to mix. Finally, add the saline and vortex thoroughly to ensure a homogenous solution.
-
Final Check: Visually inspect the final formulation for any signs of precipitation.
Suspension Formulation
If the compound is not sufficiently soluble in acceptable co-solvent systems, a suspension is a viable alternative. The goal is to create a uniform dispersion of fine particles.[12]
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in purified water. Slowly add the Na-CMC to the water while stirring continuously to prevent clumping. Allow several hours for complete dissolution. A wetting agent, such as 0.1-1% (v/v) Tween 80, can be added to the vehicle to aid in the dispersion of the compound.[12]
-
Particle Size Reduction (if necessary): If the particle size of this compound is large or variable, gently grind the compound to a fine, uniform powder using a mortar and pestle.
-
Levigation: Accurately weigh the powdered compound. Add a small amount of the CMC vehicle to the powder and triturate to form a smooth paste. This process, known as levigation, is critical for achieving a uniform dispersion.[12]
-
Dilution: Gradually add the remaining vehicle to the paste with continuous stirring or vortexing until the final desired volume and concentration are reached.
-
Homogenization: For improved uniformity, the suspension can be further homogenized using a suitable method.
Formulation Characterization
Once a formulation is prepared, it must be characterized to ensure its quality and suitability for in vivo administration.
Visual Inspection
All formulations should be visually inspected for clarity (solutions) or uniformity of dispersion (suspensions). For solutions, there should be no visible particulates. For suspensions, there should be no large aggregates, and the suspension should be easily resuspendable upon gentle shaking.
Particle Size Analysis (for Suspensions)
The particle size distribution of a suspension can impact its in vivo performance. Optical microscopy is a straightforward method to assess particle size and morphology.[13]
-
Sample Preparation: Place a small drop of the well-mixed suspension onto a clean microscope slide and cover with a coverslip.
-
Microscopic Examination: Examine the slide under a light microscope at appropriate magnification (e.g., 100x, 400x).
-
Analysis: Observe the general size and shape of the particles. Look for any large aggregates or crystals. An ocular micrometer can be used for a more quantitative estimation of the particle size range.[13]
pH Measurement
The pH of the final formulation should be measured to ensure it is within a physiologically acceptable range for the intended route of administration.
In-Use Stability
Confirm the stability of the final formulation under the conditions of the in vivo study (e.g., at room temperature for the duration of the dosing period). This involves analyzing the concentration of this compound in the formulation at the beginning and end of the study period using the developed stability-indicating HPLC method.
In Vivo Administration Considerations
Route of Administration
For initial preclinical studies, oral gavage is a common and precise method for administering a defined dose to rodents.[14][15]
Dosing Volume
The dosing volume should be kept as low as possible to avoid adverse effects. For rats, a typical oral gavage volume is 5-10 mL/kg.[15]
-
Animal Restraint: Properly restrain the rat to immobilize the head and align the esophagus with the stomach.
-
Gavage Needle Insertion: Gently insert an appropriately sized, ball-tipped gavage needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The animal should swallow as the tube passes. Do not force the needle.[14]
-
Dose Administration: Once the needle is in the correct position, slowly administer the formulation.
-
Post-Dosing Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.[16]
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to the lack of public data on its physicochemical properties, a systematic approach as outlined in this guide is essential. By conducting thorough pre-formulation studies to determine solubility and stability, researchers can make an informed decision on the most suitable formulation strategy. The detailed protocols provided for the preparation and characterization of solutions and suspensions will enable the generation of a high-quality, reproducible dosing vehicle, ultimately leading to more reliable and interpretable in vivo data.
References
- Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
- Kinetic Solubility Assays Protocol. AxisPharm.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- ADME Solubility Assay. BioDuro.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- General protocol for forced degradation studies (stress testing) of drug substances and drug products.
- In-vitro Thermodynamic Solubility. Protocols.io. (2025-08-03).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09).
- In vitro solubility assays in drug discovery. PubMed.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Thermodynamic Solubility Assay. Domainex.
- Development of forced degradation and stability indic
- A practical guide to forced degradation and stability studies for drug substances.
- Application Notes and Protocols for In Vivo Dosing and Formul
- Thermodynamic Solubility Assay. Evotec.
- Oral Gavage In Mice and R
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012-09-01).
- Sop for force degrad
- This compound. 001CHEMICAL.
- Standard Operating Procedures for Oral Gavage in Mice and R
- Oral Gavage in the Rat. FSU Office of Research. (2016-10-26).
- Stability Indicating HPLC Method Development and Valid
- (PDF) Determination of Particle Size and Microstructure in Topical Pharmaceuticals.
- 2-Piperidinone, 1-(3-nitrophenyl)-. ChemicalBook.
- SOP: Oral Gavage in the R
- Aqueous Solubility.
- UBC ANIMAL CARE COMMITTEE TECH 09b - Oral Dosing (Gavage)
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
- Aqueous Solubility Assay. Bienta.
- PARTICLE CHARACTERISATION IN EXCIPIENTS, DRUG PRODUCTS AND DRUG SUBSTANCES.
- Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits.
- Preclinical formulations for pharmacokinetic studies. Admescope. (2019-11-25).
- Preclinical Formulations: Insight, Strategies, and Practical Consider
- A comprehensive review of particle size analysis techniques. (2024-02-08).
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evalu
- The importance of particle size analysis. European Pharmaceutical Review. (2018-01-03).
- Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. PubMed. (2015-05-10).
- Determination of Particle Size by Microscopy. Pharmaguideline. (2011-04-08).
- MultiScreen Solubility Filter Pl
- Vehicle selection for nonclinical oral safety studies.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02).
- Preclinical formulations for discovery and toxicology: physicochemical challenges.
- Preparation, Characterization and in vivo Evaluation of Parenteral Sustained Release Microsphere Formul
- US6361758B1 - Cosolvent formulations.
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
- In vitro and in vivo evaluation of a simple microemulsion formulation for propofol. Request PDF. (2025-08-06).
- Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. NIH. (2022-12-09).
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of Particle Size by Microscopy | Pharmaguideline [pharmaguideline.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. aniphy.fr [aniphy.fr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)piperidin-2-one
Welcome to the technical support guide for the synthesis of 1-(3-Nitrophenyl)piperidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important N-aryl lactam intermediate. The following sections provide in-depth answers to frequently asked questions and troubleshooting workflows based on established synthetic methodologies.
Section 1: Foundational Synthetic Strategies
The formation of the C-N bond between the piperidin-2-one (δ-valerolactam) ring and the 3-nitrophenyl group is the crucial step in this synthesis. The two most prominent and industrially relevant methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods often depends on substrate scope, catalyst cost, and reaction sensitivity.
FAQ 1: What are the primary differences between the Buchwald-Hartwig and Ullmann reactions for this synthesis?
Both reactions are powerful tools for C-N cross-coupling, but they operate on different principles and present distinct advantages and disadvantages.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its high efficiency, broad functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann reaction.[1][2] It typically involves a Pd(0) catalyst, a phosphine ligand, and a base. The development of sterically hindered and electron-rich ligands has significantly expanded its scope.[3]
The Ullmann condensation (or Goldberg reaction for amides) is a copper-catalyzed method.[4][5] Historically, it required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[6] However, modern protocols using catalytic amounts of copper salts and chelating ligands have made it a more viable and economical alternative, as copper is significantly less expensive than palladium.[2][6]
The following table summarizes the key parameters for each approach:
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation (Modern Protocol) |
| Catalyst | Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper(I) Salt (e.g., CuI) |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Ligand | Biaryl Phosphines (e.g., XPhos, RuPhos) | Diamines, Amino Acids (e.g., DMEDA) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Moderate (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic (e.g., Toluene, Dioxane, THF) | Polar Aprotic (e.g., DMF, NMP, DMSO) |
| Temperature | 80-110 °C | 110-150 °C |
Section 2: Troubleshooting the Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is often the first choice for this synthesis due to its high success rate. However, low yields can arise from several predictable side reactions and suboptimal conditions.
Problem 1: Low yield with significant formation of nitrobenzene.
This is a classic sign of hydrodehalogenation , where the starting aryl halide (1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) is reduced instead of coupled.
Causality: This side reaction competes with the desired reductive elimination step. It can occur if the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or, more commonly in this case, if protonolysis of the Pd-Aryl or Pd-Amido intermediate occurs before the final C-N bond is formed.[1] The reaction mechanism is a delicate balance, and slowing down the reductive elimination can favor these undesired pathways.
Troubleshooting Workflow: Hydrodehalogenation
Caption: Troubleshooting hydrodehalogenation side reactions.
Recommended Protocol Modification:
-
Ligand Choice: Switch from a general-purpose ligand to a more specialized one. Sterically hindered, electron-rich biaryl phosphine ligands like RuPhos or XPhos are designed to promote rapid reductive elimination, outcompeting the side reactions.[3]
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a very strong base. While effective, it can sometimes promote side reactions. Consider switching to a slightly weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst, leading to incomplete reactions and decomposition.[7]
Problem 2: The reaction stalls, and starting materials remain even after prolonged heating.
This issue points towards catalyst deactivation or inhibition.
Causality:
-
Incompatibility with the Nitro Group: The nitro group is strongly electron-withdrawing. While Buchwald-Hartwig reactions are generally tolerant, certain combinations of strong bases (like KOtBu) and high temperatures can lead to undesired reactions with the nitro group, potentially generating species that inhibit the catalyst.[8]
-
Inhibitory Effect of Iodide: If using an aryl iodide, the generated iodide anion can form unreactive palladium dimer complexes, effectively removing the catalyst from the cycle.[8] This is often less of an issue in non-polar solvents like toluene where iodide salts are poorly soluble.
-
Water/Moisture: Water in the solvent or reagents can hydrolyze the phosphine ligands or interfere with the base, leading to catalyst deactivation.
Recommended Protocol Modification:
-
Use an Aryl Bromide: If possible, use 1-bromo-3-nitrobenzene instead of the iodide equivalent to avoid iodide inhibition.
-
Rigorous Drying: Dry the piperidin-2-one, aryl halide, solvent, and base thoroughly. Piperidin-2-one is hygroscopic and should be dried under vacuum before use. Solvents should be passed through a purification system or distilled from an appropriate drying agent.
-
Precatalyst Choice: Use a modern, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) which is designed for more reliable activation to the active Pd(0) species.
Section 3: Optimizing the Ullmann Condensation
If palladium-based methods prove too costly or problematic, a modern Ullmann condensation is an excellent alternative.
Problem 3: The reaction is sluggish and requires very high temperatures (>150 °C) with low conversion.
This is a common issue with traditional, ligand-free Ullmann protocols.
Causality: The uncatalyzed or ligand-free reaction has a very high activation energy. The key to a successful modern Ullmann reaction is the use of a chelating ligand that solubilizes the copper(I) species and facilitates the oxidative addition and reductive elimination steps.[4][6]
Ullmann Reaction Optimization Flow
Caption: Logical workflow for troubleshooting an Ullmann condensation.
Experimental Protocol: Ligand-Accelerated Ullmann Condensation
This protocol provides a robust starting point for the synthesis of this compound.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add Copper(I) Iodide (CuI, 0.10 eq.).
-
Add piperidin-2-one (1.2 eq.) and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Seal the flask, and purge with argon for 10 minutes.
-
-
Solvent and Reagent Addition:
-
Under argon, add anhydrous, degassed N,N-Dimethylformamide (DMF).
-
Add N,N'-dimethylethylenediamine (DMEDA, 0.20 eq.) as the ligand.
-
Add 1-bromo-3-nitrobenzene (1.0 eq.).
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[9][10]
-
Section 4: Purification Strategies
FAQ 2: What is the most effective way to purify the final product?
The optimal purification method depends on the scale and the nature of the impurities.
-
Recrystallization: For material that is >90% pure after workup, recrystallization is highly effective for removing minor impurities and obtaining a crystalline solid. A common solvent system is isopropanol or an ethyl acetate/hexane mixture.[9] Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
Silica Gel Chromatography: If the crude product contains significant amounts of starting materials or byproducts, column chromatography is necessary. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The product is moderately polar and should elute cleanly.[10]
Always confirm the purity of the final product using HPLC and verify its identity through ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification procedure of compounds 1-3. [Scientific Diagram]. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of apixaban. (WO2015162551A1).
-
National Institutes of Health. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from [Link]
- Chaturvedi, D., et al. (2012). An efficient method for the synthesis of substituted N-aryl lactams. ResearchGate.
-
National Institutes of Health. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
-
001CHEMICAL. (n.d.). CAS No. 132573-13-8, this compound. Retrieved from [Link]
-
American Chemical Society Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines through a Bromoamidation. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
- ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (2012). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 10. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)piperidin-2-one
Welcome to the technical support guide for the synthesis of 1-(3-Nitrophenyl)piperidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this N-arylation process. We will explore the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.
The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates. While seemingly straightforward, the N-arylation of a lactam like 2-piperidinone can be fraught with challenges, including low yields, competing side reactions, and difficult purifications. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
The two most prevalent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] This guide will focus primarily on the more modern and generally milder Buchwald-Hartwig approach, while also addressing issues pertinent to the Ullmann reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Q1: My Buchwald-Hartwig reaction has stalled, showing only starting materials by TLC/LC-MS. What is the likely cause?
A1: Reaction failure in a Buchwald-Hartwig coupling is often traced back to catalyst inactivation or suboptimal reaction parameters. Here are the primary culprits:
-
Catalyst Inactivation: The Palladium(0) active species is sensitive to oxygen. Failure to properly degas your solvent and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction is a common cause of failure. Additionally, certain functional groups or impurities on your starting materials can act as catalyst poisons.[3]
-
Improper Base Selection: The choice of base is critical. A base that is too weak will not efficiently deprotonate the 2-piperidinone (pKa ≈ 15-20), halting the catalytic cycle.[4] Conversely, a base that is too strong or has nucleophilic character (e.g., NaOH, KOH in some solvents) can promote side reactions like hydrolysis of the lactam or aryl halide. Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) are generally effective choices.[4]
-
Ligand Issues: The phosphine ligand is essential for stabilizing the palladium catalyst and facilitating the reaction. Imidazoles and related heterocycles can sometimes inhibit the formation of the active Pd(0)-ligand complex.[3] Pre-forming the catalyst by gently heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the reaction solvent before adding the substrates and base can often resolve this.[3]
Q2: I am attempting an Ullmann condensation, but the reaction is sluggish and requires very high temperatures (>180 °C). How can I improve this?
A2: Traditional Ullmann reactions are notorious for requiring harsh conditions.[1] The reactivity of the aryl halide is paramount; aryl iodides are significantly more reactive than bromides, which are more reactive than chlorides.[5]
-
Aryl Halide Reactivity: If using 1-chloro-3-nitrobenzene, the reaction will be extremely difficult. 1-Bromo-3-nitrobenzene is a better choice, and 1-iodo-3-nitrobenzene would be the most reactive. The electron-withdrawing nitro group helps activate the halide for this reaction.[1][5]
-
Copper Source: The form of copper used is critical. Activated copper powder, often prepared by reducing copper sulfate with zinc, is traditionally used.[1] Modern protocols may use soluble copper(I) salts like CuI in combination with a ligand (e.g., a diamine) to facilitate the reaction at lower temperatures.[6]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to reach the necessary temperatures.[1]
Problem 2: Presence of Key Impurities
Q3: My crude product shows a significant amount of nitrobenzene. How is this formed?
A3: The formation of nitrobenzene indicates a hydrodehalogenation side reaction, where the bromine or iodine atom on the aryl halide is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings.[2]
-
Mechanism: This can occur through various pathways, including the β-hydride elimination from a palladium-amide complex or reaction of the palladium-aryl intermediate with trace water or other proton sources.
-
Solution: Ensure your solvent and reagents are anhydrous. Using a slightly stronger, non-nucleophilic base can sometimes suppress this pathway by accelerating the desired reductive elimination step.
Q4: I have isolated a byproduct with a mass corresponding to dinitrobiphenyl. What is this and why did it form?
A4: This impurity is likely 3,3'-dinitrobiphenyl, the product of homocoupling of your aryl halide (1-bromo-3-nitrobenzene). This side reaction is particularly common in Ullmann condensations.[5][7]
-
Cause: In the Ullmann reaction, an organocopper intermediate is formed, which can react with another molecule of the aryl halide instead of the desired amine. High concentrations of the aryl halide and high temperatures favor this pathway.
-
Solution:
-
Slowly add the aryl halide to the reaction mixture containing the 2-piperidinone, base, and copper catalyst to maintain a low instantaneous concentration of the halide.
-
Consider using a more modern, ligand-accelerated Ullmann protocol or switching to a Buchwald-Hartwig amination, where homocoupling is generally less pronounced.
-
// Catalyst Path catalyst_q [label="Is catalyst active?\nWas inert atmosphere maintained?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; preactivate [label="Solution: Pre-activate catalyst.\nEnsure rigorous degassing.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];
// Conditions Path base_q [label="Is base appropriate?\n(Strength, Solubility)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; temp_q [label="Is temperature optimal?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_base [label="Solution: Switch base\n(e.g., to NaOtBu, K2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; adjust_temp [label="Solution: Adjust temperature.\nMonitor for decomposition.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];
// Impurity Path impurity_id [label="Identify Impurity\n(MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrodehalogenation [label="Nitrobenzene?\n(Hydrodehalogenation)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; homocoupling [label="Dinitrobiphenyl?\n(Homocoupling)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_reagents [label="Solution: Use anhydrous\nsolvents/reagents.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; slow_addition [label="Solution: Slow addition of\naryl halide.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];
// Connections start -> check_catalyst [label=" Catalyst\nRelated "]; start -> check_conditions [label=" General\n Conditions "]; start -> impurity_id [label=" Impurity\n Related "];
check_catalyst -> catalyst_q; catalyst_q -> preactivate [label="No"];
check_conditions -> base_q; base_q -> temp_q [label="Yes"]; base_q -> change_base [label="No"]; temp_q -> adjust_temp [label="No"];
impurity_id -> hydrodehalogenation; impurity_id -> homocoupling; hydrodehalogenation -> dry_reagents [label="Yes"]; homocoupling -> slow_addition [label="Yes"]; } Caption: Troubleshooting workflow for common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Ullmann or Buchwald-Hartwig, is better for this compound?
A1: For lab-scale synthesis prioritizing yield, functional group tolerance, and milder conditions, the Buchwald-Hartwig amination is generally superior .[2][8] The Ullmann condensation, while historically significant, often requires high temperatures that can lead to thermal decomposition and a broader range of side products.[1] However, the lower cost of copper catalysts might make the Ullmann reaction more attractive for large-scale industrial processes if the conditions can be sufficiently optimized.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., Cu powder, CuI) |
| Ligand | Required (e.g., Xantphos, BINAP) | Often required for milder conditions |
| Temperature | Mild to moderate (e.g., 80-110 °C) | High (often >150 °C)[1] |
| Substrate Scope | Very broad | More limited, favors activated halides[5] |
| Common Side Reactions | Hydrodehalogenation | Homocoupling of aryl halide[7] |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting materials (2-piperidinone and 1-bromo-3-nitrobenzene) and the product. A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point. The product, being more polar than the aryl halide but less polar than 2-piperidinone, should have an intermediate Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: What are the best practices for purifying the final product?
A3: The crude product will likely contain the desired compound, unreacted starting materials, catalyst residues, and inorganic salts from the base. A standard purification workflow is as follows:
-
Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove the bulk of the inorganic base and salts. A wash with brine can help break up emulsions.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[9]
-
Chromatography: The most effective method for obtaining high-purity material is flash column chromatography on silica gel.[7][9] A gradient elution starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate) will typically separate the less polar impurities (homocoupled product, aryl halide) from your desired product, and finally elute the more polar starting material (2-piperidinone).
Detailed Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization based on specific lab conditions and reagent purity.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
1-Bromo-3-nitrobenzene
-
2-Piperidinone
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and 2-piperidinone (1.2 equiv).
-
Add anhydrous toluene via cannula or syringe to dissolve the solids.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add 1-bromo-3-nitrobenzene (1.0 equiv) followed by sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature. Quench by carefully adding water.
-
Proceed with the aqueous workup and purification as described in the FAQ section.
References
- Google Patents. (n.d.). Process for the preparation of apixaban.
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for the synthesis of compounds (1–3). Ar:[10]=4-nitrophenyl. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 19, 2026, from [Link]
-
MIT Open Access Articles. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Purification procedure of compounds 1-3. Retrieved January 19, 2026, from [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved January 19, 2026, from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information Enantioselective Synthesis of 2-Substituted and 3-Substituted Piperidines. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2005). Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)- ones from 2-Nitrobenzaldehydes. Retrieved January 19, 2026, from [Link]
-
MIT Open Access Articles. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Retrieved January 19, 2026, from [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
Technical Support Center: 1-(3-Nitrophenyl)piperidin-2-one Purification
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-(3-Nitrophenyl)piperidin-2-one. The information herein is structured to offer practical, field-proven insights and solutions to common purification issues.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. The presence of impurities, such as unreacted starting materials, byproducts, or residual catalysts, can lead to ambiguous results and compromise the development of new therapeutics. This guide will address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols.
The synthesis of this compound can be accomplished through several routes, most commonly via nucleophilic aromatic substitution (SNAr), or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] Each synthetic pathway presents a unique impurity profile that must be considered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
Q1: My crude this compound oils out during recrystallization. What is causing this and how can I fix it?
A1: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue when purifying polar compounds. It typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to a supersaturated solution that separates into two liquid phases upon cooling.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the solution's saturation.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals over oil.
-
Solvent Selection: The choice of solvent is critical. For amides, polar solvents are often a good starting point.[3] Consider a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. Start by dissolving the compound in the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes turbid. Reheat until clear and then cool slowly.
Q2: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
A2: The absence of crystal formation is usually due to either excessive solvent or a supersaturated solution that lacks a nucleation point.
Troubleshooting Steps:
-
Reduce Solvent Volume: If too much solvent was added, the solution might not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Prolonged Cooling: Sometimes, crystallization is a slow process. Leave the flask in a cold environment (e.g., a refrigerator at 2-8°C) for an extended period.[4]
Q3: My purified crystals are still colored (yellow/orange). How can I decolorize my product?
A3: The color of your product can be due to highly colored impurities. Activated charcoal is effective at adsorbing many colored organic molecules.
Decolorization Protocol:
-
Dissolve the crude, colored compound in a minimum amount of a suitable hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Column Chromatography Issues
Q4: My compound is streaking badly on the silica gel column, leading to poor separation. How can I improve the peak shape?
A4: Streaking, or tailing, of polar compounds on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface. Since this compound contains a basic amide group, this interaction can be pronounced.
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), into your eluent. The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be a better option. In this technique, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[5]
Q5: I'm not sure which solvent system to use for column chromatography. How do I choose an appropriate mobile phase?
A5: The selection of a mobile phase is crucial for achieving good separation. Thin-layer chromatography (TLC) is an indispensable tool for quickly screening different solvent systems.
Mobile Phase Selection Workflow:
-
Start with a TLC Analysis: Spot your crude product on a TLC plate and develop it in various solvent systems of differing polarities. A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Aim for an Rf of 0.2-0.4: The ideal solvent system for column chromatography will give your target compound an Rf value in the range of 0.2 to 0.4 on the TLC plate. This generally provides the best separation from impurities.
-
Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution may be necessary. Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities. For this compound, a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50%) is a reasonable starting point.
Q6: My compound seems to be irreversibly stuck on the column. What could be the reason?
A6: If your compound is not eluting from the column, it could be due to several factors:
-
Insufficiently Polar Eluent: The mobile phase may not be polar enough to displace your compound from the stationary phase. Try flushing the column with a more polar solvent, such as 100% ethyl acetate or a mixture of dichloromethane and methanol.
-
Decomposition on Silica: Some compounds are unstable on silica gel. To test for this, dissolve a small amount of your crude product in a suitable solvent, add a small amount of silica gel, and monitor the mixture by TLC over time. If decomposition is observed, consider using a different stationary phase like alumina or Florisil.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring to facilitate dissolution. Add small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of glass wool at the bottom of the column and cover it with a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, and then add a protective layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin the elution. Collect fractions in separate tubes.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute compounds with higher affinity for the silica gel.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization and their Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds, but may require a co-solvent. |
| Ethanol | 78 | 4.3 | A versatile solvent for many organic compounds.[6] |
| Methanol | 65 | 5.1 | Similar to ethanol but more polar and has a lower boiling point. |
| Ethyl Acetate | 77 | 4.4 | A good solvent for a wide range of polarities. |
| Acetone | 56 | 5.1 | A polar aprotic solvent, good for many amides.[3] |
| Dichloromethane | 40 | 3.1 | A less polar solvent, often used in mixed solvent systems. |
| Hexane | 69 | 0.1 | A non-polar solvent, often used as the "poor" solvent in a mixed system. |
Visualization
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting and optimizing a purification method for this compound.
Caption: Decision workflow for purifying this compound.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2014). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of ChemTech Research, 6(9), 4238-4243.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2014). 1.1 Modern Ullmann-Type Couplings. Retrieved from [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Journal of Chemical Education. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
PubMed. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Retrieved from [Link]
-
Oa.mg. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application to the synthesis of an integrin inhibitor. Retrieved from [Link]
-
National Institutes of Health. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
-
National Institutes of Health. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
001Chemical. (n.d.). CAS No. 132573-13-8, this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]
-
The Science of Synthesis. (2007). The Chromatography of Nitro compounds. Retrieved from [Link]
-
National Institutes of Health. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Nitrophenyl)-N-phenylnitrous amide. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 5. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 1-(3-Nitrophenyl)piperidin-2-one Synthesis
Welcome to the technical support guide for the synthesis of 1-(3-Nitrophenyl)piperidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. The following content, structured in a practical question-and-answer format, addresses common challenges and offers robust troubleshooting strategies, focusing on the widely-used Buchwald-Hartwig amination methodology.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination?
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction between piperidin-2-one and an aryl halide, such as 1-bromo-3-nitrobenzene or 1-chloro-3-nitrobenzene. This C-N bond formation is a cornerstone of modern synthetic chemistry, known as the Buchwald-Hartwig amination.[1][2] The general transformation is depicted below:
-
Reactants: Piperidin-2-one and 1-halo-3-nitrobenzene (where halo = Br, Cl, or I).
-
Catalytic System: A palladium source (precatalyst) and a phosphine ligand.
-
Base: A strong, non-nucleophilic base is required.
-
Solvent: An anhydrous, degassed aprotic solvent.
The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Q2: What are the critical components of the Buchwald-Hartwig reaction for this synthesis?
The success of the synthesis hinges on the careful selection of five key components:
-
Aryl Halide: The reactivity of the aryl halide is crucial. The general order of reactivity for the oxidative addition step is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[3] While aryl iodides are highly reactive, they can sometimes inhibit the catalyst.[3] Aryl bromides often provide a good balance of reactivity and stability.
-
Amine (Lactam): Piperidin-2-one is a cyclic secondary amide. Secondary amides can be challenging nucleophiles in Buchwald-Hartwig couplings, often requiring specific catalyst systems and stronger bases to achieve good yields.[3]
-
Palladium Precatalyst: A palladium(0) species is the active catalyst.[4] Often, a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used, which is reduced in situ to Pd(0).[3][4] More advanced, air-stable "G3" or "G4" precatalysts can also be used for rapid generation of the active catalyst.[3]
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For challenging substrates like secondary amides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are often required.[2][5][6]
-
Base: The base is critical for deprotonating the piperidin-2-one nitrogen, allowing it to coordinate with the palladium center.[7] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[3][8]
Q3: How do I select the optimal catalyst and ligand?
The choice of catalyst and ligand is interdependent and highly substrate-specific.[9]
-
For Aryl Bromides: A good starting point is a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or RuPhos. These ligands are known to promote the crucial reductive elimination step and prevent catalyst decomposition.[6]
-
For Aryl Chlorides: Aryl chlorides are less reactive and typically require more specialized, electron-rich ligands to facilitate the initial oxidative addition step. Ligands such as tBuXPhos or the use of specific precatalysts like XPhos Pd G3 may be necessary.[8]
-
Screening: If initial attempts fail, screening a panel of ligands is a highly effective strategy. Design of Experiments (DoE) can be a powerful tool to efficiently optimize the catalyst and ligand selection.[1][10]
Q4: What is the role of the base, and which one should I use?
The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the N-H bond of piperidin-2-one after it coordinates to the palladium center.[7]
-
Strong Bases: For the N-arylation of amides, strong, non-nucleophilic bases are generally required.[3] Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity and commercial availability.[8][11]
-
Weaker Bases: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are sometimes used for substrates with base-sensitive functional groups.[3] However, for a less acidic N-H bond like that in piperidin-2-one, these may lead to lower reaction rates and yields.[4][11] The nitro group on the aryl ring is generally compatible with strong alkoxide bases, but it's important to monitor for potential side reactions.
-
Soluble Organic Bases: In some cases, soluble organic bases like DBU have been used, which can be advantageous for creating a homogeneous reaction mixture, particularly in flow chemistry applications.[9][12]
Q5: Which solvents are appropriate for this reaction?
The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature.
-
Recommended Solvents: Aprotic, non-polar, or moderately polar solvents are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common and effective solvents for Buchwald-Hartwig aminations.[8][13]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can coordinate to the palladium catalyst and inhibit its activity.[3]
-
Green Chemistry Considerations: While effective, solvents like 1,4-dioxane and toluene have environmental and safety concerns.[1] Exploring greener alternatives is an active area of research.[13]
Troubleshooting Guide
Problem: Low or No Product Formation
Q: My reaction shows no conversion to the desired this compound. What went wrong?
This is a common issue that can often be traced back to one of the following factors:
-
Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst, it may not be reducing effectively. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[8][14]
-
Inappropriate Ligand: The N-arylation of a secondary lactam is a challenging transformation. First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP may be ineffective.[2] Switch to a modern, sterically hindered biarylphosphine ligand such as XPhos, RuPhos, or JohnPhos.[5][6]
-
Insufficiently Strong Base: The pKa of the N-H bond in piperidin-2-one requires a strong base for deprotonation. If you are using a weaker base like K₂CO₃, it is likely not strong enough. Use NaOtBu or a similarly strong base.[3][15] The physical properties of the base also matter; ensure it is finely powdered to maximize surface area.[15]
-
Poor Solubility: If any of the reactants, particularly the base, are not sufficiently soluble in the chosen solvent, the reaction rate will be severely impacted.[3] Ensure vigorous stirring. Sometimes, a change of solvent (e.g., from THF to toluene) can resolve solubility issues.
-
Low Reaction Temperature: Many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[8] If you are running the reaction at room temperature, gradually increasing the heat may initiate the conversion.
Problem: Significant Side Product Formation
Q: I am getting my desired product, but also significant amounts of side products. How can I improve the selectivity?
Side reactions can compete with the desired C-N bond formation, reducing your yield. The most common culprits are:
-
Hydrodehalogenation: This is the reduction of the aryl halide (1-bromo-3-nitrobenzene) to nitrobenzene. This side reaction can be minimized by ensuring a strictly inert atmosphere to exclude sources of hydrogen and by using a ligand that promotes a fast reductive elimination step.[8][15]
-
Aryl Homocoupling (Biaryl Formation): This involves the coupling of two molecules of the aryl halide to form 3,3'-dinitrobiphenyl. This can be suppressed by optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2) and avoiding excessively high temperatures.[8]
Problem: Reaction Stalls Before Completion
Q: The reaction starts well but stops before all the starting material is consumed. What could be the cause?
A stalling reaction often points to catalyst decomposition.
-
Catalyst Instability: The active catalytic species may not be stable over the entire course of the reaction under the chosen conditions. Using a more robust, sterically hindered ligand can often protect the palladium center and improve its lifetime.[15]
-
Inhibitory Species: As the reaction progresses, species can be generated that inhibit the catalyst. For example, using an aryl iodide can lead to the formation of iodide ions that may precipitate the palladium complex.[3] If using an aryl iodide, switching to an aryl bromide may be beneficial.
Problem: Difficulty in Product Purification
Q: How can I effectively purify my final product, this compound?
Purification can be challenging due to the nature of the reaction mixture.
-
Removal of Palladium: Residual palladium can often be removed by filtration through a pad of Celite or silica gel after the reaction work-up. Specialized scavengers can also be employed.
-
Chromatography: Column chromatography is a common method for separating the product from unreacted starting materials and side products. A solvent system such as ethyl acetate/hexane is a good starting point.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective final purification step. However, issues like "oiling out" can occur if the compound has a low melting point relative to the solvent's boiling point or if significant impurities are present.[16] If oiling out occurs, try reheating the solution, adding a small amount of additional hot solvent, and allowing it to cool much more slowly.[16]
Visualization of Key Processes
General Experimental Workflow
The following diagram outlines a typical workflow for setting up the synthesis of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key mechanistic steps involved in the palladium-catalyzed C-N bond formation.
Caption: The Buchwald-Hartwig catalytic cycle.
Summary of Recommended Reaction Conditions
| Component | Recommended Starting Point | Key Considerations & Alternatives |
| Aryl Halide | 1-Bromo-3-nitrobenzene (1.0 equiv) | 1-Chloro-3-nitrobenzene may require a more active catalyst system.[3] |
| Amine | Piperidin-2-one (1.2 equiv) | Ensure high purity. |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2 mol%) | Precatalysts simplify setup and ensure reliable activation.[3][8] |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Ligand-to-palladium ratio is typically 1:1 to 2:1.[6] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | Must be a strong, non-nucleophilic base. LHMDS is an alternative.[3][8] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed.[8][13] |
| Temperature | 100 °C | May require optimization (80-120 °C).[8] |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst deactivation.[8] |
General Experimental Protocol
Materials:
-
1-Bromo-3-nitrobenzene (1.0 mmol, 1.0 equiv)
-
Piperidin-2-one (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add 1-bromo-3-nitrobenzene, piperidin-2-one, the palladium precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.[8]
-
Seal and Purge: Seal the vial with the cap. If not working in a glovebox, remove the vial from the inert atmosphere stream and immediately purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle through the septum and an outlet needle.[8]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.
References
- BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- BenchChem. (n.d.). Troubleshooting the purification of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one by recrystallization.
- Heravi, M. M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. bristol.ac.uk [bristol.ac.uk]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
How to resolve poor solubility of 1-(3-Nitrophenyl)piperidin-2-one in assays
Welcome to the technical support center for 1-(3-Nitrophenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound in experimental assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a small molecule with a molecular weight of 220.22 g/mol and the chemical formula C₁₁H₁₂N₂O₃. Its structure, featuring a nitroaromatic group and a piperidin-2-one (a lactam), contributes to its limited solubility in aqueous solutions. The nitro group, being strongly electron-withdrawing, and the relatively nonpolar ring system are key factors in its hydrophobic nature. This poor solubility can lead to several challenges in biological assays, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.
| Property | Value | Source |
| CAS Number | 132573-13-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2][3][4] |
| Molecular Weight | 220.22 g/mol | [1] |
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs because this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous buffers. When the concentrated DMSO stock is introduced into the aqueous medium, the solvent environment abruptly changes, causing the compound to exceed its solubility limit in the new mixture and precipitate.[5]
Q2: What is the recommended starting solvent for this compound?
A: Anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution.[6] It is crucial to use anhydrous DMSO as it is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of your compound over time.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other artifacts.[6] It is essential to include a vehicle control (assay media with the same final DMSO concentration without the compound) in all experiments to account for any effects of the solvent.[6]
Q4: Can I heat the solution to improve the solubility of this compound?
A: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in DMSO.[6] However, prolonged or excessive heating should be avoided as it may degrade the compound. The stability of the lactam ring in this compound can be sensitive to high temperatures and pH extremes.[5][7]
In-Depth Troubleshooting Guides
Issue 1: Precipitation of DMSO Stock Solution in Aqueous Buffer
This is the most frequent challenge encountered. The following decision tree and detailed protocols will guide you through resolving this issue.
Figure 2: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol 3: Solubilization with HP-β-Cyclodextrin
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-cyclodextrin in your aqueous assay buffer to a concentration of 1-5% (w/v).
-
Add the Compound: Add the powdered this compound directly to the cyclodextrin-containing buffer.
-
Facilitate Complexation: Stir or sonicate the mixture until the compound is fully dissolved. This may take some time as the inclusion complex forms. [8]4. Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility.
Option C: Using Surfactants
Non-ionic surfactants like Tween® 80 (polysorbate 80) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. [9][10] Protocol 4: Surfactant-aided Solubilization
-
Prepare your aqueous assay buffer containing a low concentration of Tween® 80 (e.g., 0.01-0.1%).
-
Prepare a concentrated stock of this compound in DMSO.
-
Add the DMSO stock dropwise to the surfactant-containing buffer while vortexing. The surfactant will help to stabilize the compound in the aqueous phase and prevent precipitation. [11]
The solubility of ionizable compounds can be highly pH-dependent. [12]While this compound does not have strongly acidic or basic groups, the lactam ring stability is pH-sensitive. For lactams without a side-chain amino group, maximum stability is typically observed around pH 6-7. [5]It is advisable to maintain the pH of your assay buffer within this range if possible, though significant changes to buffer pH can impact cell health and protein activity. [7][13][14] Protocol 5: Determining Optimal pH for Solubility
-
Prepare a series of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Attempt to dissolve this compound in each buffer to a desired concentration.
-
Visually inspect for solubility and, if possible, quantify the dissolved concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
Select the pH that provides the best solubility without compromising the integrity of your assay system.
Issue 2: Delayed Precipitation in Cell Culture
Q: My compound appears to dissolve initially, but I see a precipitate in my cell culture plates after several hours of incubation. What is happening?
A: Delayed precipitation can be due to several factors:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts. This can be exacerbated by the conditions in a cell culture incubator (37°C, 5% CO₂). [5]* Metabolic Changes: Cellular metabolism can alter the local pH of the culture medium, which could affect the solubility of your compound. [5]* Evaporation: Evaporation from the culture plates can increase the concentration of your compound, leading to it exceeding its solubility limit. [7][13][14] Troubleshooting Steps for Delayed Precipitation:
-
Assess Compound Stability: Determine the stability of this compound in your cell culture medium at 37°C over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points via HPLC.
-
More Frequent Media Changes: If stability is an issue, consider replenishing the media with freshly prepared compound solution more frequently during your experiment.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation. Sealing your culture plates with a gas-permeable membrane can also help. [7][13][14]4. Re-evaluate Solubility Enhancement Strategy: If delayed precipitation persists, you may need to employ a more robust solubilization method from the options described above (e.g., using cyclodextrins or surfactants).
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by this compound and obtain reliable and reproducible data in their assays.
References
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [2024-04-09]. Available from: [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. [2016-06-08]. Available from: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. Available from: [Link]
-
Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Defense Technical Information Center. Available from: [Link]
-
Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Sci-Hub. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. Precision Nanomedicine. Available from: [Link]
-
Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Organic Process Research & Development. [2023-10-06]. Available from: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. Available from: [Link]
-
Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available from: [Link]
-
A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Available from: [Link]
-
DMSO stock preparation. Protocols.io. [2021-10-21]. Available from: [Link]
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. [2025-05-08]. Available from: [Link]
-
Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. ResearchGate. [2025-08-05]. Available from: [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [2013-04-02]. Available from: [Link]
-
CAS No. 132573-13-8, this compound. 001CHEMICAL. Available from: [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available from: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. [2022-10-01]. Available from: [Link]
-
Making a stock solution for my drug using DMSO. BioForum. [2013-10-15]. Available from: [Link]
-
A New Teaching Laboratory Experiment to Address the Effect of pH on Solubility. ResearchGate. [2018-03-19]. Available from: [Link]
-
How to dissolve poorly insoluble drug into water with cyclodextrin? ResearchGate. [2023-05-12]. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
-
CAS NO. 132573-13-8 | this compound. Arctom. Available from: [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. MDPI. Available from: [Link]
- Process for the preparation of apixaban. Google Patents.
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [2026-01-17]. Available from: [Link]
-
3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. CAS Common Chemistry. Available from: [Link]
-
High-Throughput Screening Core. iLab Organizer. Available from: [Link]
-
Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available from: [Link]
-
Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. ResearchGate. [2019-07-05]. Available from: [Link]
-
CAS No : 881386-01-2 | Product Name : 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Pharmaffiliates. Available from: [Link]
Sources
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: A Senior Application Scientist's Guide to Scaling Up 1-(3-Nitrophenyl)piperidin-2-one Production
Welcome to the technical support center for the synthesis and scale-up of 1-(3-Nitrophenyl)piperidin-2-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to larger scales. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate and overcome the challenges inherent in process scale-up. We will delve into the common pitfalls of the Buchwald-Hartwig amination reaction—the primary synthetic route—and equip you with robust troubleshooting strategies and detailed procedural guidance.
Overview of the Synthetic Pathway
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a crucial C-N bond between an aryl halide (1-bromo-3-nitrobenzene) and a lactam (piperidin-2-one). While highly effective at the lab scale, scaling this transformation introduces challenges related to reaction kinetics, heat and mass transfer, and catalyst stability.[1]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Guide: Common Scale-Up Failures
This section addresses the most frequent issues encountered during the scale-up process in a direct question-and-answer format.
Q1: My reaction has stalled or shows low conversion after scaling up. What are the likely causes and how can I fix it?
This is the most common scale-up problem. The cause is often multifactorial, stemming from catalyst deactivation, poor mixing, or insufficient thermal control.
Root Cause Analysis & Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can aggregate into inactive palladium black. [2]At larger scales, achieving and maintaining a truly inert atmosphere is more challenging.
-
Solution: Ensure all glassware is oven-dried and the reaction is assembled under a robust nitrogen or argon atmosphere. [3]Use high-purity, degassed solvents. If you observe palladium black, the catalyst has likely died. Consider using more stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed for easier activation and greater stability. [4]
-
-
Impurity-Driven Catalyst Poisoning: Starting materials can contain impurities that act as catalyst poisons. [2]Elemental sulfur or sulfur-containing compounds are notorious for poisoning palladium catalysts. [5][6] * Solution: Verify the purity of your 1-bromo-3-nitrobenzene and piperidin-2-one. If you suspect contamination, purify the starting materials before use. An elemental analysis or specific tests for sulfur may be warranted if this is a recurring issue.
-
Inefficient Mixing/Mass Transfer: Many recommended bases (e.g., K₃PO₄, Cs₂CO₃) are inorganic salts with poor solubility in organic solvents. [4]In a large reactor, these dense solids can settle at the bottom, leading to poor contact with the reactants and a stalled reaction. This is a classic physical limitation that emerges at scale. [7] * Solution: Increase the agitation (stirring) rate. For very large vessels, mechanical overhead stirring is essential. Grinding the base to a fine powder before use can increase its surface area and reactivity. [4]Alternatively, switching to a soluble organic base like DBU may create a homogeneous system, though this requires re-optimization. [8]
-
Thermal Control Issues: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat transfer less efficient. [1][9]If the reaction has a slight exotherm upon initiation that went unnoticed at the 100 mL scale, it could become a significant thermal runaway risk at the 10 L scale, leading to side reactions and decomposition.
-
Solution: Use a reactor with a jacket for precise temperature control. Add reagents, particularly the base or catalyst solution, portion-wise or via a syringe pump to control any initial exotherm. Always perform a preliminary hazard analysis before a major scale-up. [1]
-
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Stability and Storage of 1-(3-Nitrophenyl)piperidin-2-one
Introduction: 1-(3-Nitrophenyl)piperidin-2-one is a key chemical intermediate in various synthetic pathways, particularly in pharmaceutical research and development. The integrity of this compound is paramount for the reliability and reproducibility of experimental outcomes. Its molecular structure, featuring both a δ-lactam ring and a nitroaromatic group, presents specific stability challenges. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to empower researchers to effectively prevent its degradation during storage and handling.
Section 1: Core Stability Profile & Potential Degradation Pathways
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A1: The stability of this compound is primarily influenced by two functional groups: the piperidin-2-one (a δ-lactam) and the 3-nitrophenyl group. Understanding these liabilities is the first step toward preventing degradation.
-
Lactam Ring Hydrolysis: The cyclic amide (lactam) bond is susceptible to cleavage by hydrolysis.[1] This reaction can be catalyzed by acidic or basic conditions, leading to the opening of the piperidine ring to form 5-amino-5-(3-nitrophenyl)pentanoic acid. The rate of hydrolysis is dependent on pH and temperature.[2] Alkaline conditions, in particular, can readily induce hydrolytic degradation.[3]
-
Photodegradation: Nitroaromatic compounds are often sensitive to light, especially in the UV spectrum.[4][5] Exposure can initiate photochemical reactions, potentially leading to the reduction of the nitro group or other complex rearrangements.[6] Long-term exposure to ambient laboratory light can compromise sample purity.
-
Reduction of the Nitro Group: The electron-withdrawing nitro group can be reduced to form nitroso, hydroxylamino, or amino derivatives. While this typically requires specific reducing agents, certain storage conditions or contaminants could facilitate this pathway.[7][8]
-
Thermal and Oxidative Stress: Although generally stable at recommended temperatures, prolonged exposure to excessive heat can accelerate degradation.[9] Similarly, while the nitroaromatic ring is somewhat resistant to oxidation, the piperidine ring can be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents or atmospheric oxygen over extended periods.[10]
The following diagram illustrates the primary degradation pathways that threaten the stability of the compound.
Caption: Potential degradation pathways for this compound.
Section 2: Recommended Storage & Handling Protocols
Q2: What are the ideal long-term storage conditions to ensure the stability of this compound?
A2: To mitigate the risks outlined above, adherence to strict storage and handling protocols is essential. We recommend the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions, including hydrolysis and slow oxidation.[11] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hydrolysis.[9] |
| Light | Protect from light | Prevents photochemical degradation. Use of amber glass vials or storage in a dark cabinet is critical.[5][9] |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture, oxygen, and light. Ensure the container material is non-reactive.[9] |
| Incompatibilities | Segregate from strong acids, strong bases, and strong oxidizing agents | Avoids direct chemical reactions that would rapidly degrade the compound.[12] |
Handling Best Practices:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Use a clean, dry spatula for dispensing.
-
After dispensing, flush the container headspace with an inert gas before resealing tightly.
Section 3: Troubleshooting Common Stability Issues
Q3: My analytical results are inconsistent, and I suspect degradation. How can I troubleshoot this?
A3: Inconsistent analytical data, such as declining purity, shifting retention times, or the appearance of new peaks in your chromatogram, are classic indicators of sample degradation. The following guide will help you diagnose and resolve these issues.
| Observed Issue | Potential Cause | Recommended Action | Preventative Measure |
| Gradual decrease in purity over time in stored solid. | Slow Hydrolysis/Oxidation. Caused by improper storage (exposure to air/moisture). | Re-test the material for purity. If degraded, procure a new lot. Review and implement the recommended storage protocols. | Always store under inert gas in a tightly sealed, refrigerated container. |
| Appearance of new, more polar peaks in HPLC analysis. | Hydrolysis. The ring-opened carboxylic acid product is significantly more polar. | Confirm the identity of the new peak using LC-MS. If confirmed as the hydrolyzed product, the sample is degraded. | Ensure solvents are dry and avoid acidic or basic conditions in sample preparation unless required by the protocol. |
| Material has developed a yellow or tan color. | Photodegradation or other complex degradation. Nitroaromatics can form colored byproducts upon degradation.[13] | Discard the discolored material. It is a clear visual indicator of significant impurity. | Store all stock material and prepared solutions in light-resistant containers (amber vials) and minimize exposure to ambient light. |
| Rapid degradation observed in solution. | Solvent-mediated degradation. The solvent may contain impurities (acid, base, water) or be inherently reactive. | Prepare fresh solutions daily. Test the stability of the compound in your chosen solvent over your experimental timeframe. Consider using high-purity, anhydrous solvents. | Perform a preliminary stability study in your chosen analytical or experimental solvent system. |
Section 4: FAQs on Stability Assessment
Q4: How can I experimentally confirm the stability of my sample and identify potential degradants?
A4: The most robust method for this is a forced degradation study , also known as stress testing.[14][15] These studies intentionally expose the compound to harsh conditions to accelerate degradation, providing critical information on potential degradation pathways and products.[16] This is a standard practice in pharmaceutical development for creating and validating stability-indicating analytical methods.[17]
Q5: Can you provide a general protocol for a forced degradation study on this compound?
A5: Certainly. This protocol outlines the key stress conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Establish Control: Keep one aliquot of the stock solution under normal conditions (e.g., refrigerated, protected from light) to serve as the time-zero/unstressed control.
-
Apply Stress Conditions (in separate, sealed, light-protected vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a separate vial of the stock solution to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[18]
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples and the control sample by a stability-indicating RP-HPLC-UV method. Use LC-MS to obtain mass information on any new peaks observed.
-
The workflow for this study is visualized below.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one CAS#: 881386-01-2 [m.chemicalbook.com]
- 12. nottingham.ac.uk [nottingham.ac.uk]
- 13. TNT - Wikipedia [en.wikipedia.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. library.dphen1.com [library.dphen1.com]
- 17. biomedres.us [biomedres.us]
- 18. ema.europa.eu [ema.europa.eu]
Technical Support Center: HPLC Analysis of 1-(3-Nitrophenyl)piperidin-2-one
This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Nitrophenyl)piperidin-2-one. Here, we move beyond procedural lists to explain the underlying scientific principles, enabling you to develop robust methods, troubleshoot common issues, and ensure the integrity of your analytical results.
Introduction: The Analyte and Its Challenges
This compound (MW: 220.22 g/mol , Formula: C₁₁H₁₂N₂O₃) is a moderately polar compound featuring a lactam (piperidin-2-one) ring and a nitroaromatic moiety.[1][2] While the nitrophenyl group provides a strong chromophore for straightforward UV detection, the molecule's structure presents specific analytical challenges.[3][4] The nitrogen atom within the piperidone ring can exhibit a weak basic character, leading to potential undesirable interactions with the stationary phase. This guide is designed to address these challenges head-on, providing both foundational methods and advanced troubleshooting strategies.
Core Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the reversed-phase HPLC analysis of this compound. Optimization may be necessary based on your specific sample matrix and instrumentation.
Instrumentation and Reagents
-
System: HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A base-deactivated, end-capped column is highly recommended to minimize peak tailing.[5][6]
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, and an acid modifier (e.g., Formic Acid or Phosphoric Acid).
-
Reference Standard: Well-characterized this compound reference standard.
Chromatographic Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid), 65:35 (v/v) | The ACN/Water ratio provides adequate elution strength for this moderately polar analyte.[3] Formic acid maintains a low pH (<3) to suppress the ionization of residual silanol groups on the column, significantly improving peak shape.[5][7][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature is critical for reproducible retention times.[9] |
| Detection λ | 254 nm | The nitrophenyl chromophore exhibits strong absorbance at this wavelength, providing good sensitivity.[3] A full spectrum scan with a PDA detector is recommended during method development to confirm the optimal wavelength. |
| Injection Vol. | 10 µL | This volume is a good starting point to avoid column overload. Adjust as needed based on sample concentration and detector response. |
| Run Time | ~15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Sample and Standard Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (e.g., 100 µg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the mobile phase.
-
Sample Preparation: Prepare the sample in a diluent that is of equal or lesser solvent strength than the mobile phase. Dissolving the sample directly in the mobile phase is the ideal practice to prevent peak distortion. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[7]
System Suitability Testing (SST)
Before analyzing samples, perform at least five replicate injections of the working standard to verify system performance. The results should meet the following criteria:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates significant tailing, which can compromise integration and accuracy.[5] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and the narrowness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision and reproducibility of the injector and detector.[10] |
| %RSD of Retention Time | ≤ 1.0% | Measures the stability and reproducibility of the pump and mobile phase composition.[11] |
HPLC Method Development and Troubleshooting Workflow
The following diagram illustrates the logical workflow for developing a new HPLC method and troubleshooting common issues encountered during analysis.
Caption: Workflow for HPLC method development and routine analysis.
Troubleshooting Guide: A Q&A Approach
This section addresses specific problems you may encounter during the analysis of this compound.
Q1: My peak for this compound is tailing significantly (Tailing Factor > 1.5). What is causing this and how do I fix it?
A1: Peak tailing is the most common chromatographic problem for compounds like this and typically stems from unwanted secondary interactions between the analyte and the stationary phase.[5][12]
-
Primary Cause: Silanol Interactions. Standard silica-based C18 columns have residual, unreacted silanol groups (-Si-OH) on their surface. These silanols are acidic and can strongly interact with any basic sites on your analyte, such as the nitrogen in the piperidone ring. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[5][6]
-
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by operating at a low pH (typically pH 2.5-3.5).[5][7] Adding 0.1% formic acid or phosphoric acid to the mobile phase will protonate the silanols (-Si-OH₂⁺), minimizing their interaction with your analyte.[3][8]
-
Use a Base-Deactivated Column: Modern columns are often "end-capped," where the residual silanols are chemically bonded with a small silylating agent. Using a column specifically marketed as "base-deactivated" or "fully end-capped" will provide a more inert surface and dramatically improve peak shape for basic compounds.[5][6]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.
-
Q2: My retention time is drifting or shifting between injections. Why is this happening?
A2: Retention time stability is critical for accurate identification and quantification. Drifting retention times usually point to issues with the mobile phase or column equilibration.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before analysis. If you are running a gradient or have just changed the mobile phase, allow at least 10-15 column volumes of the initial mobile phase to pass through the column before injecting.[7]
-
Inconsistent Mobile Phase Preparation: Small variations in the organic-to-aqueous ratio can cause significant shifts in retention, especially for a moderately polar compound.[7] Always prepare the mobile phase by accurately measuring components with graduated cylinders or by weight. Premixing the mobile phase in a single bottle is more reliable than online mixing by the pump, especially for isocratic methods.
-
Unbuffered Mobile Phase at Critical pH: If the mobile phase pH is near the pKa of your analyte, small changes in pH can alter its ionization state and, therefore, its retention time. While this compound is not strongly ionizable, using a buffer (e.g., a 20 mM phosphate buffer at pH 3.0 instead of just acidified water) provides greater pH stability and leads to more robust and reproducible retention times.[9][13]
-
Temperature Fluctuations: Ensure your column compartment temperature is stable. Fluctuations in ambient lab temperature can affect retention if a column heater is not used.[9]
-
Q3: I'm seeing a split or shouldered peak. What does this indicate?
A3: A split or shouldered peak can have several causes, from sample preparation issues to column problems.
-
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause the initial band of analyte to spread improperly on the column, leading to a distorted peak. Solution: Always try to dissolve your sample in the mobile phase itself.[7]
-
Partially Blocked Frit or Column Void: Contamination from unfiltered samples can block the inlet frit of the column, causing uneven flow and peak splitting.[5] A "void" or depression in the packing bed at the column inlet can have the same effect. Solution: First, try reversing the column (if the manufacturer allows) and flushing it to waste with a strong solvent to dislodge particulates from the frit. If this fails, the column may need to be replaced. Using guard columns and always filtering samples can prevent this.[12]
-
Co-eluting Impurity: The shoulder could be a closely eluting impurity. Solution: Use a PDA detector to check the peak purity across the entire peak. If the UV spectrum is not consistent, an impurity is present. You will need to optimize the mobile phase (e.g., change the ACN/water ratio or switch to methanol) to improve the resolution.[5][14]
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for diagnosing common HPLC peak shape issues.
Caption: Decision tree for troubleshooting poor peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is the best type of organic modifier to use: Acetonitrile or Methanol?
A1: Both acetonitrile (ACN) and methanol are common reversed-phase solvents, but they offer different selectivities.[14]
-
Acetonitrile (ACN) is generally the preferred starting solvent. It has a lower viscosity (leading to lower backpressure and better efficiency) and is a weaker solvent than methanol, which often provides better resolution for complex mixtures.
-
Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than aprotic ACN. If you are struggling to resolve your main peak from an impurity, switching from ACN to methanol (or using a ternary mixture of ACN/Methanol/Water) is a powerful tool to alter selectivity and change the elution order.[14]
Q2: Should I use an isocratic or gradient method?
A2: The choice depends on your analytical goal.
-
Isocratic Method (constant mobile phase composition): This is ideal for quality control and routine analysis of the main compound when impurities are few and elute close to the main peak. Isocratic methods are simpler, more robust, and have faster re-equilibration times.[9] The starting protocol provided in this guide is isocratic.
-
Gradient Method (mobile phase composition changes over time): This is necessary for stability-indicating assays or when analyzing complex mixtures with components that have a wide range of polarities.[13] A gradient run (e.g., starting at 40% ACN and increasing to 90% ACN over 15 minutes) can resolve late-eluting, non-polar degradation products from your main peak while maintaining a reasonable total run time.
Q3: How do I develop a stability-indicating method for this compound?
A3: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.[10][11] The development process involves:
-
Forced Degradation Studies: Subject the analyte to stress conditions such as acid hydrolysis (e.g., 0.1M HCl), base hydrolysis (e.g., 0.1M NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress (UV light), as recommended by ICH guidelines.[15] The goal is to generate 5-20% degradation.
-
Chromatographic Optimization: Analyze the stressed samples using a gradient method. The primary goal is to achieve baseline resolution between the parent peak (this compound) and all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to confirm that the parent peak is spectrally pure in all stressed samples. This ensures no degradation products are co-eluting.
-
Validation: Fully validate the final method for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.[15][16]
References
- A Comparative Guide to Purity Analysis of 1-(3-Nitrophenyl)-2-nitropropene by HPLC. (2025). Benchchem.
- Peak Tailing in HPLC. Element Lab Solutions.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed.
- Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- CAS No. 132573-13-8, this compound. 001CHEMICAL.
- How to Prepare and Optimise HPLC Mobile Phases. Pharmaeli.
- This compound. BLDpharm.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation.
- Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. Benchchem.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Stability-indicating LC Method for Quantification of Azelnidipine. Journal of Research in Pharmacy.
- Stability Indicating Isocratic RP-HPLC Method Development and Validation. Indo American Journal of Pharmaceutical Research.
- QbD-Based RP-HPLC Method Development and Validation for Quantitation of Rimegepant. International Journal of Pharmaceutical and Bio-Medical Science.
Sources
- 1. 001chemical.com [001chemical.com]
- 2. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. iajpr.com [iajpr.com]
- 11. ijper.org [ijper.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(3-Nitrophenyl)piperidin-2-one and 1-(4-Nitrophenyl)piperidin-2-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the meticulous construction of molecular scaffolds is paramount. N-aryl piperidin-2-ones are privileged structures, serving as key intermediates in the development of various therapeutic agents. This guide provides a comprehensive comparison of the synthesis of two isomeric compounds: 1-(3-nitrophenyl)piperidin-2-one and 1-(4-nitrophenyl)piperidin-2-one. While structurally similar, the seemingly minor positional difference of the nitro group on the phenyl ring significantly influences the synthetic strategy, reaction kinetics, and ultimately, the accessibility of these valuable building blocks.
The 4-nitro isomer, in particular, has garnered significant attention as a crucial intermediate in the synthesis of the blockbuster anticoagulant, Apixaban.[1] Consequently, its synthesis is well-documented and optimized for large-scale production. Conversely, the 3-nitro isomer, while a valuable tool for structure-activity relationship (SAR) studies and the development of novel compounds, has a less-defined synthetic footprint in publicly available literature. This guide will therefore present a robust, documented synthesis for the 4-nitro isomer and a proposed, mechanistically sound synthetic approach for the 3-nitro isomer, drawing upon established N-arylation methodologies.
Physicochemical Properties at a Glance
A foundational understanding of the physical and chemical properties of the target molecules is essential for any synthetic campaign. The table below summarizes key computed and reported properties for both isomers.
| Property | This compound | 1-(4-Nitrophenyl)piperidin-2-one |
| CAS Number | 132573-13-8[2][3] | 38560-30-4[4] |
| Molecular Formula | C₁₁H₁₂N₂O₃[2] | C₁₁H₁₂N₂O₃[4] |
| Molecular Weight | 220.23 g/mol [3] | 220.22 g/mol [4] |
| Appearance | - | Crystalline solid[5] |
| Solubility | - | Soluble in chlorinated solvents (e.g., dichloromethane) and ethers (e.g., tetrahydrofuran).[6] |
Synthesis of 1-(4-Nitrophenyl)piperidin-2-one: A Well-Trodden Path
The synthesis of 1-(4-nitrophenyl)piperidin-2-one is prominently featured in the patent literature, driven by its role in Apixaban production. A common and efficient method involves the N-arylation of piperidin-2-one with a suitable 4-nitrophenyl electrophile. One such robust method is the reaction of 4-nitroaniline with 5-chloropentanoyl chloride, followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one
This protocol is adapted from established industrial processes.[6]
Step 1: Acylation of 4-Nitroaniline
-
To a stirred solution of 4-nitroaniline (1.0 equiv.) in a suitable solvent such as dichloromethane at 0-5 °C, add a base like triethylamine (1.2 equiv.).
-
Slowly add 5-chloropentanoyl chloride (1.1 equiv.) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-5-chloropentanamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-(4-nitrophenyl)-5-chloropentanamide in a suitable solvent like tetrahydrofuran.
-
Add a strong base, such as potassium tert-butoxide (1.5 equiv.), to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the formation of the cyclized product by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford 1-(4-nitrophenyl)piperidin-2-one as a crystalline solid.
Diagram of the Synthetic Workflow for 1-(4-Nitrophenyl)piperidin-2-one
Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)piperidin-2-one.
Proposed Synthesis of this compound: A Mechanistically Guided Approach
Direct literature precedents for the synthesis of this compound are scarce. However, we can propose a robust synthetic strategy based on modern cross-coupling methodologies, namely the Buchwald-Hartwig amination.[7] This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds and is generally tolerant of a wide range of functional groups.[8]
The choice of reactants for the Buchwald-Hartwig amination offers two primary pathways:
-
Coupling of 3-nitroaniline with a suitable 5-halopentanoate derivative followed by intramolecular cyclization.
-
Direct coupling of piperidin-2-one with a 3-halonitrobenzene.
The direct coupling approach is often more atom-economical and convergent. Therefore, we propose the synthesis of this compound via the Buchwald-Hartwig amination of piperidin-2-one with 1-bromo-3-nitrobenzene.
Proposed Experimental Protocol: Synthesis of this compound
Direct N-Arylation via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add piperidin-2-one (1.2 equiv.), 1-bromo-3-nitrobenzene (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like XPhos (4 mol%), and a base, for instance, sodium tert-butoxide (1.5 equiv.).
-
Add anhydrous toluene to the flask and degas the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.
Diagram of the Proposed Synthetic Workflow for this compound
Caption: Proposed workflow for synthesizing this compound.
Comparative Analysis: 3-Nitro vs. 4-Nitro Isomer Synthesis
The choice of synthetic route and the anticipated outcomes are significantly influenced by the electronic effects of the nitro group's position on the phenyl ring.
| Feature | This compound Synthesis | 1-(4-Nitrophenyl)piperidin-2-one Synthesis |
| Synthetic Strategy | Proposed: Direct N-arylation via Buchwald-Hartwig cross-coupling. | Established: Two-step acylation-cyclization sequence. |
| Key Precursors | Piperidin-2-one and 1-bromo-3-nitrobenzene. | 4-Nitroaniline and 5-chloropentanoyl chloride. |
| Catalyst System | Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos). | Typically base-mediated cyclization without a metal catalyst. |
| Reaction Conditions | Milder temperatures (80-100 °C), but requires an inert atmosphere and specialized catalysts. | Can involve harsher reagents (e.g., strong base) but is generally robust and scalable. |
| Predicted Yield | Moderate to good, dependent on catalyst and ligand optimization. | High yields reported in optimized industrial processes.[5] |
| Purification | Likely requires column chromatography. | Often purified by recrystallization.[6] |
Mechanistic and Reactivity Considerations
The electronic nature of the nitroaniline precursors plays a critical role. The nitro group is strongly electron-withdrawing through both inductive and resonance effects.
-
4-Nitroaniline: The nitro group is in conjugation with the amino group, significantly reducing the nucleophilicity of the nitrogen atom. This makes direct N-arylation more challenging, hence the preference for the acylation-cyclization route where the initial acylation is on the more nucleophilic aniline.
-
3-Nitroaniline: The nitro group exerts a strong inductive electron-withdrawing effect, but there is no direct resonance delocalization of the amino lone pair onto the nitro group. Consequently, 3-nitroaniline is a stronger base and a better nucleophile than 4-nitroaniline.[9] This increased nucleophilicity makes it a more suitable substrate for direct N-arylation reactions like the Buchwald-Hartwig amination.
These differences in electronic properties are fundamental to the selection of the synthetic strategy for each isomer.
Conclusion
The syntheses of this compound and 1-(4-nitrophenyl)piperidin-2-one, while targeting closely related isomers, necessitate distinct synthetic approaches. The well-established, multi-step synthesis of the 4-nitro isomer is a testament to its industrial importance and the electronic deactivation of the 4-nitroaniline precursor. In contrast, a modern, palladium-catalyzed cross-coupling reaction is proposed as a more direct and efficient route to the 3-nitro isomer, leveraging the comparatively higher nucleophilicity of 3-nitroaniline.
This guide provides researchers with a clear, comparative framework for accessing these valuable N-aryl piperidin-2-one building blocks. The provided experimental protocols, one established and one proposed, are grounded in sound chemical principles and offer practical starting points for laboratory synthesis. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired scale of production.
References
- Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2014). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. International Journal of ChemTech Research, 6(9), 4228-4234.
- Wikipedia. (2023). Ullmann condensation. Retrieved from https://en.wikipedia.
- Study.com. (n.d.). Explain why m-nitroaniline is a stronger base than p-nitroaniline. Retrieved from https://homework.study.com/explanation/explain-why-m-nitroaniline-is-a-stronger-base-than-p-nitroaniline.html
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved from https://www.researchgate.
- Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. (n.d.). Retrieved from https://www.researchgate.net/publication/322869926_Synthesis_of_3-morpholin-4-yl-1-4-nitrophenyl-56-dihydro-1H-pyridin-2-one
- Ps-Al(OTf) 3 Promoted efficient and novel synthesis of substituted N-aryl lactams. (n.d.). Retrieved from https://www.tsijournals.com/articles/psalotf3-promoted-efficient-and-novel-synthesis-of-substituted-naryl-lactams.pdf
- PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_piperidin-2-one
- Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from https://en.wikipedia.
- (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200845/
- An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. (n.d.). Retrieved from https://www.researchgate.
- Buchwald–Hartwig reaction: an update. (n.d.). Retrieved from https://www.researchgate.
- BLDpharm. (n.d.). 132573-13-8|this compound. Retrieved from https://www.bldpharm.com/products/132573-13-8.html
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved from https://www.benchchem.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Retrieved from https://www.thermofisher.com/us/en/home/life-science/antibodies/antibody-learning-center/antibody-probes-enzymes/named-reactions-organic-chemistry/ullmann-reaction.html
- Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm
- CAS Common Chemistry. (n.d.). 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=881386-01-2
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from https://www.organic-chemistry.
- BLDpharm. (n.d.). 132573-13-8|this compound. Retrieved from https://www.bldpharm.com/products/132573-13-8.html
- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban. Retrieved from https://patents.google.
- C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. (n.d.). Retrieved from https://www.researchgate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal-Catalyzed_Coupling_Reactions/24.
- Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2013/sc/c3sc50428j
- Nitro compound synthesis by C-C coupling. (n.d.). Retrieved from https://www.organic-chemistry.org/synthesis/C1N/nitrocompounds.shtm
- Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (n.d.). Retrieved from https://chemistry.stackexchange.com/questions/131063/laboratory-and-commercial-preparations-of-aniline-other-than-reduction-of-nitro
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8207163/
- Recent Green and Sustainable Pd‐Catalyzed Aminations. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8244976/
- Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (n.d.). Retrieved from https://pubmed.ncbi.nlm.nih.gov/20349942/
- Piperidine Synthesis. (n.d.). Retrieved from https://apps.dtic.
- Synthesis, stability and activity of palladium supported over various inorganic matrices in the selective hydrogenation of nitroaniline. (n.d.). Retrieved from https://www.researchgate.
- Facile synthesis of heteroaryl substituted $\gamma$-lactams from nitrovinyl arenes. (n.d.). Retrieved from https://www.researchgate.
Sources
- 1. rsc.org [rsc.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
A Comparative Guide to the Biological Activity of 3-Nitro vs. 4-Nitro Piperidinone Isomers: A
Structural and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidinone Scaffold and the Influence of Nitro-Substitution
The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of this heterocyclic system allows for extensive chemical modifications, and the introduction of a nitro (NO₂) group is a common strategy to modulate the electronic properties and biological activity of a molecule. The potent electron-withdrawing nature of the nitro group can significantly influence a compound's interaction with biological targets, often enhancing its activity.[3][4]
Synthesis of 3-Nitro and 4-Nitro Piperidinone Isomers
The synthesis of piperidin-4-one derivatives is often achieved through the Mannich reaction.[5][6] For the introduction of a nitro group at either the 3- or 4-position, modifications to standard synthetic procedures are required.
Synthesis of N-Substituted Piperidin-4-ones
A common precursor for both isomers is an N-substituted-4-piperidone. For instance, N-benzyl-4-piperidone can be prepared via a one-pot reaction involving benzylamine and an acrylate, followed by a condensation reaction.[5]
Experimental Workflow: Synthesis of N-Benzyl-4-Piperidone
Caption: Synthetic workflow for N-benzyl-4-piperidone.
Nitration Strategies
Direct nitration of the piperidinone ring can be challenging. A more common approach involves the use of nitrated precursors in the cyclization reaction.
-
For 3-Nitro Piperidinones: The synthesis could involve the condensation of a β-nitro ketone with an amine and an aldehyde.
-
For 4-Nitro Piperidinones: A potential route could be the Michael addition of a nitroalkane to an α,β-unsaturated ketone, followed by cyclization.
Comparative Biological Activity: A Hypothesis-Driven Discussion
In the absence of direct comparative data, we can hypothesize about the potential differences in biological activity between the 3-nitro and 4-nitro piperidinone isomers based on established structure-activity relationships (SAR) for nitro-aromatic and other heterocyclic compounds.[1][3][7] The position of the electron-withdrawing nitro group is expected to significantly influence the molecule's reactivity, interaction with biological targets, and metabolic stability.
Table 1: Hypothetical Comparison of 3-Nitro vs. 4-Nitro Piperidinone Isomers
| Feature | 3-Nitro Piperidinone | 4-Nitro Piperidinone | Rationale |
| Electronic Effects | The nitro group at the 3-position will strongly withdraw electron density from the adjacent carbonyl group, potentially increasing its electrophilicity. | The nitro group at the 4-position will have a less direct, but still significant, electron-withdrawing effect on the carbonyl group, mediated through the ring. | The proximity of the nitro group to the carbonyl at the 3-position leads to a more pronounced inductive effect. |
| Potential Biological Targets | The increased electrophilicity of the carbonyl group could make it a more potent Michael acceptor, favoring interactions with nucleophilic residues (e.g., cysteine) in target proteins. This is a common mechanism for cytotoxic α,β-unsaturated ketones.[8] | May still act as a Michael acceptor, but potentially with lower reactivity compared to the 3-nitro isomer. | The reactivity as a Michael acceptor is a key determinant of cytotoxicity for many related compounds. |
| Steric Hindrance | The nitro group at the 3-position may introduce steric hindrance, potentially influencing the binding orientation within a target's active site. | The 4-position is generally less sterically encumbered, which might allow for more favorable interactions with a broader range of biological targets. | Steric factors play a crucial role in ligand-receptor binding. |
| Metabolic Stability | The position of the nitro group could influence its susceptibility to enzymatic reduction, a common metabolic pathway for nitro-aromatic compounds that can lead to the formation of reactive and potentially toxic intermediates.[3] | The metabolic profile is also expected to be influenced by the nitro group's position, potentially leading to different metabolites and clearance rates. | The metabolic fate of a drug is a critical determinant of its efficacy and toxicity. |
Proposed Experimental Protocols for Comparative Biological Evaluation
To empirically determine the comparative biological activity of 3-nitro and 4-nitro piperidinone isomers, a series of in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-nitro and 4-nitro piperidinone isomers in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC and PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentrations of the 3-nitro and 4-nitro piperidinone isomers for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathway: Apoptosis Detection
Caption: Flow cytometry analysis of apoptosis.
Cell Cycle Analysis
This method is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle, which can indicate cell cycle arrest induced by the test compounds.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the IC₅₀ concentrations of the 3-nitro and 4-nitro piperidinone isomers as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion and Future Directions
While a definitive comparison of the biological activity of 3-nitro and 4-nitro piperidinone isomers awaits direct experimental evidence, this guide provides a framework for such an investigation. Based on established principles of medicinal chemistry, it is plausible to hypothesize that the 3-nitro isomer may exhibit greater cytotoxic potential due to the enhanced electrophilicity of the adjacent carbonyl group. However, the 4-nitro isomer may possess a different spectrum of activity or a more favorable pharmacokinetic profile.
The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the comparative biological activities of these intriguing positional isomers. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of nitro-substituted piperidinones but also pave the way for the rational design of novel therapeutic agents based on this versatile scaffold.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
- Google Patents. (n.d.). Preparation method of N-benzyl-4-piperidone. CN116924967A.
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
-
Jakubiec, M., Szałabska, K., & Koba, M. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(7), 853. [Link]
-
Reyes-Ramírez, A., et al. (2023). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 28(19), 6939. [Link]
-
Crespo-Hernández, C. E., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In The Handbook of Environmental Chemistry. Springer. [Link]
-
Dimmock, J. R., et al. (1999). Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. European Journal of Medicinal Chemistry, 34(10), 867-877. [Link]
-
Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1). [Link]
-
Senthilkumar, P., et al. (2014). Synthesis and Structure Activity Relationship Study of N-substituted 3,5-diarylidenepiperidin-4-ones as Potential Antitumor Agents. Anticancer Agents in Medicinal Chemistry, 14(2), 319-330. [Link]
-
Sharma, V., & Kumar, P. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Current Topics in Medicinal Chemistry, 17(1), 53-83. [Link]
-
Kumar, D., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(10), 733-742. [Link]
-
Valente, S., et al. (2012). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5279-5283. [Link]
-
Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]
-
Anthwal, A., et al. (2016). Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 16(7), 841-851. [Link]
-
Medina-Franco, J. L., & Yoo, J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal, 19(1), 134-145. [Link]
-
Kamal, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122. [Link]
-
Qandeel, B. M., et al. (2023). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2218. [Link]
-
Hammad, S. G., et al. (2021). Antimicrobial and Cytotoxicity Evaluation of New 3-Allyl-2-iminothiazolidin-4-ones. Molecules, 26(16), 4948. [Link]
-
Sari, Y., et al. (2019). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Indonesian Journal of Chemistry, 19(4), 1011-1019. [Link]
-
MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. [Link]
-
Semantic Scholar. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
-
ResearchGate. (2015). Synthesis, antitubercular and antimicrobial activity of some new N-aryl-1, 4-dihydropyridines containing furan nucleus. [Link]
-
Hussain, S., et al. (2005). Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides, 2-mercaptobenzothiazole, 5-chloro-2-mercaptobenzothiazole, 3-methyl-2-mercaptobenzothiazole and 2-mercaptonicotinic acid. Journal of Organometallic Chemistry, 690(18), 4027-4037. [Link]
-
ACS Publications. (n.d.). Organic Letters. [Link]
-
Die, R. C., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6-ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1835-1843. [Link]
-
Petrosyan, T. R., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. International Journal of Molecular Sciences, 24(22), 16401. [Link]
-
Foroumadi, A., et al. (2005). Synthesis, in vitro-antimycobacterial activity and cytotoxicity of some alkyl alpha-(5-aryl-1, 3, 4-thiadiazole-2-ylthio)acetates. Archiv der Pharmazie, 338(2-3), 121-126. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 1-(3-Nitrophenyl)piperidin-2-one
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. In the synthesis of novel compounds such as 1-(3-Nitrophenyl)piperidin-2-one, a molecule with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the experimental data and their interpretation. We will explore the synergistic roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), supplemented by classical techniques like Elemental Analysis.
The Imperative of Structural Validation
The journey from a synthetic scheme to a well-characterized compound relies on a battery of analytical techniques. Each method provides a unique piece of the structural puzzle. For this compound, a lactam derivative, key structural features to confirm include the piperidin-2-one ring, the 3-substituted nitrophenyl group, and the connectivity between these two moieties. An incorrect structural assignment can lead to erroneous biological data and wasted resources, underscoring the criticality of a multi-faceted validation approach.
Primary Spectroscopic Techniques: A Comparative Overview
The most powerful and commonly employed techniques for the structural elucidation of organic molecules are NMR, FTIR, and MS.[1] Each of these methods probes different aspects of the molecular structure, and their combined application provides a high degree of confidence in the final assignment.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Unparalleled for detailed structural elucidation in solution. | Requires soluble samples, can be complex for large molecules. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and highly sensitive to functional groups. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Isomeric and isobaric compounds can be difficult to distinguish. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the definitive molecular structure. | Requires a suitable single crystal, which can be challenging to obtain. |
| Elemental Analysis | Percentage composition of elements. | Confirms the empirical and molecular formula. | Does not provide information on connectivity or stereochemistry. |
The Validation Workflow
A logical workflow for the structural validation of a newly synthesized batch of this compound would typically follow a hierarchical approach, starting with less information-rich but rapid techniques and progressing to more detailed analyses.
Caption: A typical workflow for the structural validation of a synthesized organic compound.
In-Depth Analysis of this compound
Synthesis of this compound
Predicted Spectroscopic Data and Interpretation
Based on the known spectral data of related compounds, we can predict the expected spectroscopic features for this compound.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[1]
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
-
Aromatic Protons (Nitrophenyl Ring): We would expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the 3-substituted benzene ring. The substitution pattern will lead to distinct signals for H-2', H-4', H-5', and H-6'.
-
Piperidin-2-one Ring Protons:
-
-CH₂-N- (Position 6): A triplet around δ 3.6-3.8 ppm, coupled to the protons at position 5.
-
-CH₂-C=O (Position 3): A triplet around δ 2.5-2.7 ppm, coupled to the protons at position 4.
-
-CH₂-CH₂-CH₂- (Positions 4 & 5): Overlapping multiplets in the region of δ 1.9-2.2 ppm.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the carbons of the nitrophenyl ring, with the carbon bearing the nitro group being the most deshielded.
-
Piperidin-2-one Ring Carbons: Four signals corresponding to the aliphatic carbons of the piperidin-2-one ring.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[1]
For this compound, the key expected absorption bands are:
-
Amide C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. This is a characteristic peak for a lactam carbonyl.
-
N-O Asymmetric and Symmetric Stretch (Nitro Group): Two strong absorption bands are expected for the nitro group, typically around 1520-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).[4]
-
C-N Stretch: A medium to strong absorption in the region of 1200-1350 cm⁻¹.
-
Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the substitution pattern.
-
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its molecular formula.[1]
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (C₁₁H₁₂N₂O₃), which is 220.23 g/mol .[5] In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high accuracy, further confirming the elemental composition.
-
Fragmentation Pattern: The molecule may fragment in a predictable manner under electron impact or other ionization methods. Common fragmentation pathways could involve the loss of the nitro group (NO₂) or cleavage of the piperidin-2-one ring.
Experimental Protocol for Mass Spectrometry (e.g., ESI-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
Complementary Validation Techniques
While NMR, FTIR, and MS form the core of structural validation, other techniques can provide definitive or supplementary information.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule. This technique is considered the "gold standard" for structural determination. If a suitable single crystal of this compound can be obtained, X-ray crystallography would definitively confirm its connectivity and stereochemistry.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture through slow evaporation, cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
Elemental Analysis
Elemental analysis determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages should match the theoretical values calculated from the proposed molecular formula. For C₁₁H₁₂N₂O₃, the theoretical elemental composition is:
-
Carbon (C): 59.99%
-
Hydrogen (H): 5.49%
-
Nitrogen (N): 12.72%
-
Oxygen (O): 21.80%
Experimental Protocol for Elemental Analysis:
-
Sample Submission: Submit a pure, dry sample of the compound to an analytical laboratory equipped with an elemental analyzer.
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Conclusion
The structural validation of a synthesized compound like this compound is a critical process that requires the intelligent application of multiple analytical techniques. A combination of NMR, FTIR, and mass spectrometry provides a comprehensive picture of the molecule's structure. When feasible, X-ray crystallography offers the ultimate confirmation. By carefully acquiring and interpreting the data from these complementary methods, researchers can be confident in the identity and purity of their synthesized compounds, laying a solid foundation for further research and development.
References
-
Fun, H.-K., et al. (2011). (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2581. Available from: [Link]
-
Quora. (2018). How do you determine the structure of organic molecules? Available from: [Link]
-
Solanki, P. V., et al. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. ResearchGate. Available from: [Link]
-
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Available from: [Link]
- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
-
Chemistry For Everyone. (2025, January 13). How To Identify Organic Compounds? [Video]. YouTube. Available from: [Link]
-
PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one. Available from: [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of PPD. [Image]. Available from: [Link]
-
UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Available from: [Link]
-
SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available from: [Link]
-
001CHEMICAL. (n.d.). CAS No. 132573-13-8, this compound. Available from: [Link]
-
PubChem. (n.d.). 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. Available from: [Link]
-
NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Available from: [Link]
-
Ordóñez, M., et al. (2012). Metal complexes of a piperidinone ligand: activities assessed. Journal of Coordination Chemistry, 65(18), 3256-3269. Available from: [Link]
-
Oriental Journal of Chemistry. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Available from: [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. (n.d.). Retrieved from [Link]
-
Wang, Z.-Q., & Ma, Y. (2012). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173. Available from: [Link]
-
Fun, H.-K., et al. (2011). 1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2074. Available from: [Link]
-
Yin, Z.-G., et al. (2010). Crystal structure of 1-(1,3-diphenylallylidene)-2-(2- nitrophenyl)hydrazine, C21H17N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 225(2), 247-248. Available from: [Link]
-
CAS Common Chemistry. (n.d.). 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. Available from: [Link]
-
Pharmaffiliates. (n.d.). 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Available from: [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione (1)... [Image]. Available from: [Link]
Sources
- 1. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. (1E,4E)-1-(3-Nitrophenyl)-5-phenylpenta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (2E)-3-(3-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-(3-Nitrophenyl)piperidin-2-one Derivatives: A Focus on Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidinone Scaffold and the Hypothesis of Factor Xa Inhibition
The piperidinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1][2] Its synthetic tractability and ability to be readily functionalized have made it a cornerstone in the development of novel therapeutics. The compound of interest, 1-(3-nitrophenyl)piperidin-2-one, features this core structure.
A critical analysis of existing pharmaceuticals reveals a significant precedent for piperidinone-containing compounds as inhibitors of coagulation Factor Xa (FXa), a key serine protease in the blood coagulation cascade.[3][4] Notably, the highly successful direct oral anticoagulant (DOAC), apixaban, contains a related piperidinone core. This structural parallel forms the central hypothesis of this guide: This compound and its derivatives are likely to exhibit inhibitory activity against Factor Xa.
Investigating this hypothesis is the first crucial step in characterizing the pharmacological profile of this compound class. Subsequently, understanding its selectivity against other serine proteases is paramount for predicting potential off-target effects and ensuring a favorable safety profile.
Experimental Design for Cross-Reactivity Profiling
A systematic approach to evaluating the cross-reactivity of this compound derivatives begins with confirming the hypothesized on-target activity and then proceeds to screen for off-target interactions.
Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for assessing the primary target and cross-reactivity of this compound derivatives.
Part 1: Primary Target Validation - In Vitro Factor Xa Inhibition Assay
The initial and most critical experiment is to determine if this compound and its derivatives directly inhibit Factor Xa. A chromogenic assay is a standard and reliable method for this purpose.[4][5][6]
Protocol: Chromogenic Factor Xa Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human Factor Xa.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic Factor Xa substrate (e.g., S-2765)
-
Tris-HCl buffer (pH 7.4) with NaCl and CaCl2
-
96-well microplates
-
Microplate reader
-
This compound derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Apixaban, Rivaroxaban)
Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of human Factor Xa in Tris-HCl buffer.
-
Prepare a working solution of the chromogenic substrate in Tris-HCl buffer.
-
Prepare a serial dilution of the test compounds and the positive control in DMSO, and then dilute further in Tris-HCl buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the test compound or control at various concentrations.
-
Add the Factor Xa solution to each well and incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Part 2: Comparative Analysis with Established Factor Xa Inhibitors
To contextualize the potency and potential for cross-reactivity, it is essential to compare the experimental data for this compound derivatives with that of known Factor Xa inhibitors.
| Compound Class | Primary Target | Known Cross-Reactivity/Off-Target Effects |
| This compound Derivatives | Hypothesized: Factor Xa | To be determined through selectivity profiling. |
| Apixaban | Factor Xa | Generally high selectivity for Factor Xa over other serine proteases. Rare reports of hypersensitivity reactions, with some suggestion of cross-reactivity with other DOACs.[7][8][9] |
| Rivaroxaban | Factor Xa | High selectivity for Factor Xa. Reports of hypersensitivity reactions and potential for cross-reactivity with other DOACs exist.[7][10] |
| Betrixaban | Factor Xa | High selectivity for Factor Xa over other serine proteases like thrombin.[3][11][12] Minimal renal clearance and hepatic metabolism compared to other DOACs.[1] |
Part 3: Selectivity Profiling - Screening Against a Panel of Serine Proteases
A crucial aspect of cross-reactivity assessment is to determine the selectivity of the lead compounds for Factor Xa over other physiologically relevant serine proteases. This provides an early indication of the potential for off-target effects.
Protocol: Serine Protease Selectivity Panel
Objective: To assess the inhibitory activity of the test compounds against a panel of serine proteases to determine their selectivity profile.
Materials:
-
A panel of purified serine proteases (e.g., Thrombin, Trypsin, Plasmin, Factor IXa, Factor XIa, uPA, tPA).[13][14]
-
Specific chromogenic or fluorogenic substrates for each protease.
-
Appropriate assay buffers for each enzyme.
-
Test compounds and positive controls for each protease.
Methodology:
-
Assay Setup: For each protease in the panel, perform an enzyme inhibition assay similar to the Factor Xa protocol described above, using the specific substrate and buffer conditions for that enzyme.
-
Data Collection: Determine the IC50 values of the test compounds for each protease in the panel.
-
Selectivity Calculation: Calculate the selectivity ratio for each compound by dividing the IC50 value for the off-target protease by the IC50 value for Factor Xa. A higher ratio indicates greater selectivity for Factor Xa.
Illustrative Signaling Pathway: The Coagulation Cascade
Understanding the position of Factor Xa in the coagulation cascade highlights the importance of selective inhibition.
Caption: Simplified representation of the blood coagulation cascade, highlighting the central role of Factor Xa.
Conclusion and Future Directions
The structural similarity of this compound derivatives to known Factor Xa inhibitors provides a strong rationale for investigating this compound class as novel anticoagulants. The experimental framework outlined in this guide offers a systematic approach to validate the primary target, assess potency, and critically, evaluate the cross-reactivity profile against other serine proteases. The results of these studies will be instrumental in determining the therapeutic potential and safety of these derivatives. A favorable selectivity profile, characterized by potent Factor Xa inhibition and minimal activity against other proteases, would warrant further preclinical development, including in vivo efficacy and safety studies.
References
-
Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. PubMed. [Link]
-
Anti-Xa Inhibitor-Induced Hemorrhagic Pruritic Rash: A Case Report on Possible Cross-Reactivity Between Apixaban and Rivaroxaban. NIH. [Link]
-
Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers. [Link]
-
Possible cross-reactivity between apixaban and rivaroxaban. Dove Medical Press. [Link]
-
Hypersensitivity reactions to modern antiplatelet and anticoagulant drugs. PMC - NIH. [Link]
-
Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. NIH. [Link]
-
Cross-reactivity of apixaban, LMW heparin, and heparin with HIT... ResearchGate. [Link]
-
Delayed hypersensitivity to new oral anticoagulants. Demonstration of cross reactivity for the drug category and definition of n. Mattioli 1885. [Link]
-
Measurement of Anti-Factor Xa Activity. Bio-protocol. [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. [Link]
-
ANTI-FACTOR Xa ASSAY. Lancet Laboratories. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]
-
Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism. PubMed. [Link]
-
Betrixaban (PRT054021): pharmacology, dose selection and clinical studies. PubMed. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of betrixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. lancet.co.za [lancet.co.za]
- 7. Hypersensitivity reaction to rivaroxaban with a successful switch to apixaban: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Are there any reports of cross-sensitivity between rivaroxaban and apixaban? [inpharmd.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism [pubmed.ncbi.nlm.nih.gov]
- 12. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 14. Determinants of specificity of factor xa interaction with its physiological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 1-(3-Nitrophenyl)piperidin-2-one: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-aryl lactams is a critical process in the creation of a diverse array of biologically active molecules. Among these, 1-(3-nitrophenyl)piperidin-2-one stands as a key intermediate and a scaffold of significant interest. The choice of synthetic methodology for its preparation can profoundly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, head-to-head comparison of three prominent synthetic strategies for the synthesis of this compound: the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAc). This analysis is supported by detailed experimental protocols, mechanistic insights, and a comparative summary of key performance indicators to empower informed decision-making in your synthetic endeavors.
At a Glance: Comparing the Synthetic Pathways
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (Pd) | Copper (Cu) | Typically catalyst-free |
| Typical Ligands | Bulky, electron-rich phosphines | Simple diamines, amino acids, or none | Not applicable |
| Reaction Temperature | Milder (often 25-120°C) | High (often >150-220°C for traditional methods) | Varies, can be at room temperature |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Inorganic or organic bases (e.g., K₂CO₃, Et₃N) |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, NMP) | Polar aprotic (e.g., DMSO, DMF) |
| Substrate Scope | Broad, including electron-rich and -neutral aryl halides | Traditionally favored for electron-poor aryl halides | Requires electron-withdrawing groups on the aryl halide |
| Cost | Higher (precious palladium catalyst and specialized ligands) | Generally lower (abundant copper catalyst) | Most cost-effective (no metal catalyst) |
| Key Advantage | High yields, broad scope, mild conditions | Lower catalyst cost | Simplicity, cost-effective, no metal contamination |
| Key Limitation | Catalyst cost and removal | Harsh conditions, often lower yields | Limited to activated aryl halides |
Delving into the Mechanisms: A Tale of Three Reactions
The distinct catalytic cycles and reaction pathways of these three methods are the foundation of their differing characteristics and substrate compatibility.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Dance
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the piperidin-2-one (as its corresponding amide anion) and deprotonation by a strong base leads to the formation of a palladium-amido complex. The crucial C-N bond is forged through reductive elimination from this complex, yielding this compound and regenerating the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate both the oxidative addition and reductive elimination steps.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the deprotonated piperidin-2-one to the Cu(I) catalyst to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the desired N-aryl lactam and regenerates the active Cu(I) catalyst.[3][4] Traditional Ullmann conditions often require stoichiometric amounts of copper and high temperatures, though modern protocols with ligands can proceed under milder conditions.[3]
Caption: Catalytic cycle of the Ullmann condensation.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
The SNAr reaction is a two-step addition-elimination process. A potent nucleophile, in this case, the deprotonated piperidin-2-one, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group in the meta position is crucial for activating the ring towards nucleophilic attack, as it helps to delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it. In the final step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Step-by-Step Guide
The following are representative, detailed protocols for the synthesis of this compound via each of the three discussed methods. These protocols are designed to be comparable and are based on established literature procedures for similar transformations.
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
1-Bromo-3-nitrobenzene (1.0 equiv)
-
Piperidin-2-one (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 1-bromo-3-nitrobenzene (1.0 mmol, 202 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add NaOtBu (1.4 mmol, 135 mg) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) followed by piperidin-2-one (1.2 mmol, 119 mg) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.
Protocol 2: Ullmann Condensation
Materials:
-
1-Iodo-3-nitrobenzene (1.0 equiv)
-
Piperidin-2-one (1.5 equiv)
-
Copper(I) iodide (CuI) (0.2 equiv)
-
L-Proline (0.4 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-iodo-3-nitrobenzene (1.0 mmol, 249 mg), piperidin-2-one (1.5 mmol, 149 mg), CuI (0.2 mmol, 38 mg), L-proline (0.4 mmol, 46 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
1-Fluoro-3-nitrobenzene (1.0 equiv)
-
Piperidin-2-one (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a round-bottom flask, add 1-fluoro-3-nitrobenzene (1.0 mmol, 141 mg) and piperidin-2-one (1.2 mmol, 119 mg).
-
Dissolve the starting materials in anhydrous DMF (5 mL).
-
Add K₂CO₃ (2.0 mmol, 276 mg) to the solution.
-
Heat the reaction mixture to 80-100 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Analysis and Discussion
The choice between these three synthetic routes will ultimately depend on the specific needs and constraints of the researcher.
-
Buchwald-Hartwig Amination: This method generally offers the highest yields and the broadest substrate scope.[2] The milder reaction conditions are also a significant advantage, particularly for substrates with sensitive functional groups. However, the high cost of palladium catalysts and the specialized phosphine ligands can be a major drawback, especially for large-scale synthesis. Furthermore, the removal of residual palladium from the final product can be challenging and is a critical consideration in pharmaceutical applications.
-
Ullmann Condensation: The primary advantage of the Ullmann reaction is the lower cost of the copper catalyst.[3] However, traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper, which can lead to lower yields and the formation of byproducts. Modern protocols using ligands like L-proline have significantly improved the reaction's efficiency and mildness, making it a more viable alternative to palladium-catalyzed methods.
-
Nucleophilic Aromatic Substitution (SNAr): From a cost and simplicity standpoint, SNAr is the most attractive option. It does not require a metal catalyst, which eliminates concerns about cost and metal contamination. The primary limitation of SNAr is its narrow substrate scope; it is generally only effective for aryl halides that are activated by strong electron-withdrawing groups.[5] In the case of this compound synthesis, the nitro group provides the necessary activation, making SNAr a highly feasible and economical route. The reactivity of the aryl halide is also a key factor, with fluoroarenes being the most reactive, followed by chloro-, bromo-, and iodoarenes.
Conclusion
The synthesis of this compound can be successfully achieved through Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution. For laboratory-scale synthesis where high yield and broad applicability are paramount, the Buchwald-Hartwig amination is often the method of choice, despite its cost. For larger-scale and more cost-sensitive applications, the SNAr reaction , particularly with the more reactive 1-fluoro-3-nitrobenzene, presents a highly efficient and economical alternative. The Ullmann condensation , especially with modern ligand systems, serves as a valuable compromise, offering a balance between cost and reactivity.
Ultimately, the optimal synthetic route will be dictated by a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification requirements of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed and strategic choice for their synthetic campaigns.
References
-
Ullmann condensation. In Wikipedia; 2023. Accessed January 18, 2026. [Link]
-
Buchwald-Hartwig amination. In Chemistry LibreTexts; 2023. Accessed January 18, 2026. [Link]
- A Comparative Analysis of SNAr and Ullmann Coupling for C-X Bond Formation. Benchchem. Accessed January 18, 2026.
- An Improved Synthesis of N-Aryl and N-Heteroaryl Substituted Piperidones.
- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. Accessed January 18, 2026.
- A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. Benchchem. Accessed January 18, 2026.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- 1-(p-Nitrophenyl)piperidine - Optional[1H NMR] - Spectrum - SpectraBase. Accessed January 18, 2026.
-
Buchwald–Hartwig amination. In Wikipedia; 2023. Accessed January 18, 2026. [Link]
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. Benchchem. Accessed January 18, 2026.
- Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. Benchchem. Accessed January 18, 2026.
- Ullmann Reaction. Organic Chemistry Portal. Accessed January 18, 2026.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Institutes of Health. Accessed January 18, 2026.
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. | Download Scientific Diagram.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Accessed January 18, 2026.
- 132573-13-8|this compound - BLDpharm. Accessed January 18, 2026.
- Ullmann Reaction - BYJU'S. Accessed January 18, 2026.
- 1-(p-Nitrophenyl)piperidine - Optional[1H NMR] - Spectrum - SpectraBase. Accessed January 18, 2026.
- Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. Accessed January 18, 2026.
- The Ullmann reaction. Part I. The reaction of 2,3-di-iodonitrobenzene with copper bronze. Journal of the Chemical Society C: Organic. Accessed January 18, 2026.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. 2016.
- Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem. Accessed January 18, 2026.
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Accessed January 18, 2026.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Accessed January 18, 2026.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Accessed January 18, 2026.
- 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 881386-01-2 - ChemicalBook. Accessed January 18, 2026.
- 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone - CAS Common Chemistry. Accessed January 18, 2026.
Sources
- 1. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 5. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Guide to Ensuring Reproducibility in Biological Assays: The Critical Role of Reagent Purity, with a Case Study on the Factor Xa Inhibitor Apixaban
Introduction
In the realm of drug discovery and biomedical research, the reproducibility of biological assays is the bedrock of scientific progress. The ability to obtain consistent and reliable results is not merely a matter of good practice; it is a fundamental prerequisite for the validation of scientific findings and the development of safe and effective therapeutics. While many factors contribute to assay variability, the chemical purity and characterization of the reagents used are arguably the most critical, yet sometimes overlooked, variables.
This guide addresses the topic of reproducibility in biological assays, initially prompted by an inquiry about 1-(3-Nitrophenyl)piperidin-2-one. Our comprehensive review of the scientific literature indicates that this compound is primarily documented as a chemical intermediate in multi-step syntheses and is not widely employed as a primary tool or reagent in biological assays. Therefore, a direct comparison of its performance in such assays is not feasible.
Instead, this guide will delve into the core principles that govern assay reproducibility, focusing on the paramount importance of reagent purity. We will use Apixaban, a widely-used anticoagulant that is a direct inhibitor of Factor Xa and is synthesized from precursors related to the initial compound of interest, as a case study. Through this lens, we will provide an in-depth, technical exploration of the challenges and best practices for ensuring the reproducibility of a key biological assay in drug development. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Part 1: The Cornerstone of Reproducibility: Purity and Characterization of Chemical Reagents
The Impact of Impurities on Biological Assays
Impurities in chemical reagents can have profound and often unpredictable effects on biological assays, leading to a lack of reproducibility and potentially compromising the entire study.[3][4] Even seemingly insignificant levels of contaminants can skew test results.[3] These impurities can arise from the synthesis process (starting materials, by-products, intermediates), degradation products, or residual solvents.[5]
Potential consequences of using impure reagents include:
-
Inaccurate Results: Impurities can interfere with analytical tests, leading to false or misleading data.[4] They may react unpredictably, altering the stability, potency, and perceived effectiveness of the drug candidate under investigation.[4]
-
Skewed Biological Responses: Contaminants can possess their own biological activity, leading to off-target effects that are mistakenly attributed to the primary compound. In one documented instance, plant enzymes present at just one part per billion in a supposedly pure human protein altered the results of cell culture experiments.[3]
-
Lack of Reproducibility: The presence of uncharacterized impurities introduces uncontrolled variables, making it difficult to reproduce experimental findings.[4] A 2015 study in PLOS Biology found that 36.1% of irreproducible research was due to substandard biological reagents and reference materials.[3]
-
Safety Risks: In the context of therapeutic development, undetected contaminants can have adverse reactions in preclinical models and, ultimately, in patients.[3]
Analytical Techniques for Purity Assessment
A variety of analytical techniques are employed to assess the purity of chemical compounds. The choice of method depends on the physicochemical properties of the analyte and potential impurities.[5] High-purity substances are essential for reliable experimental outcomes, minimizing side reactions and enhancing reproducibility.[]
| Analytical Technique | Principle of Operation and Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a versatile technique for quantifying the purity of a compound and detecting non-volatile impurities.[][7] |
| Gas Chromatography (GC) | Separates and analyzes compounds that can be vaporized without decomposition. It is highly effective for detecting volatile and semi-volatile impurities.[][7] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds in a sample. It provides detailed information about molecular weight and structure, making it ideal for identifying unknown impurities.[][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. Quantitative NMR (qNMR) is a powerful tool for purity assessment as it offers nearly universal detection.[1][2][] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which can identify the functional groups present in a molecule.[7] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the purity of highly pure substances (typically >98%).[] |
Part 2: A Case Study in Assay Reproducibility: Biological Assays for Apixaban
Apixaban is an orally bioavailable, direct Factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic diseases.[8][9] Its mechanism of action is the direct, reversible inhibition of both free and clot-bound FXa.[9] The primary biological assay used to characterize and quantify the activity of Apixaban is the anti-Factor Xa (anti-Xa) assay.
The Anti-Factor Xa Chromogenic Assay
The anti-Xa assay is a functional plasma-based assay that measures the inhibitory activity of Apixaban on FXa. It is a critical tool in preclinical and clinical development and, in certain clinical situations, for monitoring drug levels.[10][11]
Principle of the Assay
The chromogenic anti-Xa assay is based on a two-step reaction:
-
Inhibition Step: A known amount of excess FXa is added to a plasma sample containing the FXa inhibitor (e.g., Apixaban). The inhibitor binds to and inactivates a portion of the FXa.
-
Chromogenic Step: A chromogenic substrate that mimics the natural substrate of FXa is added. The residual, active FXa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically.
The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.
Experimental Protocol: Chromogenic Anti-Factor Xa Assay for Apixaban
1. Reagent Preparation:
- Apixaban Calibrators and Controls: Prepare a series of Apixaban calibrators and quality controls by spiking known concentrations of a highly purified Apixaban reference standard into pooled normal human plasma.
- Factor Xa Reagent: Reconstitute bovine or human Factor Xa according to the manufacturer's instructions.
- Chromogenic Substrate: Reconstitute a specific FXa chromogenic substrate (e.g., S-2765) as per the manufacturer's protocol.
- Assay Buffer: Prepare a Tris-based buffer at physiological pH.
2. Sample Preparation:
- Collect patient or subject blood in 3.2% sodium citrate tubes.
- Prepare platelet-poor plasma by centrifuging the blood sample twice.[12] The first centrifugation should be at 1500 x g for 15 minutes, followed by transferring the plasma to a new tube and a second centrifugation at a higher speed to remove any remaining platelets.
- Test samples, calibrators, and controls should be brought to room temperature before analysis.
3. Assay Procedure (Automated or Manual):
- Add a defined volume of the plasma sample (or calibrator/control) to a reaction cuvette.
- Incubate for a specified time at 37°C.
- Add a pre-warmed, fixed concentration of the Factor Xa reagent to the cuvette and incubate for a precise period (e.g., 180 seconds) to allow for the inhibition of FXa by Apixaban.
- Add the pre-warmed chromogenic substrate to initiate the color development reaction.
- Measure the rate of color change (absorbance) at 405 nm over a defined time.
4. Data Analysis:
- Generate a calibration curve by plotting the absorbance values of the Apixaban calibrators against their known concentrations.
- Determine the concentration of Apixaban in the test samples and controls by interpolating their absorbance values from the calibration curve.
Factors Affecting the Reproducibility of the Anti-Xa Assay
Bioassays are inherently more complex and can exhibit poorer reproducibility than physicochemical tests like HPLC.[13] Several factors can influence the outcome of the anti-Xa assay:
-
Purity of the Apixaban Standard: The accuracy of the entire assay is contingent on the purity and accurate concentration of the Apixaban reference standard used to prepare the calibrators. Any impurities in the standard will lead to a systematic error in the quantification of all samples.
-
Reagent Variability:
-
Factor Xa: The source (bovine vs. human) and lot-to-lot variability in the activity of the FXa reagent can significantly impact results.
-
Chromogenic Substrate: Different substrates may have varying affinities for FXa, leading to differences in assay sensitivity.
-
-
Plasma Matrix Effects: The composition of the plasma sample can influence the assay. The presence of other anticoagulants, such as heparin, can lead to falsely elevated Apixaban levels.[12]
-
Instrumentation and Pipetting Errors: Precise and accurate pipetting and consistent incubation times are critical for reproducible results. Automated platforms can help minimize this variability.[13]
Comparison of Assays for Monitoring Factor Xa Inhibitors
While the anti-Xa assay is the preferred method for measuring the activity of drugs like Apixaban, other coagulation assays can also be affected.
| Assay | Principle | Sensitivity to Apixaban | Reproducibility and Standardization | Recommendation for Monitoring |
| Anti-Factor Xa Assay | Measures direct inhibition of FXa using a chromogenic substrate. | High sensitivity and a direct linear relationship with Apixaban concentration.[9] | Good reproducibility, especially with standardized reagents and protocols.[13][14] Different commercial kits can show variability.[11] | Preferred method for quantifying Apixaban levels when needed.[11] |
| Prothrombin Time (PT) | Measures the time to clot formation via the extrinsic pathway. | Prolonged by Apixaban, but the effect is variable and depends on the thromboplastin reagent used.[11] | Poor reproducibility between different reagents; conversion to INR increases variability.[11] | Not recommended for routine monitoring due to high variability and lack of a strong correlation with drug concentration.[11] |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot formation via the intrinsic pathway. | Less sensitive to Apixaban than the PT.[9] | Variable results depending on the reagent used. | Not recommended for monitoring Apixaban. |
Part 3: A Framework for Ensuring Trustworthy and Reproducible Data
Achieving reproducible data from biological assays requires a systematic and proactive approach to quality control. The following framework outlines the key steps and considerations for researchers.
Workflow for Qualifying a Chemical Reagent
Before a new batch of a chemical reagent, such as a drug candidate or a reference standard, is used in a biological assay, it must undergo rigorous qualification to ensure its identity, purity, and concentration are accurately known.
Caption: The coagulation cascade and the inhibitory action of Apixaban on Factor Xa.
Conclusion
The case study of Apixaban and the anti-Factor Xa assay demonstrates how these principles apply to a clinically relevant therapeutic. The reproducibility of this assay is directly tied to the purity of the Apixaban standard, the quality of the enzymatic reagents, and the standardization of the protocol. By implementing rigorous reagent qualification workflows, utilizing appropriate analytical techniques for purity assessment, and adhering to validated assay protocols, researchers can significantly enhance the reproducibility of their data, thereby accelerating the path from discovery to clinical application.
References
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Desmurs, J. R., et al. (2013). Reproducibility of the anti-Factor Xa and anti-Factor IIa assays applied to enoxaparin solution. Journal of Pharmaceutical and Biomedical Analysis, 83, 139-145.
- Pinto, D. J., et al. (2014). Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor. Journal of Thrombosis and Thrombolysis, 38(2), 153-167.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?.
- BioAgilytix. (2026). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays.
- Cornell University College of Veterinary Medicine. (n.d.). Apixaban Anticoagulant Monitoring.
- Atom Scientific. (n.d.). Why Purity Variation is Significant in Laboratories.
- Luettgen, J. M., et al. (2006). In Vitro Evaluation of Apixaban, a Novel, Potent, Selective and Orally Bioavailable Factor Xa Inhibitor. Blood, 108(11), 2849.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 7-Bromohept-2-yne.
- Apollo Scientific. (n.d.). Why High-Purity Biology Reagents Matter for Research Accuracy.
- Barrett, Y. C., et al. (2013). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and Haemostasis, 109(4), 589-598.
- AxisPharm. (2024). Eight Crucial Techniques in Chemical Composition Analysis.
- Mayo Clinic Laboratories. (n.d.). APIXA Apixaban, Anti-Xa, Plasma.
- Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
- Frost, C., et al. (2019). Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review. Clinical Pharmacokinetics, 58(7), 841-859.
- ResearchGate. (2025). Reproducibility of the anti-Factor Xa and anti-Factor IIa assays applied to enoxaparin solution. Request PDF.
- Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs.
- Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- Charles River Laboratories. (n.d.). Impurity Testing & Residual Testing.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
- Siew, A. (2018). Impurity Testing of Biologic Drug Products.
- Leadley, R. J., et al. (2001). Inhibition of Purified Factor Xa Amidolytic Activity May Not Be Predictive of Inhibition of In Vivo Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(10), 1645-1650.
- ResearchGate. (2025). Comparison of Methods to Determine Rivaroxaban anti-factor Xa activity. Request PDF.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 4. techmate.co.uk [techmate.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apixaban Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hematology.testcatalog.org [hematology.testcatalog.org]
- 13. Reproducibility of the anti-Factor Xa and anti-Factor IIa assays applied to enoxaparin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the ADME Properties of 1-(3-Nitrophenyl)piperidin-2-one Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most critical hurdles is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's ADME characteristics dictate its bioavailability, efficacy, and potential for toxicity.[1] This guide provides a comparative analysis of the predicted ADME properties of a series of hypothetical 1-(3-nitrophenyl)piperidin-2-one analogs. The piperidine moiety is a common scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[2][3] However, the introduction of a nitrophenyl group presents both opportunities and challenges, particularly concerning metabolic stability and toxicity.[1][4]
This document will delve into the predicted ADME profiles of these analogs, offering insights into how subtle structural modifications can profoundly impact a compound's journey through the body. We will also provide detailed, field-proven protocols for the key in vitro assays used to determine these properties, empowering you to generate your own robust and reliable data.
Core Structure and Rationale for Analog Selection
The parent compound, this compound, serves as our template. The selected analogs are designed to explore the structure-activity relationships (SAR) by modifying key positions on both the phenyl and piperidinone rings. These modifications are chosen to modulate physicochemical properties such as lipophilicity, electronic distribution, and susceptibility to metabolism.
Hypothetical Analogs for Comparison:
-
NPA-1 (Parent): this compound
-
NPA-2: 1-(4-Nitrophenyl)piperidin-2-one
-
NPA-3: 1-(3-Amino-4-chlorophenyl)piperidin-2-one
-
NPA-4: 1-(3-Nitrophenyl)-4-hydroxypiperidin-2-one
-
NPA-5: 1-(3-Nitrophenyl)-4,4-difluoropiperidin-2-one
Comparative ADME Profile of this compound Analogs
The following table summarizes the predicted ADME properties for our series of analogs. These values are based on established medicinal chemistry principles and are intended to guide further experimental investigation.
| Compound ID | Structure | Predicted Kinetic Solubility (µM at pH 7.4) | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Human Liver Microsomal Stability (t½, min) | Predicted Plasma Protein Binding (%) | Key ADME Considerations |
| NPA-1 | This compound | 50 | 12 | 25 | 65 | Moderate solubility and permeability. The nitro group is a potential site for metabolism.[5] |
| NPA-2 | 1-(4-Nitrophenyl)piperidin-2-one | 45 | 13 | 20 | 68 | Shifting the nitro group to the para position may slightly increase lipophilicity and impact metabolic susceptibility. |
| NPA-3 | 1-(3-Amino-4-chlorophenyl)piperidin-2-one | 30 | 8 | >60 | 85 | The amino group may increase polarity, potentially lowering permeability. The chloro group increases lipophilicity. The nitro group's reduction to an amine is a common metabolic pathway.[5] This analog is predicted to have improved metabolic stability. |
| NPA-4 | 1-(3-Nitrophenyl)-4-hydroxypiperidin-2-one | 150 | 5 | 30 | 50 | The hydroxyl group significantly increases polarity, leading to higher predicted solubility but lower permeability. It also provides an additional site for metabolism (e.g., glucuronidation). |
| NPA-5 | 1-(3-Nitrophenyl)-4,4-difluoropiperidin-2-one | 40 | 15 | 45 | 75 | The difluoro substitution can block potential metabolism at the 4-position of the piperidinone ring and may increase lipophilicity and permeability. |
Experimental Protocols for Key In Vitro ADME Assays
To empower your research, we provide detailed, step-by-step methodologies for the essential in vitro ADME assays. These protocols are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data.
Kinetic Solubility Assay
Rationale: Kinetic solubility is a high-throughput method used early in drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[6] Poor solubility can lead to unreliable results in biological assays and challenges in formulation.[6]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of the DMSO stock solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours) to allow for precipitation.
-
Analysis: Analyze the plate using a nephelometer to measure light scattering, which is indicative of precipitate formation. Alternatively, filter the samples and quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.[7]
Visualization of the Kinetic Solubility Workflow:
Caption: Workflow for the kinetic solubility assay.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of drugs in vitro.[8] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell™) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent paracellular marker like Lucifer Yellow.
-
Dosing: Add the test compound (at a typical concentration of 10 µM) to the apical (A) side of the monolayer to measure A-to-B (basolateral) permeability, which represents absorption.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers and quantify the concentration of the test compound using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[4]
Visualization of the Caco-2 Permeability Assay Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Microsomal Stability Assay
Rationale: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[9] High metabolic instability can lead to rapid clearance and poor bioavailability in vivo.[9]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound (at a typical concentration of 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[10]
Visualization of the Microsomal Stability Assay Workflow:
Caption: Workflow for the microsomal stability assay.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Rationale: The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its distribution and efficacy.[11] Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[8] Rapid Equilibrium Dialysis (RED) is a commonly used method for determining plasma protein binding.
Protocol:
-
Device Preparation: Use a RED device, which consists of individual wells with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Addition: Add plasma containing the test compound to one chamber and buffer to the other chamber.
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Visualization of the Plasma Protein Binding Workflow:
Caption: Workflow for the plasma protein binding assay.
Conclusion
The in silico analysis of the this compound analogs presented in this guide highlights the profound impact of structural modifications on key ADME properties. By strategically altering the substitution pattern on both the phenyl and piperidinone rings, it is possible to modulate solubility, permeability, metabolic stability, and plasma protein binding. This guide, coupled with the detailed experimental protocols, provides a robust framework for the rational design and evaluation of novel compounds based on this scaffold. Early and careful consideration of ADME properties is paramount to the successful progression of a drug discovery program, ultimately increasing the likelihood of identifying a safe and effective clinical candidate.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
In vitro to in vivo extrapolation for high throughput prioritization and decision making. PMC. [Link]
-
Lipophilicity and its relationship with passive drug permeation. PubMed. [Link]
-
Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. PubMed. [Link]
-
Plasma protein binding. Wikipedia. [Link]
-
ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Simulations Plus. [Link]
-
1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3. PubChem. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv | Cambridge Open Engage. [Link]
-
Plasma protein binding in drug discovery and development. PubMed. [Link]
-
Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH. [Link]
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
How to extrapolate result from in vitro (ug/mL) to in vivo?. ResearchGate. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Protein binding of drugs. Deranged Physiology. [Link]
-
(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group: Examples:. University of Babylon. [Link]
-
ADME QSAR. Optibrium. [Link]
-
Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS International. [Link]
-
Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. PubMed Central. [Link]
-
Showing Compound 2-Piperidinone (FDB028421). FooDB. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. svedbergopen.com [svedbergopen.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Plasma protein binding - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-Aryl Piperidinones: Evaluating 1-(3-Nitrophenyl)piperidin-2-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-Nitrophenyl)piperidin-2-one, a compound with limited characterization in peer-reviewed literature, against its well-documented isomer, 1-(4-Nitrophenyl)piperidin-2-one. The latter is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant.[1][2] This document serves as a technical scouting report, offering a framework for validating the utility of the 3-nitro isomer by comparing its projected chemical behavior and synthetic pathways against its established para-substituted counterpart.
Introduction: The N-Aryl Piperidinone Scaffold
The piperidine ring is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals.[3] Its N-aryl substituted derivatives, particularly N-nitrophenyl piperidinones, serve as versatile intermediates. The nitro group is a strong electron-withdrawing group that can activate the aromatic ring for subsequent chemical transformations and can be readily reduced to an aniline, providing a reactive handle for further elaboration.[4][5]
While 1-(4-Nitrophenyl)piperidin-2-one has a clear role in large-scale pharmaceutical manufacturing, its meta-substituted isomer, this compound, remains largely unexplored. This guide will dissect the potential of this under-documented molecule by drawing logical comparisons based on fundamental principles of organic chemistry and established experimental data for its isomer.
Physicochemical and Structural Comparison
The primary difference between the two isomers lies in the position of the nitro group on the phenyl ring. This seemingly minor change has significant implications for the electronic properties of the molecule, which in turn dictates its reactivity.
| Property | This compound | 1-(4-Nitrophenyl)piperidin-2-one | Reference(s) |
| CAS Number | 132573-13-8 | 38560-30-4 | [6][7] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₁H₁₂N₂O₃ | [6][7] |
| Molecular Weight | 220.22 g/mol | 220.22 g/mol | [6][7] |
| Electronic Effects of NO₂ | -Inductive (-I) | -Inductive (-I), -Mesomeric (-M) / -Resonance (-R) | [8][9] |
| Predicted Reactivity | Lower reactivity in reactions where resonance stabilization of an intermediate is key. | Higher reactivity in reactions stabilized by resonance, such as certain nucleophilic aromatic substitutions. | [3][10] |
The key differentiator is the lack of a resonance (-M) effect for the nitro group in the meta position. In the 4-nitro isomer, the nitro group can delocalize negative charge from the ortho and para positions through resonance, which is a powerful stabilizing effect. This is crucial for understanding its role in synthesis.[3][11]
Caption: Electronic effect comparison of nitro isomers.
Comparative Synthesis and Reactivity
The most common and economically viable route to 1-(4-Nitrophenyl)piperidin-2-one involves the reaction of p-nitroaniline with a 5-halovaleryl chloride, followed by intramolecular cyclization.[2][12]
Established Synthesis of 1-(4-Nitrophenyl)piperidin-2-one
This two-step, one-pot synthesis is widely documented in patent literature for its efficiency and scalability.
Caption: Synthetic pathway to 1-(4-nitrophenyl)piperidin-2-one.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one [Adapted from Solanki et al., 2014][12]
-
Acylation: Charge a suitable reactor with tetrahydrofuran (THF, 6.0 L) and p-nitroaniline (1.0 kg, 7.24 moles). Stir at 25-30 °C to obtain a clear solution.
-
Add anhydrous potassium carbonate (1.15 kg, 8.32 moles) to the solution.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add 5-chlorovaleryl chloride (1.45 kg, 9.35 moles) to the mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction mass to warm to 25-30 °C and stir for 1.5 hours. Monitor reaction completion by TLC.
-
Cyclization: Cool the solution containing the intermediate N-(4-nitrophenyl)-5-chloropentanamide to 0-5 °C.
-
Add potassium tert-butoxide (0.570 kg, 5.08 moles).
-
Allow the reaction mass to warm to 25-30 °C and stir for 3-4 hours. Monitor completion by HPLC.
-
Work-up: Distill off the THF under vacuum at a temperature below 45 °C.
-
To the resulting residue, add purified water (10.0 L) and stir the suspension at 25-30 °C for 1 hour.
-
Filter the solid product, wash with purified water (1.0 L), and dry under vacuum at 50-55 °C to yield the final product.
Proposed Synthesis of this compound
A similar synthetic strategy can be proposed for the 3-nitro isomer, starting from m-nitroaniline. The reaction mechanism is analogous and should proceed under similar conditions.
Proposed Experimental Protocol: Synthesis of this compound
-
Acylation: Charge a suitable reactor with THF (6.0 L) and m-nitroaniline (1.0 kg, 7.24 moles). Stir at 25-30 °C.
-
Add a suitable base, such as triethylamine or potassium carbonate (e.g., 1.15 kg, 8.32 moles of K₂CO₃).
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add 5-chlorovaleryl chloride (1.45 kg, 9.35 moles), maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to 25-30 °C and stir until completion (monitor by TLC).
-
Cyclization: Cool the mixture to 0-5 °C and add a strong base such as potassium tert-butoxide (0.570 kg, 5.08 moles).
-
Stir at 25-30 °C for 3-4 hours until cyclization is complete (monitor by HPLC/TLC).
-
Work-up: Perform an aqueous work-up similar to the 4-nitro isomer protocol to isolate the product.
Rationale for Protocol Design: The fundamental chemistry of N-acylation and subsequent intramolecular Williamson ether-type synthesis (lactam formation) is not expected to differ dramatically between the two isomers. Both m-nitroaniline and p-nitroaniline are sufficiently nucleophilic to react with the acid chloride, and the resulting amide nitrogen is readily deprotonated for the cyclization step. Minor variations in reaction time or yield may be observed due to the different electronic environments, but the overall process is expected to be viable.
Application in Further Synthesis: The Path to Bioactive Molecules
The utility of 1-(4-Nitrophenyl)piperidin-2-one lies in its transformation into more complex intermediates for Apixaban. A key step is the dichlorination at the 3-position of the piperidinone ring.[4][5]
Reaction: 1-(4-nitrophenyl)piperidin-2-one + PCl₅ → 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one[5]
This alpha-dichlorination is a critical step. The subsequent reactions involve elimination and substitution to build the core of the Apixaban molecule. For this compound to be a viable alternative intermediate for analogous structures, it must undergo similar transformations efficiently. While the reaction occurs on the piperidinone ring, the electronic nature of the N-phenyl substituent can influence the stability of intermediates and transition states. A comparative study of this dichlorination reaction would be the next logical step in validating the 3-nitro isomer's utility.
Conclusion and Future Directions
This compound is a structurally simple molecule with unrealized potential as a synthetic intermediate. This guide establishes a clear comparative framework against its well-known 4-nitro isomer.
-
Direct Comparison: While physicochemical properties are identical, the electronic properties differ significantly. The lack of resonance stabilization in the 3-nitro isomer is the most critical difference, which may affect reaction rates and yields in subsequent transformations.[8]
-
Synthetic Viability: The synthesis of this compound is predicted to be straightforward using established methods for the 4-nitro isomer. The provided protocol offers a direct template for its preparation.
-
Validation Required: The crucial next step is to perform the proposed synthesis and then subject the product to the same downstream reactions as its 4-nitro counterpart (e.g., alpha-dichlorination). A direct, side-by-side experimental comparison of yields, purity, and reaction kinetics would definitively validate its use and performance.
This guide provides the foundational logic and experimental starting points for researchers to undertake a thorough evaluation of this compound, potentially unlocking a new and useful building block for the synthesis of novel chemical entities.
References
- Apicule. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one (CAS No: 38560-30-4) API Intermediate Manufacturers.
- Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2014). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic Chemistry: An Indian Journal, 10(5), 186-192.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Pinto, D. J., et al. (2015). Process for the preparation of apixaban.
- Shaikh, A. R., et al. (2024). An alternative synthetic strategy to construct apixaban analogues. ARKIVOC, 2024(part v), 1-14.
- Li, J., et al. (2019). 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
- Wang, Y., et al. (2013). Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone.
- Benchchem. (n.d.). Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of 1,2- Dimethoxy-4,5-dinitrobenzene.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Quora. (2017). Why is 3-nitrophenol less acidic than 4-nitrophenol but more acidic than phenol?.
- Reddy, B. S., et al. (2016). Process for the preparation of apixaban.
- Quora. (2023). Why is 3-nitrophenol a weaker acid than 4-nitrolphenol?.
- Li, J., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
- Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 803-807.
- Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Borbas, E. (2017). Homework 3 – 2017/04/11. Lund University.
- 001Chemical. (n.d.). CAS No. 132573-13-8, this compound.
- PubChem. (n.d.). 1-(4-Nitrophenyl)piperidin-2-one.
- Sigma-Aldrich. (n.d.). 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one.
- Reddit. (2016). Why is 4-nitrophenol more acidic than 3-methyl-4-nitrophenol ?.
- BLDpharm. (n.d.). 132573-13-8|this compound.
- ChemicalBook. (n.d.). 2-Piperidinone, 1-(3-nitrophenyl)- | 132573-13-8.
- DTIC. (1992). Piperidine Synthesis.
- Zaragoza, F. (2023).
Sources
- 1. apicule.com [apicule.com]
- 2. CN103159670A - Synthetic method of apixaban intermediate 1-(4-nitrobenzophenone)-2-piperidone - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 001chemical.com [001chemical.com]
- 7. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. borbasgroup.com [borbasgroup.com]
- 12. wjpsonline.com [wjpsonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Nitrophenyl)piperidin-2-one
As researchers and developers in the pharmaceutical landscape, our focus is rightfully on innovation and discovery. However, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage every aspect of the chemical lifecycle, from synthesis to disposal. 1-(3-Nitrophenyl)piperidin-2-one, a compound of interest in synthetic schemes, requires a disposal protocol grounded in a thorough understanding of its chemical properties and potential hazards.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. It moves beyond mere procedural instruction to explain the scientific rationale behind each recommendation, ensuring that safety protocols are not just followed, but understood.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the foundational step for creating a self-validating safety system. While a complete toxicological profile for every research chemical is not always available, we can infer a robust risk assessment from its constituent functional groups—the nitrophenyl group and the piperidinone core—and available safety data.
Based on supplier safety information, this compound is classified with several hazard statements, indicating it is harmful if swallowed and acts as an irritant to the skin, eyes, and respiratory system.[1][2] The presence of the nitroaromatic moiety is a key consideration; nitrophenols, a related chemical class, are known for their environmental persistence and toxicity.[3][4] Therefore, all waste streams containing this compound must be treated as hazardous.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 132573-13-8 | [1][5] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][5] |
| Molecular Weight | 220.22 g/mol | [5] |
| GHS Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261: Avoid breathing dustP280: Wear protective gloves/eye protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound, establishing a safe environment is paramount. The causality is simple: minimize exposure through both environmental controls and personal barriers.
-
Engineering Control: All weighing, handling, and manipulation of this compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary defense against the inhalation of dust or aerosols, a risk highlighted by precautionary statement P261.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[6]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Waste Segregation and Containment Protocol
The principle of waste segregation is critical for both safety and cost-effective disposal. Improperly mixed waste streams can lead to dangerous chemical reactions or necessitate more complex and expensive disposal procedures. All waste generated must be considered hazardous.
Step-by-Step Waste Collection:
-
Identify and Prepare Waste Containers:
-
Use separate, clearly labeled containers for each waste stream: Solid, Non-Halogenated Liquid, and Aqueous.
-
Ensure containers are made of a material compatible with the waste (e.g., HDPE or glass for liquids).
-
Labels must include the words "Hazardous Waste," the full chemical name of all components, approximate percentages, and the accumulation start date.
-
-
Segregate and Dispose of Waste at the Point of Generation:
-
Solid Waste: This stream includes unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups.
-
Procedure: Place these materials directly into a designated, labeled solid hazardous waste container. Keep the container sealed when not in use.[7]
-
-
Non-Halogenated Liquid Waste: This includes solutions of the compound in solvents like ethanol, methanol, ethyl acetate, or acetone, as well as solvent rinses from glassware decontamination.
-
Procedure: Pour this waste into a labeled, non-halogenated liquid hazardous waste container. Do not mix with halogenated solvents.
-
-
Aqueous Waste: This stream consists of aqueous layers from extractions or quenching steps that may contain dissolved this compound.
-
Procedure: Collect this waste in a dedicated, labeled aqueous hazardous waste container. Under no circumstances should this waste be disposed of down the drain. Federal regulations, such as the EPA's sewer ban, strictly prohibit the disposal of hazardous waste pharmaceuticals via the sewer system.[8][9]
-
-
Decontamination and Spill Management
Work Surface and Glassware Decontamination:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect Rinse: This initial solvent rinse is considered hazardous and must be collected in the appropriate non-halogenated liquid waste container.
-
Secondary Wash: After the initial solvent rinse, glassware can be washed using standard laboratory detergents and water.
Emergency Spill Protocol:
-
Evacuate and Alert: If a spill occurs, alert colleagues and evacuate the immediate area. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the appropriate PPE, including double-gloving if necessary.
-
Contain and Absorb: For solid spills, gently cover the material with an inert absorbent like vermiculite or sand to prevent dust from becoming airborne.[7] For liquid spills, surround the spill with absorbent material and then cover it.
-
Collect Waste: Carefully scoop the absorbent material and spilled compound into a sealable bag or container.
-
Label and Dispose: Label the container as "Solid Hazardous Waste: Spill Debris containing this compound" and place it in the designated solid waste accumulation drum.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste. Follow with a soap and water wash.
Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste management contractor. The most effective and environmentally sound method for destroying organic compounds of this nature is high-temperature incineration.[3] This process ensures the complete destruction of the molecule, preventing its release into the environment. For nitro-containing compounds, incineration facilities may require specialized scrubbers to manage the release of nitrogen oxides (NOx) generated during combustion.[3]
The following workflow diagram illustrates the decision-making and procedural flow for the proper management of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
This compound. 001CHEMICAL. [Link]
-
p-NITROPHENOL. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Pharmaffiliates. [Link]
-
Management of Hazardous Waste Pharmaceuticals. Environmental Protection Agency (EPA). [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (NCBI). [Link]
-
1-(4-Nitrophenyl)piperidin-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
OSHA Method 46. Occupational Safety and Health Administration (OSHA). [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Environmental Protection Agency (EPA). [Link]
-
2-nitrophenol waste. Reddit r/chemistry. [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]
-
4-Nitrophenol Hazard Summary. New Jersey Department of Health. [Link]
-
p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]
-
3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. 132573-13-8|this compound|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. reddit.com [reddit.com]
- 5. 001chemical.com [001chemical.com]
- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. epa.gov [epa.gov]
- 9. waste360.com [waste360.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Nitrophenyl)piperidin-2-one
This guide provides essential safety and logistical information for the handling of 1-(3-Nitrophenyl)piperidin-2-one, a compound utilized in specialized research and development applications. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance. The following protocols and recommendations are designed to ensure the well-being of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Understanding the Hazard: A Proactive Approach to Safety
Before any laboratory work commences, a thorough understanding of the substance's toxicological and physical hazards is paramount. This compound and its analogs are associated with specific health risks that necessitate stringent safety protocols. While comprehensive toxicological data for this specific compound is not fully available, information from structurally related compounds and available Safety Data Sheets (SDS) for similar chemicals allows for a prudent assessment of potential hazards.
For instance, the SDS for the related compound, 3,3-dichloro-1-(3-nitrophenyl)piperidin-2-one, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Similarly, N-(4-Nitrophenyl)piperidine is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it poses similar hazards.
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation. | [1][2] |
These classifications underscore the necessity of a multi-faceted personal protective equipment (PPE) strategy that provides comprehensive protection for the eyes, skin, and respiratory system.
The Hierarchy of Controls: PPE as the Final Barrier
It is critical to recognize that PPE is the last line of defense in the hierarchy of laboratory safety controls. Before relying on PPE, engineering and administrative controls must be implemented to minimize potential exposure.
-
Engineering Controls: The primary engineering control for handling powdered or volatile chemicals is a certified chemical fume hood.[4][5] All weighing, handling, and reaction setup involving this compound should be conducted within a fume hood to contain any dust or vapors at the source.
-
Administrative Controls: A well-defined Chemical Hygiene Plan is a cornerstone of laboratory safety, as mandated by the Occupational Safety and Health Administration (OSHA).[6][7] This plan should include standard operating procedures (SOPs) for the handling of this specific compound, as well as comprehensive training for all personnel.[8]
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound. The selection of specific items should be based on a risk assessment of the planned procedure.
Eye and Face Protection: A Non-Negotiable
Given the classification of related compounds as serious eye irritants, robust eye and face protection is essential.[1][2]
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory where hazardous chemicals are present.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashes or aerosols, such as when transferring solutions or during vigorous reactions. They provide a seal around the eyes, offering superior protection compared to safety glasses.[9]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or explosions, providing an additional layer of protection for the entire face.
Skin and Body Protection: Your Personal Armor
Preventing skin contact is crucial, as related compounds are known to cause skin irritation.[1][2]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect clothing and skin from contamination.[9]
-
Gloves: The choice of glove material is critical for adequate chemical protection. Nitrile gloves are a common choice for general laboratory use and offer good resistance to a range of chemicals. However, it is best practice to consult a glove compatibility chart for the specific solvents being used in conjunction with this compound. Double-gloving is recommended when handling highly concentrated solutions or for prolonged procedures.
-
Full-Length Pants and Closed-Toe Shoes: This is a fundamental requirement for all laboratory work to ensure no skin is exposed on the lower body and feet.[9]
Respiratory Protection: When Engineering Controls Are Not Enough
In most instances, handling this compound within a certified chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not feasible or during a large-scale spill, respiratory protection may be necessary.
-
NIOSH-Approved Respirator: If a respirator is required, a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][11] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing, as per OSHA regulations.
PPE Selection for Specific Laboratory Operations
The level of PPE required can vary depending on the specific task being performed. The following table provides guidance on the minimum PPE for common laboratory procedures involving this compound.
Table 2: PPE Recommendations for Common Laboratory Tasks
| Task | Minimum PPE Requirement | Rationale |
| Weighing solid compound | Chemical splash goggles, lab coat, nitrile gloves (double-gloved recommended) | High risk of generating airborne particulates. All weighing should be done in a fume hood or a ventilated balance enclosure. |
| Preparing solutions | Chemical splash goggles, lab coat, nitrile gloves | Potential for splashes and spills of the concentrated chemical and solvent. |
| Running a reaction | Chemical splash goggles, lab coat, nitrile gloves | Risk of splashes, and potential for the reaction to become exothermic or to generate aerosols. |
| Work-up and purification (e.g., extraction, chromatography) | Chemical splash goggles, lab coat, nitrile gloves | Involves handling larger volumes of solutions containing the compound, increasing the risk of exposure. |
| Handling a large spill | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty gloves, and chemical-resistant boots. | A large spill presents a significant inhalation and dermal exposure risk that requires the highest level of protection. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Adhering to strict protocols for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Step-by-Step Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, put on the second pair.
Step-by-Step Doffing Procedure
-
Outer Gloves: If double-gloved, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard contaminated PPE in the regular trash.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
LabManager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22324463, 1-(4-Nitrophenyl)piperidin-2-one. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13498906, 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone. Retrieved from [Link]
-
Labconco. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Appendix A: The OSHA Laboratory Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760216, 1-(3-Nitrophenyl)piperazine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. keyorganics.net [keyorganics.net]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. greenwgroup.com [greenwgroup.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
